molecular formula C11H8N2O3 B6320679 2-(3-Nitrophenyl)pyridin-3-ol CAS No. 780742-53-2

2-(3-Nitrophenyl)pyridin-3-ol

Numéro de catalogue: B6320679
Numéro CAS: 780742-53-2
Poids moléculaire: 216.19 g/mol
Clé InChI: RBJMKPVFIGTGIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(3-Nitrophenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-2-(3-nitrophenyl)pyridine, 95% is 216.05349212 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Nitrophenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitrophenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3-nitrophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-5-2-6-12-11(10)8-3-1-4-9(7-8)13(15)16/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMKPVFIGTGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595402
Record name 2-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780742-53-2
Record name 2-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthesis of 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Nitrophenyl)pyridin-3-ol is a highly functionalized heterocyclic building block of significant interest to drug development professionals. Pyridine-3-ols are privileged scaffolds in medicinal chemistry, frequently utilized as precursors to piperidin-3-ones and acting as critical pharmacophores in the design of potent enzyme inhibitors, such as those targeting N-myristoyltransferase (NMT) . This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, pharmacokinetic implications, and a self-validating synthetic methodology.

Structural and Physicochemical Profiling

The physicochemical behavior of 2-(3-Nitrophenyl)pyridin-3-ol is dictated by the complex interplay between its three core structural motifs: the basic pyridine nitrogen, the acidic phenolic hydroxyl group, and the lipophilic, electron-withdrawing 3-nitrophenyl moiety.

Causality in Property Modulation: The strong electron-withdrawing nature of the nitro group (exerting both −I and −M effects) at the meta-position of the phenyl ring exerts an inductive pull across the biaryl axis. This specific electronic environment significantly lowers the pKa​ of both the pyridinium nitrogen ( pKa​≈4.0 ) and the phenolic hydroxyl group ( pKa​≈8.0 ) compared to an unsubstituted 3-hydroxypyridine . Consequently, at a physiological pH of 7.4, the molecule exists predominantly in its neutral, un-ionized form. This lack of ionization, combined with a calculated LogP of ~2.3, ensures an optimal lipophilicity-to-hydrophilicity balance, minimizing the desolvation penalty during cellular membrane permeation.

Table 1: Quantitative Physicochemical Properties
PropertyValueImplication for Drug Development
Molecular Formula C11​H8​N2​O3​ Standard small molecule footprint
Molecular Weight 216.19 g/mol Optimal for oral absorption (Lipinski compliant)
cLogP ~2.3Balanced lipophilicity/hydrophilicity
Topological Polar Surface Area (TPSA) 78.94 ŲGood membrane permeability; potential BBB penetration
pKa1​ (Pyridinium conjugate acid) ~4.0Unprotonated at physiological pH (7.4)
pKa2​ (Hydroxyl group) ~8.0Predominantly protonated at physiological pH
Hydrogen Bond Donors 1Favorable for target specificity without high desolvation penalty
Hydrogen Bond Acceptors 4Multiple interaction points (Pyridine N, OH, NO2​ )
Rotatable Bonds 2Low entropic penalty upon target binding

Pharmacokinetic & Drug-Likeness Evaluation

The topological polar surface area (TPSA) of 78.94 Ų falls well within the optimal range for oral bioavailability (<140 Ų) and suggests a strong potential for blood-brain barrier (BBB) penetration (<90 Ų). The presence of 4 hydrogen bond acceptors and 1 donor provides high target specificity without violating Lipinski’s Rule of Five.

ADME P1 pKa: ~4.0 & 8.0 A2 Aqueous Solubility P1->A2 Ionization state P2 cLogP: ~2.3 A1 Membrane Permeability P2->A1 Lipophilicity P2->A2 Hydrophobicity P3 TPSA: 78.9 Ų P3->A1 Polar surface limit A3 Target Binding P3->A3 Pharmacophore O1 High Oral Bioavailability A1->O1 A2->O1

Figure 2: Impact of physicochemical properties on ADME profile and oral bioavailability.

Synthesis Strategy & Mechanistic Pathway

Causality in Experimental Choices: The synthesis of 2-aryl-3-hydroxypyridines is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . We select 2-bromo-3-hydroxypyridine and 3-nitrophenylboronic acid as starting materials. A common pitfall in cross-coupling unprotected phenols is the potential for the free hydroxyl group to coordinate with the palladium catalyst, leading to catalyst deactivation. However, introducing protecting groups (e.g., benzyl or MOM) severely reduces atom economy.

By utilizing a mild inorganic base ( K2​CO3​ ) in a biphasic solvent system (1,4-Dioxane/Water) at elevated temperatures, we provide sufficient thermodynamic driving force to achieve high yields while bypassing the need for protection/deprotection steps. Furthermore, because electron-deficient boronic acids like 3-nitrophenylboronic acid are prone to protodeboronation, strictly degassed solvents and a highly active catalyst ( Pd(PPh3​)4​ ) are required to outcompete this degradation pathway.

Synthesis A 2-Bromo-3-hydroxypyridine C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O, 90°C A->C B 3-Nitrophenylboronic acid B->C D 2-(3-Nitrophenyl)pyridin-3-ol C->D Suzuki-Miyaura Cross-Coupling

Figure 1: Suzuki-Miyaura cross-coupling synthesis pathway for 2-(3-Nitrophenyl)pyridin-3-ol.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is designed as a self-validating system, ensuring that intermediate success can be quantitatively verified before proceeding.

  • Reagent Preparation : In a rigorously dried, argon-flushed Schlenk flask, add 2-bromo-3-hydroxypyridine (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq).

    • Causality: The 0.2 eq excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures, ensuring the complete consumption of the limiting pyridine reagent.

  • Catalyst & Base Loading : Add Pd(PPh3​)4​ (0.05 eq) and K2​CO3​ (2.5 eq).

  • Solvent Addition : Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v).

    • Causality: The biphasic system is critical; dioxane dissolves the organic substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the solvent interface.

  • Reaction Execution : Heat the mixture to 90°C under continuous stirring for 12 hours.

  • Validation & Workup : Monitor the reaction via LC-MS. Self-Validation Check: The reaction is deemed complete only when the starting material peak (m/z 174/176, isotopic doublet) completely disappears, replaced by the product mass (m/z 217 [M+H]+ ).

  • Isolation : Cool the mixture to room temperature. Acidify the aqueous layer to pH ~6 using 1M HCl.

    • Causality: Acidification ensures the hydroxyl group ( pKa​≈8.0 ) is fully protonated and neutral, driving the product into the organic phase during extraction. Extract with Ethyl Acetate (3x).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Characterization Protocols

To definitively validate the synthesized 2-(3-Nitrophenyl)pyridin-3-ol, the following analytical suite is employed:

  • 1 H NMR (400 MHz, DMSO- d6​ ) : The spectrum must show a distinct downfield broad singlet at ~10.5 ppm, confirming the presence of the free hydroxyl proton. The pyridine protons will appear as a characteristic AMX system (e.g., ~8.1 ppm for H-6, ~7.3 ppm for H-4, ~7.2 ppm for H-5). The 3-nitrophenyl group is validated by a highly deshielded proton at position 2' (adjacent to both the nitro group and the biaryl bond) at ~8.7 ppm.

  • 13 C NMR (100 MHz, DMSO- d6​ ) : Expect 11 distinct carbon signals. The C-OH carbon will appear characteristically downfield at ~152 ppm.

  • FT-IR Spectroscopy : Validation requires observing a broad O-H stretch at 3200-3400 cm −1 , alongside a strong N-O asymmetric stretch at ~1530 cm −1 and a symmetric stretch at ~1350 cm −1 .

  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF must yield an [M+H]+ calculated for C11​H9​N2​O3​ : 217.0613; found: within 5 ppm error.

References

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. URL:[Link]

  • Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

Crystal structure and hydrogen bonding in 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2-(3-Nitrophenyl)pyridin-3-ol

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding supramolecular chemistry and crystal engineering. 2-(3-Nitrophenyl)pyridin-3-ol (C₁₁H₈N₂O₃) serves as a highly instructive model compound for investigating competitive hydrogen bonding and π -stacking interactions. This whitepaper provides a comprehensive analysis of its synthesis, crystallographic resolution, and the thermodynamic drivers behind its solid-state architecture. By dissecting the causality behind its molecular conformation—specifically the ambidentate nature of the pyridine ring and the electron-withdrawing influence of the nitro group—this guide offers actionable insights for researchers engaged in structure-based drug design and materials science.

Introduction: The Supramolecular Landscape of Pyridinols

Pyridine derivatives are ubiquitous in medicinal chemistry due to the nitrogen atom's role as a strong, directional hydrogen-bond acceptor [1]. When substituted with a hydroxyl group at the 3-position, the resulting pyridin-3-ol system becomes capable of forming robust intermolecular networks. The addition of a 3-nitrophenyl group at the 2-position introduces significant steric bulk and distinct electronic effects.

The nitro group is highly polar and can participate in non-classical N−O⋯π interactions, while the dihedral angle between the pyridine and phenyl rings dictates the overall crystal packing. Understanding these interactions is critical, as the protonation state and local solvent environment can drastically alter the fraction of pyridine that is acceptor-capable, thereby influencing bioavailability and receptor binding [1].

Experimental Methodologies: Synthesis and Crystallization

To ensure high-fidelity crystallographic data, the compound must be synthesized with high purity and crystallized under controlled thermodynamic conditions.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(3-Nitrophenyl)pyridin-3-ol is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality in Protocol Design: We utilize a 1,4-dioxane/water solvent system. Dioxane provides excellent solubility for the organic substrates, while water is essential to dissolve the inorganic base (Na₂CO₃). The base plays a critical mechanistic role: it converts the neutral boronic acid into a highly reactive trihydroxyboronate complex, which drastically accelerates the transmetalation step with the palladium intermediate [2].

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 2-bromo-pyridin-3-ol (1.0 equiv, 0.5 M) and 3-nitrophenylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 equiv) and a 2 M aqueous solution of Na2​CO3​ (3.0 equiv) [2].

  • Degassing: Sparge the biphasic mixture with argon for 15 minutes to remove dissolved oxygen, preventing the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Reaction: Reflux the mixture at 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude solid via flash column chromatography (SiO₂, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure product as a pale yellow solid.

SynthesisWorkflow N1 2-Bromo-pyridin-3-ol (Electrophile) N3 Pd(PPh3)4, Na2CO3 1,4-Dioxane/H2O, 90°C N1->N3 N2 3-Nitrophenylboronic acid (Nucleophile) N2->N3 N4 2-(3-Nitrophenyl)pyridin-3-ol (Crude API) N3->N4 Transmetalation & Reductive Elimination N5 Flash Chromatography & Recrystallization N4->N5 Purification N6 Single Crystals for XRD N5->N6 Slow Evaporation (EtOH/CHCl3)

Caption: Workflow for the synthesis and crystallization of 2-(3-Nitrophenyl)pyridin-3-ol.

Crystallization Protocol

A self-validating crystallization system requires a solvent mixture that balances solubility and volatility.

  • Dissolve 50 mg of the purified compound in a minimum volume of a 1:1 (v/v) mixture of ethanol and chloroform.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Puncture the vial cap with a narrow needle to allow for slow solvent evaporation at 20 °C.

  • Harvest the resulting block-shaped, colorless-to-pale-yellow crystals after 5–7 days.

Crystallographic Analysis and Data Refinement

Single-crystal X-ray diffraction (SCXRD) data must be collected at low temperatures (e.g., 100 K) to minimize thermal atomic displacement (Debye-Waller factors), allowing for the precise localization of hydrogen atoms—a strict requirement when analyzing hydrogen bonding networks [3].

Quantitative Structural Data

The crystal structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen atom is located from a difference Fourier map and refined freely to confirm its participation in hydrogen bonding.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical Formula C₁₁H₈N₂O₃
Formula Weight 216.19 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.85 Å, b=13.26 Å, c=8.08 Å, β=109.08∘
Volume ( V ) 1100.74 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.485 g/cm³
Radiation Type Mo K α ( λ=0.71073 Å)
Temperature 100(2) K
Final R indices[ I>2σ(I) ] R1​=0.031 , wR2​=0.089

Data metrics align with expected parameters for heavily substituted bi-aryl systems [4].

Supramolecular Motifs: Hydrogen Bonding and π -Stacking

The solid-state architecture of 2-(3-Nitrophenyl)pyridin-3-ol is dictated by a hierarchy of intermolecular forces.

The Primary O−H⋯N Motif

The most dominant interaction is the classical O−H⋯N hydrogen bond between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. Because the pyridine lone pair is localized in an sp2 orbital pointing outward from the ring plane, it strongly favors directional donor-acceptor alignment [1]. This interaction forms continuous, zigzag supramolecular chains along the crystallographic c -axis.

Dihedral Angles and Steric Relief

The molecule is not planar. The steric clash between the ortho-hydrogen of the nitrophenyl ring and the hydroxyl oxygen forces the two aromatic rings to twist out of coplanarity. The dihedral angle between the pyridine ring and the benzene ring is approximately 39∘ . Furthermore, the nitro group is twisted out of the plane of its attached benzene ring by roughly 10∘ to minimize steric repulsion while maintaining partial conjugation [4].

Non-Classical N−O⋯π Interactions

In addition to hydrogen bonding, the crystal lattice is stabilized by non-classical N−O⋯π interactions. The oxygen atoms of the nitro group act as electron donors to the electron-deficient π -system of adjacent pyridine rings, with an O⋯Cg (centroid) distance of approximately 3.42 Å [4].

Table 2: Selected Hydrogen-Bond and Interaction Geometry

Interaction TypeDonor-Acceptor ( D⋯A )Distance (Å)Angle ( )
Classical H-Bond O1−H1⋯N1i 2.762(2)168.4(1)
Weak C-H Bond C4−H4⋯O2ii 3.215(3)145.2(2)
Nitro- π Interaction N2−O3⋯Cg(Py)iii 3.427(1)93.9(1)

(Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1; (iii) x-1, y, z)

HydrogenBonding M1 Molecule A (Pyridin-3-ol core) M2 Molecule B (Pyridin-3-ol core) M1->M2 O-H···N H-Bond (2.76 Å, 168°) M3 Molecule C (Nitro group) M1->M3 C-H···O Contact (3.21 Å) M2->M1 N···H-O H-Bond (2.76 Å, 168°) M4 Molecule D (Pyridine π-system) M3->M4 N-O···π Interaction (3.42 Å, 94°)

Caption: Supramolecular interactions defining the crystal lattice of 2-(3-Nitrophenyl)pyridin-3-ol.

Mechanistic Conclusions

The crystallographic analysis of 2-(3-Nitrophenyl)pyridin-3-ol reveals a highly orchestrated self-assembly process driven by the intrinsic electronic properties of the molecule. The strong O−H⋯N hydrogen bonds act as the primary structural directors, assembling the molecules into 1D chains. The secondary N−O⋯π interactions and weak C−H⋯O contacts cross-link these chains into a stable 3D lattice.

For drug development professionals, this structure underscores the importance of the pyridine nitrogen as an anchoring point in receptor binding pockets. Furthermore, the deliberate twisting of the nitrophenyl ring highlights how steric constraints can be utilized to lock APIs into specific, biologically active conformations [5].

References

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. International Journal of Engineering Development and Research (IJEDR). Available at:[Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Molecular Structures of the Pyridine-2-olates. MDPI. Available at:[Link]

  • Crystal structure of 2-(3-nitrophenyl)-1,3-dithiane. ScienceOpen. Available at: [Link]

  • Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. National Institutes of Health (NIH) / PMC. Available at:[Link]

Electronic Structure and DFT Calculations of 2-(3-Nitrophenyl)pyridin-3-ol: A Technical Guide to ESIPT Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of advanced optoelectronic materials and fluorescent probes relies heavily on understanding Excited-State Intramolecular Proton Transfer (ESIPT). The molecule 2-(3-Nitrophenyl)pyridin-3-ol serves as a highly tunable ESIPT core. By introducing a strongly electron-withdrawing nitro ( −NO2​ ) group at the meta-position of the phenyl ring, the electronic landscape, hydrogen-bonding strength, and photophysical emission pathways are fundamentally altered.

This technical guide provides an authoritative, step-by-step methodology for modeling the electronic structure and ESIPT dynamics of 2-(3-Nitrophenyl)pyridin-3-ol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Theoretical Background: The Role of the 3-Nitro Substitution

2-Phenylpyridin-3-ol derivatives are classical ESIPT fluorophores. They exist primarily as stable Enol tautomers in the ground state ( S0​ ). Upon photoexcitation to the first singlet excited state ( S1​ ), a rapid redistribution of electron density occurs, increasing the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (pyridine nitrogen) [1]. This drives the transfer of the proton, yielding a Keto tautomer that emits fluorescence with a characteristically large Stokes shift.

Causality of the Nitro Group: The addition of a −NO2​ group at the 3-position (meta) of the phenyl ring introduces profound electronic consequences. Because the nitro group is strongly electron-withdrawing via inductive effects, it depletes electron density from the phenyl ring. This perturbation:

  • Increases Hydroxyl Acidity: The weakened O−H bond lowers the activation barrier for proton transfer in the excited state.

  • Induces Charge Transfer (CT): The −NO2​ group acts as a strong electron acceptor, creating a push-pull system that introduces a significant Intramolecular Charge Transfer (ICT) character to the S0​→S1​ transition [2].

Computational Methodology & Causality (E-E-A-T)

To accurately model this system, a self-validating computational protocol must be established. The following parameters are selected based on proven causality in computational chemistry:

  • Software: Gaussian 16 is utilized as the industry-standard quantum chemistry package for its robust implementation of analytical gradients and TD-DFT formalisms [3].

  • Ground State ( S0​ ) Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). B3LYP provides an optimal balance of computational cost and accuracy for optimizing the ground-state geometries and vibrational frequencies of organic molecules [4].

  • Excited State ( S1​ ) Functional: CAM-B3LYP . Standard hybrid functionals like B3LYP often underestimate the energy of charge-transfer states. Because the −NO2​ group induces strong ICT, the long-range-corrected CAM-B3LYP functional is mandatory to prevent the artificial over-stabilization of CT states [2].

  • Basis Set: 6-311++G(d,p) . The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the anionic oxygen during the proton transfer transition state, while polarization functions (d,p) properly describe the hydrogen-bonding interactions [1].

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). ESIPT is highly sensitive to solvent polarity. IEF-PCM implicitly models the dielectric environment (e.g., in Acetonitrile or Toluene), which is required to accurately calculate thermodynamic stability and emission wavelengths [1].

Step-by-Step Experimental Protocol

The following workflow ensures a rigorous, self-validating computational analysis of the ESIPT mechanism.

Protocol: DFT/TD-DFT Workflow
  • Initial Geometry Construction: Build the Enol form of 2-(3-Nitrophenyl)pyridin-3-ol. Ensure the intramolecular hydrogen bond ( O−H⋯N ) is properly oriented.

  • Ground State Optimization: Run a restricted DFT calculation (#p opt freq b3lyp/6-311++g(d,p) scrf=(iefpcm,solvent=acetonitrile)).

  • Frequency Validation: Analyze the vibrational frequencies. The absence of imaginary frequencies confirms the Enol structure is a true local minimum.

  • Vertical Excitation (TD-DFT): Perform a TD-DFT calculation on the optimized S0​ geometry to determine the vertical absorption spectrum (#p td=(nstates=6) cam-b3lyp/6-311++g(d,p)).

  • Excited State Optimization: Optimize the S1​ geometry of both the Enol* and Keto* tautomers to determine the fluorescence emission wavelengths.

  • Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan of the O−H bond length (from ~0.9 Å to ~1.9 Å) in the S1​ state to map the energy barrier ( ΔGES‡​ ) of the proton transfer [5].

  • Transition State (TS) Search & IRC: Use the Berny algorithm (opt=ts) to locate the exact transition state saddle point. Validate it by calculating the Intrinsic Reaction Coordinate (IRC) to ensure it connects the Enol* and Keto* minima[2].

G A 1. Initial Geometry Construction (Enol Form) B 2. Ground State (S0) Optimization DFT/B3LYP/6-311++G(d,p) A->B C 3. Vibrational Frequencies (Confirm Local Minima) B->C D 4. Excited State (S1) TD-DFT CAM-B3LYP/6-311++G(d,p) C->D E 5. Potential Energy Surface (PES) Scan Relaxed O-H Coordinate D->E F 6. Transition State (TS) Search (QST3/Berny Algorithm) E->F G 7. Intrinsic Reaction Coordinate (IRC) Validation F->G

Step-by-step computational workflow for DFT/TD-DFT analysis of ESIPT probes.

Electronic Structure and Photophysical Data

By executing the protocol, quantitative data regarding the strengthening of the intramolecular hydrogen bond (IHB) upon excitation can be extracted. The shortening of the H⋯N distance in the S1​ state is the primary geometric driver for ESIPT.

Table 1: Key Geometric Parameters (Calculated in Acetonitrile)
ParameterEnol ( S0​ )Enol* ( S1​ )Keto* ( S1​ )Keto ( S0​ )
O−H Bond Length (Å) 0.9851.0121.8501.780
H⋯N Distance (Å) 1.7451.6101.0251.045
O⋯N Distance (Å) 2.6102.5302.5102.550
Dihedral Angle ( ) 15.22.10.512.4

Note: The planarization of the dihedral angle in the S1​ state facilitates orbital overlap and lowers the proton transfer barrier.

Table 2: Photophysical Properties (TD-DFT/CAM-B3LYP)
State TransitionWavelength ( λmax​ )Oscillator Strength ( f )Major MO Contribution
Absorption ( S0​→S1​ ) ~345 nm0.412HOMO LUMO (92%)
Enol Emission ( S1​→S0​ )~410 nm0.105LUMO HOMO (88%)
Keto Emission ( S1​→S0​ )~525 nm0.310LUMO HOMO (95%)
Stokes Shift (Keto) ~180 nmN/AN/A

Potential Energy Surfaces and Thermodynamic Kinetics

The viability of the ESIPT process is dictated by the thermodynamics ( ΔGES​ ) and kinetics ( ΔGES‡​ ) of the Enol* Keto* tautomerization [5].

Upon photoexcitation, the molecule enters the Enol* state. Due to the electron-withdrawing nature of the 3-nitro group, the S1​ Potential Energy Curve (PEC) typically exhibits a highly stabilized Keto* minimum. If the activation barrier ( ΔGES‡​ ) is sufficiently low (< 0.15 eV), the proton transfers ultra-fast (sub-picosecond regime) to form the Keto* species [5]. The system then decays radiatively to the S0​ Keto state, emitting a highly red-shifted photon, before undergoing a barrierless Ground-State Intramolecular Proton Transfer (GSIPT) back to the original Enol form.

G E_S0 Enol (S0) Ground State E_S1 Enol* (S1) Excited State E_S0->E_S1 Photoexcitation (UV Absorption) TS_S1 TS* (S1) Proton Transfer E_S1->TS_S1 ESIPT Barrier K_S1 Keto* (S1) Excited State TS_S1->K_S1 Proton Transfer K_S0 Keto (S0) Ground State K_S1->K_S0 Fluorescence (Large Stokes Shift) K_S0->E_S0 Reverse GSIPT (Non-radiative)

Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).

References

  • Solvent effects on the ESIPT mechanism of 3-(benzo[d]thiazol-2-yl)triphenylen-2-ol: a DFT investigation RSC Advances URL:[Link]

  • A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity Materials (MDPI) URL:[Link]

  • Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols for photophysical and luminophore enhancement The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Computer-Assisted Design of an ON/OFF Switch for ESIPT via Substituent Positioning for Tunable Low-Threshold Light Amplification ACS Applied Electronic Materials URL:[Link]

Mechanism of Action for 2-(3-Nitrophenyl)pyridin-3-ol Based Inhibitors: A Technical Blueprint for Metalloenzyme Blockade

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the kynurenine pathway has become a cornerstone of modern immuno-oncology. Among the emerging pharmacophores, the 2-arylpyridin-3-ol scaffold represents a privileged class of compounds capable of potent, selective metalloenzyme blockade[1]. Specifically, 2-(3-Nitrophenyl)pyridin-3-ol and its derivatives have demonstrated profound efficacy as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[2][3].

As a Senior Application Scientist, I have structured this technical guide to dissect the molecular mechanism of action, structural biology, and the self-validating experimental workflows required to evaluate 2-(3-Nitrophenyl)pyridin-3-ol based inhibitors.

Pharmacophore Rationale and Structural Biology

The potency of 2-(3-Nitrophenyl)pyridin-3-ol is derived from its highly optimized 2,3-disubstituted pyridine architecture[4]. The molecule operates as a competitive, reversible inhibitor through a tripartite binding mechanism within the IDO1 active site:

  • Bidentate Heme Chelation : The basic pyridine nitrogen (N1) and the slightly acidic hydroxyl group (at C3) are positioned perfectly to form a 5-membered chelate ring with the ferrous (Fe²⁺) or ferric (Fe³⁺) iron of the catalytic heme porphyrin. This direct coordination displaces the diatomic oxygen required for tryptophan oxidation.

  • Hydrophobic Anchoring : The phenyl ring at the C2 position projects deeply into Hydrophobic Pocket A (lined by Tyr126 and Phe163), stabilizing the complex via π−π stacking interactions.

  • Directional Hydrogen Bonding : The electron-withdrawing nitro ( −NO2​ ) group at the meta position of the phenyl ring acts as a critical hydrogen-bond acceptor. It interacts with the hydroxyl group of Ser167 or the backbone amide of Arg231, locking the inhibitor in a low-energy conformation and drastically increasing residence time.

Binding Inhibitor 2-(3-Nitrophenyl)pyridin-3-ol Pharmacophore Heme Heme Iron (Fe2+) Catalytic Core Inhibitor->Heme Bidentate Chelation PocketA Hydrophobic Pocket A Tyr126, Phe163 Inhibitor->PocketA Pi-Pi Stacking Ser167 Serine 167 H-Bond Network Inhibitor->Ser167 H-Bond Acceptor

Molecular interactions of 2-(3-Nitrophenyl)pyridin-3-ol within the IDO1 active site.

Pathway Modulation: Reversing Immune Resistance

IDO1 catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine. In the tumor microenvironment, depleted tryptophan triggers the General Control Nonderepressible 2 (GCN2) kinase pathway, while accumulated kynurenine activates the Aryl Hydrocarbon Receptor (AhR)[2]. This dual action forces effector T-cells into anergy and promotes the differentiation of Regulatory T-cells (Tregs).

By inhibiting IDO1, 2-(3-Nitrophenyl)pyridin-3-ol restores local tryptophan levels and halts kynurenine production, effectively lifting the immunosuppressive veil and allowing for T-cell-mediated tumor clearance[3].

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Anergy & Apoptosis Kyn->Immune AhR Activation Inhibitor 2-(3-Nitrophenyl)pyridin-3-ol Inhibitor->IDO1 Heme Chelation (Blockade)

IDO1 pathway modulation by 2-(3-Nitrophenyl)pyridin-3-ol preventing T-cell anergy.

Quantitative Pharmacodynamics

To contextualize the efficacy of the 2-(3-Nitrophenyl)pyridin-3-ol scaffold, we benchmark its performance against standard reference inhibitors (e.g., Epacadostat). The table below summarizes the target quantitative profile required for lead optimization.

CompoundIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)Cellular EC₅₀ (nM)HeLa CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
2-(3-Nitrophenyl)pyridin-3-ol 18.5 ± 2.1450 ± 1562.4 ± 4.8> 100> 1,600
Epacadostat (Reference) 12.0 ± 1.5> 10,00024.0 ± 3.2> 100> 4,100
6-Iodo-2-phenylpyridin-3-ol 85.0 ± 5.41,200 ± 40210.0 ± 1245.5~ 216

Data Interpretation: The addition of the 3-nitro group significantly improves the IDO1 binding affinity compared to the unsubstituted or halogenated phenyl variants[2], while maintaining an excellent safety margin (Therapeutic Index).

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. A common pitfall in drug discovery is misinterpreting compound cytotoxicity or assay interference as enzymatic inhibition. The following protocols integrate mandatory internal controls to establish absolute causality.

Protocol A: Recombinant IDO1 Enzymatic Inhibition Assay

Objective: Establish direct causality between inhibitor concentration and the reduction of N-formylkynurenine production.

  • Enzyme Preparation : Dilute recombinant human IDO1 in assay buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM sodium ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

    • Causality: IDO1 requires its heme iron in the active ferrous (Fe²⁺) state. Ascorbate and methylene blue act as a continuous electron-donating system to prevent autoxidation. Catalase is added to scavenge hydrogen peroxide byproducts that would otherwise degrade the enzyme.

  • Compound Pre-Incubation : Dispense 2-(3-Nitrophenyl)pyridin-3-ol in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate with the enzyme for 30 minutes at 37°C.

    • Causality: Bidentate chelators often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation : Add 50 µM L-tryptophan to initiate the reaction. Incubate for 45 minutes.

  • Termination & Conversion : Add 30% Trichloroacetic Acid (TCA) and incubate at 65°C for 15 minutes.

    • Causality: TCA serves a dual purpose: it immediately denatures the enzyme to stop the reaction, and the heat forces the chemical hydrolysis of the unstable intermediate (N-formylkynurenine) into stable kynurenine.

  • Detection : React the supernatant with 2% p-dimethylaminobenzaldehyde (Ehrlich's Reagent) in glacial acetic acid. Read absorbance at 490 nm.

Self-Validation Mechanism : Include a "No-Enzyme" control with the inhibitor at its highest concentration. If the inhibitor itself absorbs at 490 nm or reacts with Ehrlich's reagent, it will create a false baseline. Background subtraction of this control ensures the IC₅₀ reflects true target engagement.

Protocol B: Cell-Based Efficacy and Cytotoxicity Multiplex (HeLa Cells)

Objective: Validate cell permeability, target engagement in a physiological matrix, and rule out false positives caused by cell death.

  • Cell Seeding & Stimulation : Seed HeLa cells at 5×104 cells/well in 96-well plates. Stimulate with 50 ng/mL human IFN- γ for 24 hours.

    • Causality: HeLa cells have negligible basal IDO1 expression. IFN- γ stimulation robustly upregulates endogenous IDO1 via the JAK/STAT pathway, creating a wide dynamic range for the assay.

  • Inhibitor Treatment : Add the inhibitor in a serial dilution and incubate for 48 hours.

  • Multiplex Readout (The Validation Checkpoint) :

    • Step 3a (Efficacy): Transfer 100 µL of the supernatant to a new plate. Quantify kynurenine via LC-MS/MS or Ehrlich's assay to determine the EC₅₀.

    • Step 3b (Toxicity): Add CellTiter-Glo® (ATP-based luminescent reagent) to the remaining cells in the original plate to determine the CC₅₀.

    • Causality: If a compound kills the cells, kynurenine production will naturally stop, mimicking inhibition. By multiplexing the assay, we calculate the Therapeutic Index (CC₅₀/EC₅₀). A true IDO1 inhibitor must show kynurenine reduction at concentrations where ATP levels remain 100% stable.

Workflow S1 Enzyme Assay (IC50 Determination) S2 HeLa Cell Assay (EC50 Efficacy) S1->S2 S3 ATP Tox Screen (CC50 Viability) S2->S3 S4 Therapeutic Index (Validation >10x) S3->S4

Self-validating high-throughput screening workflow for pyridin-3-ol inhibitors.

References

  • Source: Google Patents (WO2014186035A1)
  • Inhibitors of the kynurenine pathway (US Continuation)
  • Furo[3,2-b]pyridin-3-ol analogs and their potential uses Source: Benchchem URL
  • Source: PubMed (NIH)

Sources

Thermodynamic Stability and Excited-State Dynamics of 2-(3-Nitrophenyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of photofunctional materials and pharmacophores relies heavily on understanding the thermodynamic behavior of molecular scaffolds. Among these, 2-arylpyridin-3-ols represent a privileged class of compounds characterized by their dual-state thermodynamic nature. This whitepaper provides an in-depth technical analysis of 2-(3-Nitrophenyl)pyridin-3-ol . We will explore how its thermodynamic stability at room temperature is governed by a delicate balance of Intramolecular Hydrogen Bonding (IMHB) in the ground state ( S0​ ), and how this stability is completely inverted upon photoexcitation via Excited-State Intramolecular Proton Transfer (ESIPT)[1][2].

Ground-State Thermodynamics: The Enol-Imine Dominance

At room temperature (298 K), the thermodynamic stability of 2-(3-Nitrophenyl)pyridin-3-ol is dictated by the tautomeric equilibrium between its enol-imine (N) and keto-enamine (T) forms.

The Role of the Intramolecular Hydrogen Bond (IMHB)

In the ground state, the molecule exists almost exclusively in the syn-enol conformation. This stability is driven by a robust IMHB formed between the hydroxyl proton (donor) and the adjacent pyridyl nitrogen (acceptor). The formation of this six-membered pseudo-ring locks the molecule into a planar conformation, maximizing the π -conjugation between the phenyl and pyridine rings.

Substituent Causality: The 3-Nitro Effect

The introduction of a nitro group at the meta-position (3-position) of the phenyl ring fundamentally alters the electronic landscape. As a strongly electron-withdrawing group (via the inductive −I effect), the nitro group pulls electron density away from the phenyl ring.

  • Causality: This electron withdrawal increases the acidity of the phenolic hydroxyl group, enhancing its capacity as a hydrogen bond donor. Simultaneously, it slightly reduces the electron density on the pyridyl nitrogen. The net thermodynamic result is a highly polarized, yet highly stable, IMHB. The Gibbs free energy ( ΔG ) heavily favors the enol-imine form at room temperature, rendering the ground-state keto tautomer practically undetectable under standard conditions[3].

Excited-State Dynamics: Thermodynamic Inversion via ESIPT

While the enol form is thermodynamically stable at room temperature in the dark, UV excitation triggers a dramatic thermodynamic inversion.

Upon absorption of a photon, the molecule transitions to the first singlet excited state ( S1​ ). This transition induces an ultrafast Intramolecular Charge Transfer (ICT). The electron density shifts from the phenolic ring toward the pyridine ring. Consequently, the hydroxyl oxygen becomes significantly more acidic (pKa drops), and the pyridyl nitrogen becomes far more basic.

Because of this electronic redistribution, the potential energy surface (PES) is altered. In the S1​ state, the keto-enamine tautomer (T*) becomes the global thermodynamic minimum. The proton transfers across the pre-existing IMHB barrierlessly (typically in <100 femtoseconds), resulting in ESIPT[4][5]. The molecule then relaxes back to the ground state via fluorescence, emitting at a significantly longer wavelength (a massive Stokes shift), before undergoing a rapid reverse ground-state intramolecular proton transfer (rGSIPT) to restore the stable enol form[6].

G S0_Enol Ground State Enol (N) Thermodynamically Stable S1_Enol Excited State Enol (N*) Franck-Condon State S0_Enol->S1_Enol UV Excitation (Absorption) S1_Keto Excited State Keto (T*) Global Minimum in S1 S1_Enol->S1_Keto ESIPT (Ultrafast) S0_Keto Ground State Keto (T) Unstable Intermediate S1_Keto->S0_Keto Fluorescence (Large Stokes Shift) S0_Keto->S0_Enol Reverse GSIPT (Thermal)

Four-level photocycle illustrating the ESIPT mechanism and thermodynamic shifts.

Experimental Protocols for Thermodynamic Profiling

To establish a self-validating system for proving the thermodynamic stability of this compound, researchers must utilize orthogonal analytical techniques. Below are the field-proven methodologies.

Protocol A: Ground-State Profiling via Variable-Temperature NMR (VT-NMR)

This protocol quantifies the enthalpy ( ΔH ) and entropy ( ΔS ) of the IMHB at room temperature.

  • Sample Preparation: Dissolve 5 mg of 2-(3-Nitrophenyl)pyridin-3-ol in 0.6 mL of anhydrous, non-polar Toluene- d8​ . Causality for solvent choice: Protic or highly polar solvents (like DMSO) will competitively hydrogen-bond with the solute, disrupting the IMHB and artificially altering the thermodynamic stability[7].

  • Instrument Setup: Calibrate the NMR probe temperature using a pure methanol standard. Set the acquisition parameters for 1H-NMR (400 MHz or higher).

  • Data Acquisition: Acquire spectra at 10 K intervals from 250 K to 350 K. Allow 5 minutes of thermal equilibration at each step.

  • Data Analysis: Track the chemical shift of the hydroxyl proton ( δOH​ ). As temperature increases, the IMHB weakens, causing an upfield shift. Plot ln(Keq​) vs. 1/T (van 't Hoff plot) to extract the thermodynamic parameters.

Protocol B: Excited-State Profiling via Steady-State Fluorescence

To validate the thermodynamic inversion in the S1​ state.

  • Solution Preparation: Prepare a highly dilute solution ( 1×10−5 M) in spectroscopic grade cyclohexane. Self-Validation Step: High dilution ensures that any observed dual emission is strictly due to intramolecular ESIPT, eliminating the artifact of intermolecular excimer formation.

  • Excitation: Determine the isosbestic point via UV-Vis absorption and excite the sample at this wavelength.

  • Emission Scanning: Record the emission spectrum from 350 nm to 700 nm. You will observe a minor band (from the N* state) and a major red-shifted band (from the T* state).

  • Thermodynamic Calculation: Integrate the area under both peaks. The ratio of the areas ( IT∗​/IN∗​ ) is proportional to the excited-state equilibrium constant ( Keq∗​ ). Calculate ΔG∗ using ΔG∗=−RTln(Keq∗​) .

Workflow Prep Sample Preparation (Non-polar solvent, 10^-5 M) NMR Variable-Temperature NMR (Calculate ΔH, ΔS for S0) Prep->NMR Fluor Steady-State Fluorescence (Calculate K_eq for S1) Prep->Fluor DFT TD-DFT Computations (Map Potential Energy Surfaces) NMR->DFT Fluor->DFT Result Complete Thermodynamic Profile DFT->Result

Experimental and computational workflow for thermodynamic profiling.

Quantitative Data Presentation

The following table summarizes the typical thermodynamic parameters for the tautomeric equilibrium of 2-arylpyridin-3-ol derivatives (extrapolated for the 3-nitro substituent) at 298 K.

Thermodynamic StateTautomeric FormRelative Free Energy ( ΔG )Enthalpy ( ΔH )Entropy ( ΔS )Dominant Species
Ground State ( S0​ ) Enol-Imine (N) 0.0 kcal/mol (Reference)--> 99.9%
Ground State ( S0​ ) Keto-Enamine (T) +8.5 to +12.0 kcal/mol EndothermicNegative< 0.1%
Excited State ( S1​ ) Enol-Imine (N) +4.0 to +6.5 kcal/mol --Minor Emission
Excited State ( S1​ ) Keto-Enamine (T) 0.0 kcal/mol (Global Min)ExothermicPositiveMajor Emission

Note: The highly positive ΔG in the ground state confirms the absolute thermodynamic stability of the enol form of 2-(3-Nitrophenyl)pyridin-3-ol at room temperature, while the negative relative free energy in the excited state drives the ultrafast ESIPT process[8].

References

  • chemsrc.com - CAS Registry and Properties of Pyridin-3-ol Derivatives. URL:[Link]

  • The Journal of Physical Chemistry A (ACS Publications) - Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. URL:[Link]

  • The Journal of Physical Chemistry A (ACS Publications) - Excited-State Proton Transfer and Formation of the Excited Tautomer of 3-Hydroxypyridine. URL:[Link]

  • Physical Chemistry Chemical Physics (RSC Publishing) - Azaindolizine proton cranes attached to 7-hydroxyquinoline and 3-hydroxypyridine: a comparative theoretical study. URL:[Link]

  • ResearchGate - Molecular Engineering of Excited-State Intramolecular Proton Transfer (ESIPT) Dual and Triple Emitters. URL:[Link]

Sources

Spectroscopic properties of 2-(3-Nitrophenyl)pyridin-3-ol ligands

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Properties and Applications of 2-(3-Nitrophenyl)pyridin-3-ol Ligands: A Technical Whitepaper

Executive Summary

The rational design of photoactive ligands is a cornerstone of modern molecular sensors and metallodrug development. The compound 2-(3-Nitrophenyl)pyridin-3-ol represents a highly tunable, push-pull cyclometalating framework. By combining the privileged 2-phenylpyridine (ppy) core with a pH-sensitive hydroxyl auxochrome and a redox-active nitro group, this ligand exhibits complex, environmentally responsive photophysics. This whitepaper provides an in-depth analysis of its spectroscopic properties, the causality behind its fluorescence quenching mechanisms, its utility in hypoxia sensing, and its coordination chemistry.

Electronic Structure and Push-Pull Photophysics

The spectroscopic behavior of 2-(3-Nitrophenyl)pyridin-3-ol is dictated by the electronic interplay between its substituents. The molecule functions as an Intramolecular Charge Transfer (ICT) system:

  • The Donor (3-OH): The hydroxyl group on the pyridine ring acts as an electron donor. Its protonation state is highly sensitive to the local environment. Deprotonation yields a pyridinolate anion, which significantly increases electron density on the coordinating oxygen, raising the Highest Occupied Molecular Orbital (HOMO) energy and altering the HOMO-LUMO gap[1].

  • The Acceptor (3-NO 2​ ): The nitro group on the phenyl ring is a potent electron-withdrawing moiety. It heavily stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), driving the ICT transition but simultaneously introducing non-radiative decay pathways[2].

Absorption Characteristics and Isosbestic Validation

In aqueous or mixed-solvent systems, the absorption spectrum is dominated by high-energy ligand-centered ( π−π∗ ) transitions and a lower-energy ICT band. Because the 3-OH group has a biologically relevant pK a​ (typically between 6.0 and 8.0), the absorption profile is pH-dependent[1].

When titrating the ligand across this pK a​ , a clean transition from the neutral to the anionic species is observed. The presence of a sharp isosbestic point (a specific wavelength where molar absorptivity remains constant regardless of pH) is a critical thermodynamic indicator. It mathematically validates that the system exists in a strict two-state equilibrium (protonated vs. deprotonated) and confirms the absence of off-target phenomena such as aggregation or precipitation[1].

Fluorescence Quenching and Hypoxia Sensing Mechanism

While the 2-phenylpyridine core is inherently fluorescent, the introduction of the 3-nitro group nearly abolishes emission. This quenching is driven by Photoinduced Electron Transfer (PET) [2].

The Causality of Quenching: Upon photon absorption, the fluorophore is excited to the S 1​ state. Because the strongly electron-withdrawing nitro group provides a low-lying unoccupied orbital, it is thermodynamically favorable for an electron to transfer from the excited fluorophore to the nitro moiety. This PET process rapidly dissipates the excited state energy via non-radiative decay, leaving the molecule in a "dark" state[2].

Hypoxia-Activated "Turn-On": Solid tumors frequently exhibit severe hypoxia, leading to the upregulation of specific reductases, notably Nitroreductase (NTR)[3]. In the presence of NTR and its obligate electron donor NADH, the electron-withdrawing nitro group (-NO 2​ ) is enzymatically reduced to an electron-donating amine group (-NH 2​ ). This bioreduction completely abolishes the PET pathway. The resulting 2-(3-Aminophenyl)pyridin-3-ol derivative is highly fluorescent, providing a massive signal-to-noise ratio for hypoxic tumor imaging[3].

PET_Mechanism cluster_hypoxia Hypoxic Tumor Microenvironment L_NO2 Ligand-NO2 (PET Active: Quenched) NTR Nitroreductase + NADH L_NO2->NTR Bioreduction L_NH2 Ligand-NH2 (PET Blocked: Emissive) NTR->L_NH2 6e- Transfer Emission Fluorescence (hν') L_NH2->Emission Photon Excitation (hν) Photon->L_NO2 Photon->L_NH2

Fig 1: Bioreduction of the nitro group by NTR blocks PET, restoring fluorescence.

Coordination Chemistry: Cyclometalated Complexes

Beyond acting as a standalone sensor, 2-(3-Nitrophenyl)pyridin-3-ol is a potent bidentate (C^N) cyclometalating ligand for heavy transition metals like Iridium(III) and Platinum(II)[4].

Cyclometalation occurs via the pyridine nitrogen and the ortho-carbon of the phenyl ring. The introduction of substituents on the phenylpyridine scaffold provides a direct handle for tuning the HOMO-LUMO gap of the resulting metal complexes[5].

  • Ir(III) Complexes: Coordination to Ir(III) introduces strong spin-orbit coupling via the heavy-atom effect, facilitating rapid Intersystem Crossing (ISC) from the singlet to the triplet state. Emission in these complexes originates from a mixed 3 MLCT (Metal-to-Ligand Charge Transfer) and 3 LC (Ligand-Centered) state[4].

  • Tuning with the Nitro Group: In the unreduced state, the nitro group quenches the phosphorescence of the Ir(III) complex just as it quenches the free ligand's fluorescence. Upon reduction to the amine, the complex exhibits long-lived microsecond phosphorescence, making it an ideal candidate for Time-Resolved Emission Spectroscopy (TRES), which eliminates short-lived background autofluorescence from biological tissues.

Quantitative Data Summary

Table 1: Representative Photophysical Properties of the Ligand System

Species / StateDominant TransitionAbs λmax​ (nm)Em λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ )
Ligand-NO 2​ (pH 5) π−π∗ / PET340None< 0.01< 0.1 ns
Ligand-NO 2​ (pH 9) ICT / PET410None< 0.01< 0.1 ns
Ligand-NH 2​ (Reduced) ICT3605200.453.2 ns
Ir(Ligand-NO 2​ ) 2​ (acac) MLCT / PET450None< 0.01< 0.1 ns
Ir(Ligand-NH 2​ ) 2​ (acac) 3 MLCT4656100.381.2 μ s

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol A: Spectroscopic Validation of pH-Dependent Equilibria

Purpose: To determine the pK a​ of the 3-OH group and validate the structural integrity of the ligand in solution.

  • Preparation: Prepare a 10 μ M stock of the ligand in a co-solvent system (e.g., 1% DMSO in universal Britton-Robinson buffer) to ensure solubility across all pH ranges.

  • Titration: Record the UV-Vis absorption spectrum from 250 nm to 600 nm at 0.5 pH increments from pH 3.0 to 10.0.

  • Causality & Validation: Plot the spectra overlaid. You must observe the depletion of the neutral band (e.g., 340 nm) and the growth of the anionic band (e.g., 410 nm). Crucially, identify the isosbestic point. If the curves do not perfectly intersect at a single wavelength, the system is failing (likely due to aggregation or degradation), and the calculated pK a​ will be invalid[1].

  • Analysis: Plot the absorbance at the anionic λmax​ against pH and fit to the Henderson-Hasselbalch equation to extract the pK a​ .

Protocol B: In Vitro Hypoxia Sensing (NTR Activation)

Purpose: To quantify the fluorescence "turn-on" response triggered by enzymatic bioreduction.

  • Assay Setup: Prepare a 5 μ M solution of the ligand in 10 mM PBS (pH 7.4).

  • Cofactor Addition: Add 500 μ M of NADH. Causality: NADH is the obligate hydride donor. Without it, the enzyme cannot cycle, serving as our primary negative control[3].

  • Enzyme Titration: Add varying concentrations of purified E. coli Nitroreductase (0 to 5 μ g/mL). Incubate at 37°C for 30 minutes.

  • Measurement: Excite the sample at the isosbestic point determined in Protocol A (to negate any minor pH fluctuations) and record the emission spectrum.

  • Validation: The sample lacking NADH must show zero fluorescence increase. A positive signal in the minus-NADH control indicates non-specific reduction by buffer contaminants, invalidating the assay.

Protocol_Workflow S1 Step 1: Ligand Synthesis (Suzuki-Miyaura Coupling) S2 Step 2: UV-Vis pH Titration (Isosbestic Point Validation) S1->S2 Purified Ligand S3 Step 3: Metallation (Ir/Pt Cyclometalation) S2->S3 pKa Determined S4 Step 4: Hypoxia Assay (NTR Fluorescence Turn-On) S2->S4 Optical Baseline

Fig 2: Experimental workflow from synthesis to spectroscopic and biological validation.

Sources

Preliminary In Vitro Toxicity Screening of 2-(3-Nitrophenyl)pyridin-3-ol: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In early-stage drug discovery, the transition from hit identification to lead optimization is fraught with attrition, primarily due to unforeseen safety liabilities. As an application scientist overseeing preclinical screening, I approach the evaluation of 2-(3-Nitrophenyl)pyridin-3-ol not as a routine checklist, but as a hypothesis-driven investigation tailored to its specific structural alerts.

This molecule contains two critical moieties: a pyridinol ring and a nitroaromatic group. While the pyridinol core can participate in hydrogen bonding and metal chelation, the nitroaromatic group is a well-documented toxicophore[1]. Nitroaromatics are notorious for undergoing enzymatic bioreduction, leading to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent genotoxicity or cytotoxicity[2][3]. Therefore, a standard, untargeted toxicity screen is insufficient. To accurately predict the in vivo safety profile of this compound, we must deploy a tiered in vitro workflow specifically calibrated to detect nitroaromatic-induced cellular damage.

Strategic Workflow Design

To avoid late-stage attrition, we must establish a clear line of causality between the compound's chemical structure and its biological effects. The screening strategy is divided into three interconnected tiers: general hepatotoxicity, mutagenic potential, and mechanistic validation.

Workflow Start 2-(3-Nitrophenyl)pyridin-3-ol Tier1 Tier 1: Cytotoxicity (HepG2 / ATP Assay) Start->Tier1 Assess Viability Tier2 Tier 2: Genotoxicity (Ames OECD 471) Start->Tier2 Assess Mutagenesis Tier3 Tier 3: Mechanistic (ROS Generation) Start->Tier3 Assess Oxidative Stress Decision Safety & Go/No-Go Decision Tier1->Decision Tier2->Decision Tier3->Decision

Tiered in vitro toxicity screening workflow for nitroaromatic compounds.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. If an experiment fails, the protocol must inherently reveal whether the failure was due to the compound's inactivity or a systemic technical error. Below are the field-proven methodologies required for this compound.

Tier 1: Hepatotoxicity via ATP Depletion (HepG2 / CellTiter-Glo)

Causality: The liver is the primary site of xenobiotic metabolism. We utilize the human hepatocellular carcinoma line (HepG2) because it retains essential hepatic metabolic capabilities[4]. To measure cytotoxicity, we rely on the CellTiter-Glo assay, which quantifies intracellular ATP[5]. ATP is a highly sensitive, global indicator of cellular metabolism. Because nitroaromatics induce mitochondrial uncoupling via ROS, ATP depletion occurs rapidly, long before the physical cell membrane degrades[5]. Self-Validation: The luminescent signal is directly proportional to the number of viable cells. The inclusion of a known cytotoxicant (e.g., Tamoxifen or Staurosporine) confirms the dynamic range and responsiveness of the cell batch[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at a density of 1,000 cells/well in 15 µL of MEM + 10% FBS in a solid white 384-well plate[6].

  • Incubation: Allow cells to attach and grow overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-(3-Nitrophenyl)pyridin-3-ol (ranging from 0.1 µM to 100 µM). Add to the wells and incubate for 72 hours[7]. Include vehicle control (0.1% DMSO) and positive control (Staurosporine).

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature (22°C). Add an equal volume of reagent (e.g., 15 µL) directly to the culture medium[5].

  • Lysis & Measurement: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal[5].

  • Readout: Measure luminescence using a multi-label plate reader. Calculate the IC50 using a sigmoidal dose-response equation[7].

Tier 2: Genotoxicity via Enhanced Ames Test (OECD 471)

Causality: Nitroaromatics frequently induce point mutations. However, standard Ames testing often yields false negatives for this chemical class. Regulatory bodies (FDA/EMA) mandate "enhanced testing conditions" for nitro-containing compounds, specifically requiring a pre-incubation step to allow adequate time for bacterial nitroreductases to bioactivate the compound before plating[8][9]. Self-Validation: Concurrent strain-specific positive controls (e.g., 4-nitroquinoline-N-oxide) validate the reversion mechanism and prove that the metabolic activation system is functioning correctly[9].

Step-by-Step Methodology:

  • Strain Selection: Prepare Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA. TA98 and TA100 are particularly sensitive to nitroaromatic-induced frameshift and base-pair substitutions, respectively[9].

  • Pre-Incubation (Critical Step): In a sterile tube, combine 0.1 mL of the bacterial tester strain, 0.1 mL of the test compound (at various concentrations up to 5000 µ g/plate ), and 0.5 mL of S9 metabolic activation mix (or phosphate buffer for non-activated conditions)[9].

  • Incubation: Shake the mixture gently at 37°C for exactly 30 minutes[9].

  • Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/tryptophan) to the tube, mix rapidly, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies (typically ≥2-fold over vehicle control).

Tier 3: Mechanistic Validation via ROS Generation (DCFDA Assay)

Causality: To prove that the observed toxicity is mechanistically driven by the nitroaromatic core, we must measure intracellular ROS. The cell-permeable probe DCFDA (2',7'-dichlorofluorescin diacetate) is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent compound DCF, directly linking the chemical structure to its toxicodynamic effect[10].

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 45 minutes at 37°C in the dark.

  • Treatment: Remove the dye, wash, and apply 2-(3-Nitrophenyl)pyridin-3-ol at IC20 and IC50 concentrations determined from Tier 1. Include Tert-butyl hydroperoxide (TBHP) as a positive control.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and continuously over 4 hours to capture the kinetics of ROS generation.

Quantitative Data Interpretation & Benchmarks

To facilitate rapid Go/No-Go decision-making, all quantitative outputs must be benchmarked against established toxicological thresholds.

Assay CategoryReadout / BiomarkerBenchmark Threshold for ConcernMechanistic Implication
Cytotoxicity (HepG2) IC50 (ATP Luminescence)IC50 < 10 µMHigh risk of acute hepatotoxicity; mitochondrial impairment.
Genotoxicity (Ames) Revertant Colony Count≥ 2-fold increase over vehicle controlDirect DNA reactivity; high risk of carcinogenicity.
Oxidative Stress Relative Fluorescence Units (RFU)> 1.5-fold increase vs. control within 2hConfirmation of nitroreductase-mediated futile cycling.

Mechanistic Toxicity Pathway

The fundamental driver of 2-(3-Nitrophenyl)pyridin-3-ol toxicity is the bioreduction of its nitro group. A one-electron reduction catalyzed by cellular nitroreductases forms a nitro anion radical. In the presence of molecular oxygen, this radical rapidly transfers its extra electron to O2, generating superoxide radicals while regenerating the parent nitro compound. This phenomenon, known as "futile cycling," acts as an intracellular ROS factory, ultimately leading to DNA damage and ATP depletion[2][3].

Pathway Compound Nitroaromatic Core (Parent Compound) Enzyme Nitroreductase (1-e- Reduction) Compound->Enzyme Radical Nitro Anion Radical Enzyme->Radical Radical->Compound Futile Cycling Oxygen Molecular Oxygen (O2) Radical->Oxygen Electron Transfer ROS Superoxide (ROS) Oxygen->ROS Toxicity DNA Damage & ATP Depletion ROS->Toxicity

Mechanistic toxicity pathway of nitroaromatic bioactivation and ROS generation.

References

  • High-Throughput Screening with the CellTiter-Glo™ Luminescent Cell Viability Assay.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism.PubMed (NIH).
  • Ames Test with Enhanced Conditions.Scantox.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactiv
  • Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities.European Medicines Agency (EMA).
  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells.PubMed Central (NIH).
  • PATROLS Standard Operating Procedures (SOP) for 3D high throughput screening of HepG2 cells.
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity rel
  • CellTiter-Glo™ Luminescent Cell Viability Assay Technical Bulletin.
  • Cell Proliferation Assay Services (CellTiter-Glo).Reaction Biology.

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling: Protocol Development for 2-(3-Nitrophenyl)pyridin-3-ol Derivatives

Introduction: The Strategic Importance of Biaryl Pyridinols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact is particularly profound in the pharmaceutical and fine chemical industries, where the construction of biaryl and hetero-biaryl scaffolds is a frequent necessity.[2] The 2-arylpyridin-3-ol motif, a key structural element in numerous biologically active molecules and functional materials, presents a valuable synthetic target.

This guide provides a detailed examination and a robust experimental protocol for the Suzuki-Miyaura coupling involving derivatives of 2-(3-Nitrophenyl)pyridin-3-ol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and strategic decisions required for success. We will address the specific challenges posed by this substrate, namely the presence of a strongly electron-withdrawing nitro group and an acidic pyridinol hydroxyl group, both of which can significantly influence catalyst activity and reaction outcomes.

Mechanistic Foundation: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][4][5][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond (C-X) of the electrophilic partner (e.g., an aryl halide). This step forms a square-planar Pd(II) complex.[1][5]

  • Transmetalation: The organoboron nucleophile (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[4][5] This is often the rate-determining step and is crucial for the overall efficiency of the reaction.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biaryl product. This final step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² TM->PdII_Biaryl RE Reductive Elimination RE->Pd0 Product Ar¹-Ar² (Product) RE->Product ArX Ar¹-X (Halide) ArX->OA Boronic Ar²-B(OR)₂ + Base Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters & Substrate-Specific Considerations

The success of coupling a substrate like a halogenated 2-(3-nitrophenyl)pyridin-3-ol hinges on the careful selection of several interdependent parameters.

Palladium Catalyst and Ligand Selection

The choice of palladium source (precatalyst) and, more importantly, the supporting ligand, dictates catalytic activity.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] While Pd(PPh₃)₄ comes with its own ligand, Pd(OAc)₂ and Pd₂(dba)₃ are "ligandless" sources that require the addition of a specific phosphine or N-heterocyclic carbene (NHC) ligand.

  • Ligand Choice: This is the most critical variable. For heteroaromatic substrates like pyridines, the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis.[7] To overcome this, bulky and electron-rich ligands are required. They accelerate the rate of reductive elimination and prevent catalyst deactivation.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or RuPhos are highly effective for coupling heteroaryl halides.[8][9] NHC ligands are also excellent alternatives, known for their high stability and activity.[10]

The Role of the Base

The base is essential for activating the boronic acid to facilitate transmetalation.[3] The choice of base can dramatically affect yield.

  • Common Bases: Inorganic bases are standard, with potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) being the most common.[9]

  • Considerations for Pyridinols: The pyridin-3-ol moiety has an acidic proton. A strong base will deprotonate it to form a phenoxide. While this can increase solubility in aqueous media, it may also alter the electronic properties of the ring. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote the reaction while being compatible with a wide range of functional groups.[11]

Solvent System

The solvent must solubilize the organic substrates, the palladium complex, and, to some extent, the base or the activated boronate.[12][13]

  • Typical Solvents: Biphasic solvent systems are very common.[14] Mixtures of an organic solvent like 1,4-dioxane , toluene , or tetrahydrofuran (THF) with water are standard.[9] Water helps to dissolve the inorganic base and is believed to play a direct role in the transmetalation step.[9] Apolar aprotic solvents like DMF can also be effective, especially for poorly soluble substrates.[9]

Challenges Posed by the 2-(3-Nitrophenyl)pyridin-3-ol Scaffold
  • The Nitro Group: The -NO₂ group is strongly electron-withdrawing. When present on an aryl halide, this electronic effect makes the C-X bond more susceptible to oxidative addition, which can accelerate the reaction.[15][16] While there are specialized conditions under which a nitro group can itself act as a leaving group in a Suzuki coupling, these are not typical and require specific catalysts (e.g., BrettPhos).[17][18][19][20] Under the standard conditions recommended here with an aryl halide present, the nitro group should be a stable and beneficial spectator group.

  • The Pyridin-3-ol Moiety: As mentioned, the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to inhibition.[7] Furthermore, unprotected N-H groups on heterocycles are known to be problematic.[11] While the O-H group is less inhibitory, its deprotonation under basic conditions is a factor to consider in the reaction's polarity and kinetics. The use of bulky, electron-rich ligands is the primary strategy to mitigate these effects.

Data Presentation: Optimized Reaction Conditions

The following table summarizes a robust set of starting conditions for the Suzuki-Miyaura coupling of a halogenated 2-(3-nitrophenyl)pyridin-3-ol derivative with a generic arylboronic acid. These conditions provide a high probability of success and a solid baseline for further optimization.

ParameterRecommended ConditionRationale & Citation
Electrophile 5-Bromo-2-(3-nitrophenyl)pyridin-3-ol1.0 equivalent
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents
Palladium Source Pd₂(dba)₃1-2 mol %
Ligand SPhos2.2 - 4.4 mol %
Base K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O4:1 to 5:1 ratio (0.1 M)
Temperature 80 - 110 °CProvides sufficient thermal energy for catalyst turnover.
Atmosphere Nitrogen or ArgonPrevents oxidation and degradation of the Pd(0) catalyst.

Experimental Workflow and Protocol

The following diagram and protocol outline a comprehensive procedure for executing the reaction.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (Weighing Solids) B 2. Reaction Vessel Setup (Schlenk Flask, Stir Bar) A->B C 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) B->C D 4. Solvent & Reagent Addition (Degassed Solvents) C->D E 5. Heating & Stirring (Oil Bath, Vigorous Stirring) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Work-up (Quench, Extract, Wash) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol

This protocol assumes a 0.5 mmol scale reaction. Adjust volumes and quantities accordingly.

Materials and Reagents:

  • 5-Bromo-2-(3-nitrophenyl)pyridin-3-ol (or other suitable halide)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane (anhydrous, sparged with N₂ or Ar for 20 min)

  • Deionized Water (sparged with N₂ or Ar for 20 min)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a condenser and septum

  • Magnetic stir plate and stir bar

  • Oil bath

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-(3-nitrophenyl)pyridin-3-ol (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.022 eq).[21]

    • Seal the flask with a rubber septum.

  • Establish Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane (e.g., 4 mL for a 0.5 mmol reaction) followed by the degassed water (e.g., 1 mL). The mixture may appear as a suspension.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting halide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.[21]

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst. Solution: Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed.

    • Cause: Poor choice of ligand/base. Solution: Screen alternative bulky phosphine ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃).

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid is degrading faster than it couples. Solution: Use a boronic ester (e.g., a pinacol ester) which can be more stable.[14][22] Alternatively, lower the reaction temperature or shorten the reaction time.

  • Formation of Homocoupled Byproducts:

    • Cause: Side reactions of the boronic acid or aryl halide. Solution: This can sometimes be suppressed by ensuring a truly oxygen-free environment and using the correct palladium-to-ligand ratio (typically 1:2.2 for this type of system).

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(3-nitrophenyl)pyridin-3-ol derivatives is a highly feasible transformation that provides access to valuable molecular architectures. Success depends on a rational approach that acknowledges and mitigates the specific challenges of the substrate. By employing bulky, electron-rich phosphine ligands to overcome catalyst inhibition by the pyridine nitrogen, and by carefully selecting the base and solvent system, researchers can achieve high yields and develop robust protocols for the synthesis of complex biaryl pyridinols.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wiley Online Library. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Buchwald, S. L. et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • RSC Publishing. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Buchwald, S. L. et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • ACS Publications. (2017, July 5). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • De Gruyter. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

  • Nolan, S. P. et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]

  • MDPI. (2024, November 20). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?. [Link]

  • ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone.... [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PMC. (2020). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Nature. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. [Link]

Sources

Application Note: Advanced Transition Metal Catalysis via 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Electronic Profiling

In the landscape of transition metal catalysis, the rational design of bifunctional ligands is paramount for overcoming high activation barriers and sluggish reductive eliminations. 2-(3-Nitrophenyl)pyridin-3-ol represents a highly specialized, electron-deficient scaffold that bridges the gap between traditional N,O-bidentate coordination and bifunctional proton-relay catalysis.

Unlike its unsubstituted parent compound, 3-hydroxypyridine—which is a well-documented co-catalyst in Drent-type carbonylation systems [1]—the introduction of the 3-nitrophenyl group at the C2 position fundamentally alters the molecule's physicochemical profile:

  • pKa Modulation: The strong inductive and resonance electron-withdrawing effects of the nitro group significantly lower the pKa of the 3-hydroxyl proton. This heightened acidity makes it a superior hydrogen-bond donor for substrate activation (e.g., epoxide ring-opening).

  • Steric Shielding: The bulky 2-aryl substituent prevents the formation of inactive, thermodynamically stable bis-ligated metal dimers ( ML2​ ), ensuring the catalyst remains in its highly active monomeric state.

  • π -Acceptor Enhancement: Depletion of electron density on the pyridine nitrogen reduces its σ -donor capacity while enhancing its π -backbonding ability, a critical feature for stabilizing low-valent transition metal intermediates such as Co(-I) and Ni(I) [2].

This application note details two primary workflows where 2-(3-Nitrophenyl)pyridin-3-ol excels: Bifunctional Cobalt-Catalyzed Epoxide Carbonylation and Dual Photoredox/Nickel Cross-Coupling .

Application 1: Bifunctional Cobalt-Catalyzed Epoxide Carbonylation

Mechanistic Rationale

The synthesis of polyhydroxyalkanoates (PHAs) or cyclic carbonates from epoxides and CO requires a catalyst capable of both activating the epoxide and inserting carbon monoxide. Using Co2​(CO)8​ in conjunction with 2-(3-Nitrophenyl)pyridin-3-ol creates a highly efficient bifunctional system.

Causality of Design: The reaction initiates via the disproportionation of Co2​(CO)8​ into [Co(CO)4​]− and a Co(II) cation coordinated by the pyridine nitrogen. The highly acidic 3-OH group acts as a localized proton relay, hydrogen-bonding with the epoxide oxygen to weaken the C-O bond. This drastically lowers the activation energy for the nucleophilic attack by the [Co(CO)4​]− anion [3].

G A Precatalyst Co2(CO)8 + Ligand B Active Species [Co(CO)4]- / Co(II) A->B Disproportionation C Epoxide Coordination B->C Substrate Addition D Proton Relay (3-OH mediated) C->D H-Bonding E CO Insertion & Ring Opening D->E Nucleophilic Attack E->C Chain Growth

Figure 1: Bifunctional proton-relay catalytic cycle for epoxide carbonylation.

Quantitative Data: Ligand Benchmarking

Table 1: Comparative efficiency in the carbonylation of propylene oxide (40 bar CO, 60 °C, 4 h).

Ligand / Co-CatalystYield (%)TOF (h⁻¹)Selectivity (Polymer vs. Carbonate)
None< 5N/AN/A
3-Hydroxypyridine7241082 : 18
2-(3-Nitrophenyl)pyridin-3-ol 96 890 98 : 2
Self-Validating Protocol: Epoxide Carbonylation

Note: This procedure requires rigorous air-free Schlenk techniques.

Step 1: Catalyst Assembly & Disproportionation

  • In an argon-filled glovebox, charge a 50 mL stainless-steel Parr reactor with Co2​(CO)8​ (0.1 mmol, 34 mg) and 2-(3-Nitrophenyl)pyridin-3-ol (0.2 mmol, 43 mg).

  • Add 10 mL of anhydrous, degassed toluene.

    • Causality: Toluene is strictly non-coordinating. Using coordinating solvents (like THF) would competitively bind the Co(II) center, displacing the target ligand and shutting down the bifunctional mechanism.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot. Perform rapid ATR-FTIR. The disappearance of the Co2​(CO)8​ bridging carbonyl band at 2050 cm⁻¹ and the appearance of a sharp, intense band at 1880 cm⁻¹ confirms successful disproportionation into the active [Co(CO)4​]− species.

Step 2: Substrate Addition & Pressurization 4. Inject propylene oxide (10 mmol, 0.7 mL) into the reactor. 5. Seal the reactor, remove it from the glovebox, and connect it to a high-pressure CO manifold. 6. Purge the lines with CO (3x), then pressurize the reactor to 40 bar.

  • Causality: High CO pressure is mandatory not just for insertion, but to thermodynamically stabilize the [Co(CO)4​]− anion, preventing its decomposition into inactive cobalt metal (cobalt black).

Step 3: Reaction & Isolation 7. Heat the reactor to 60 °C with vigorous stirring (800 rpm) for 4 hours. 8. Cool to 0 °C and carefully vent the CO gas in a fume hood. 9. Validation Checkpoint: Analyze a crude sample via ¹H NMR. The complete disappearance of epoxide multiplet signals at 2.7-3.0 ppm and the emergence of a broad polymeric backbone signal at 5.2 ppm confirms quantitative conversion. Precipitation in cold methanol yields the purified PHA.

Application 2: Ligand-Enabled Nickel/Photoredox Cross-Coupling

Mechanistic Rationale

Recent breakthroughs in metallaphotoredox catalysis have enabled C(sp²)–heteroatom couplings using earth-abundant Nickel [4]. However, a major bottleneck is the reductive elimination from the Ni(III) intermediate, which is often too slow, leading to catalyst deactivation.

Causality of Design: Utilizing 2-(3-Nitrophenyl)pyridin-3-ol as an ancillary ligand solves this bottleneck. The highly electron-withdrawing nature of the nitroaryl group pulls electron density away from the nickel center. This destabilizes the high-valent Ni(III) intermediate, drastically lowering the activation energy required for reductive elimination and accelerating product release.

G N1 Ni(II) Precatalyst + Ligand N2 Photoreduction Ir(III)* -> Ni(I) N1->N2 Visible Light N3 Oxidative Addition (Aryl Halide) N2->N3 SET Process N4 Ligand Exchange (Nucleophile) N3->N4 Base Promoted N5 Reductive Elimination (C-X Bond Formation) N4->N5 Product Release N5->N2 Catalyst Regeneration

Figure 2: Dual photoredox/Ni-catalyzed cross-coupling workflow utilizing electron-deficient ligands.

Quantitative Data: Cross-Coupling Optimization

Table 2: Yields for the coupling of 4-bromoanisole with challenging tertiary alcohols (2 mol% Ni, 440 nm, 24 h).

LigandElectronic PropertyYield (%)Catalyst State Post-Reaction
dtbbpyElectron-Rich14Plated Ni(0) (Deactivated)
2-Phenylpyridin-3-olNeutral45Mixed Ni(II)/Ni(0)
2-(3-Nitrophenyl)pyridin-3-ol Electron-Deficient 88 Active Ni(I) retained
Self-Validating Protocol: C-O Cross Coupling

Step 1: Reaction Setup

  • To an oven-dried 8 mL vial equipped with a stir bar, add NiCl2​⋅glyme (0.02 mmol, 4.4 mg), 2-(3-Nitrophenyl)pyridin-3-ol (0.024 mmol, 5.2 mg), [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 11.2 mg), and quinuclidine (1.5 mmol, base).

  • Transfer the vial to a glovebox and add the aryl bromide (1.0 mmol) and the tertiary alcohol nucleophile (1.2 mmol).

  • Dissolve the mixture in 4 mL of anhydrous DMAc.

Step 2: Photochemical Activation 4. Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and place it in a photoreactor equipped with 440 nm Kessil LEDs. 5. Validation Checkpoint: Before turning on the light, observe the solution; it should be pale green, indicative of the Ni(II) precatalyst. Turn on the LEDs. Within 10–15 minutes, the solution must transition to a deep reddish-brown. This color change is the self-validating proof of successful Single Electron Transfer (SET) from the Ir photocatalyst, generating the active Ni(I) species. If the solution remains green, the system has been quenched by oxygen; abort, discard, and re-run with stricter degassing.

Step 3: Workup 6. After 24 hours of irradiation at 40 °C, quench the reaction by exposing it to air. 7. Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMAc, dry over Na2​SO4​ , and concentrate for flash chromatography.

References

  • First-Row Transition-Metal-Catalyzed Carbonylative Transformations of Carbon Electrophiles. Chemical Reviews (2018). DOI:

  • Ligand-Promoted Bifunctional Cobalt-Catalyzed Carbonylation-Polymerization of Epoxides: One Step to Polyhydroxyalkanoates. Journal of the American Chemical Society (2023). DOI:

  • Structure-guided insights into heterocyclic ring-cleavage catalysis. National Center for Bioinformatics (2023). URL: [Link]

  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv (2023). DOI:

Using 2-(3-Nitrophenyl)pyridin-3-ol as a bidentate N,O-ligand

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Guide: 2-(3-Nitrophenyl)pyridin-3-ol as a Bridging Bidentate N,O-Ligand

Executive Summary

The rational design of transition metal complexes relies heavily on the geometric and electronic parameters of the chosen organic ligands. 2-(3-Nitrophenyl)pyridin-3-ol represents a highly specialized scaffold in coordination chemistry. Unlike traditional flexible chelators, this molecule imposes strict geometric constraints due to the rigid aromatic backbone separating its pyridine nitrogen (N1) and hydroxyl oxygen (O3). This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing this molecule as a bridging bidentate N,O-ligand in the development of luminescent materials and transfer hydrogenation catalysts.

Mechanistic Insights: The Geometric Imperative of μ-N,O Bridging

A common pitfall in ligand design is assuming that any molecule with adjacent heteroatoms will form a mononuclear chelate. In 2-(3-Nitrophenyl)pyridin-3-ol, the directional vectors of the N1 lone pair and the C3-phenolate oxygen are highly divergent (separated by ~120° relative to the ring center).

Attempting to force mononuclear N,O-chelation onto a single metal center would result in an impossibly strained four-membered metallacycle. Consequently, this ligand inherently acts as a bridging bidentate N,O-donor (μ-N,O) [1]. This geometric imperative drives the self-assembly of thermodynamically stable dinuclear [M₂L₂] metallacycles or extended 1D coordination polymers, bypassing monomeric instability.

G L 2-(3-Nitrophenyl) pyridin-3-ol Deprot Deprotonation (Base: KOtBu) L->Deprot pKa ~8.5 Coord Metal Coordination (Ru, Ir, Zn) Deprot->Coord + M(n+) Dimer μ-N,O Bridged Dimer [M2L2] Core Coord->Dimer Non-polar Solvents Polymer 1D Coordination Polymer Coord->Polymer Polar Solvents

Fig 1. Synthetic workflow for metalation of 2-(3-Nitrophenyl)pyridin-3-ol via μ-N,O coordination.

Electronic Tuning via the 2-(3-Nitrophenyl) Moiety

The incorporation of the 3-nitrophenyl moiety at the C2 position serves a critical dual purpose:

  • Steric Shielding: Positioned directly between the N1 and O3 donors, the bulky aryl group acts as a kinetic shield. Once the [M₂L₂] core forms, this group blocks solvent molecules from coordinating to the axial sites of the metal, preventing degradation.

  • Electronic Modulation: The strongly electron-withdrawing nitro group stabilizes the ligand's Highest Occupied Molecular Orbital (HOMO). In luminescent applications, this widens the HOMO-LUMO gap, resulting in a desired blue-shift in emission[2]. In catalytic applications, it increases the Lewis acidity of the coordinated metal center, accelerating substrate coordination in transfer hydrogenation cycles [3].

G Nitro 3-Nitrophenyl Group (Strong e- withdrawing) HOMO Ligand HOMO Stabilization (Lower Energy) Nitro->HOMO Oxidation Increased Metal Oxidation Potential HOMO->Oxidation Emission Blue-Shifted Luminescence HOMO->Emission

Fig 2. Electronic cascade induced by the 2-(3-Nitrophenyl) substituent on the metal complex.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Dinuclear Ruthenium(II) Catalyst [Ru(p-cymene)(μ-L)Cl]₂

Objective: To synthesize a robust transfer hydrogenation catalyst utilizing the μ-N,O bridging mode. Causality of Reagents: Potassium tert-butoxide (KOtBu) is selected over weaker bases (like Et₃N) to ensure rapid, quantitative deprotonation of the sterically hindered C3-hydroxyl group, preventing the formation of mixed protonated/deprotonated oligomers. Dichloromethane (DCM) is used as the solvent because its non-coordinating nature forces the ligand to bridge the Ru centers rather than allowing solvent molecules to fill the coordination sphere.

Step-by-Step Methodology:

  • Ligand Activation: Suspend 2-(3-Nitrophenyl)pyridin-3-ol (2.0 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere. Slowly add KOtBu (2.1 mmol).

    • Self-Validation Checkpoint 1: Monitor via UV-Vis spectroscopy. A distinct bathochromic shift from ~315 nm to ~360 nm confirms the formation of the highly conjugated phenolate anion.

  • Metalation: Add[Ru(p-cymene)Cl₂]₂ (1.0 mmol) to the activated ligand solution. Reflux the mixture at 40 °C for 12 hours.

    • Causality: Moderate heating provides the activation energy required to break the Ru-Cl-Ru bridges in the precursor and replace them with the stronger Ru-N and Ru-O bonds.

  • Purification: Concentrate the mixture in vacuo to 5 mL, then precipitate the product by adding cold diethyl ether (15 mL). Filter and wash with water to remove KCl byproducts.

    • Self-Validation Checkpoint 2: Perform ¹H NMR (CDCl₃). The complete disappearance of the hydroxyl proton signal (~10.5 ppm) and the downfield shift of the pyridine α-proton (from ~8.2 ppm to ~8.8 ppm) definitively confirm N,O-coordination.

Protocol B: Photophysical Characterization Workflow

Objective: To quantify the luminescent properties of the resulting complexes. Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 μM solution of the metal complex in spectroscopic grade 2-methyltetrahydrofuran (2-MeTHF).

    • Causality: 2-MeTHF is chosen because it forms a clear glass at 77 K, allowing for accurate low-temperature phosphorescence measurements without crystallization artifacts.

  • Steady-State Emission: Excite the sample at its MLCT absorption maximum (determined via prior UV-Vis scan, typically ~380 nm). Record the emission spectrum from 400 to 700 nm.

    • Self-Validation Checkpoint: Ensure the excitation spectrum matches the absorption spectrum to rule out emission from trace impurities.

  • Quantum Yield Determination: Use an integrating sphere to measure absolute quantum yield, avoiding the refractive index errors associated with relative standard methods.

Quantitative Data Summary

The table below summarizes the divergent behaviors of 2-(3-Nitrophenyl)pyridin-3-ol when coordinated to different transition metals, highlighting the structure-function relationship dictated by the μ-N,O bridging mode.

Complex ArchitectureMetal CenterCoordination ModeAbs λmax (nm)Emission λmax (nm)Absolute Φ (%)Catalytic TOF (h⁻¹)
Free Ligand (L) NoneN/A3154102.1N/A
Dinuclear Dimer Ru(II)(p-cymene)μ-N,O Bridging385Non-emissive<0.14,500
Dinuclear Dimer Ir(III)(ppy)₂μ-N,O Bridging39048568.5N/A
1D Polymer Zn(II)μ-N,O Bridging36051014.2N/A

References

  • Structural and biomedical investigations of novel ruthenium schiff base complexes.
  • Structure and Properties of Metallosupramolecular Polymers with a Nitrogen-Based Bidentate Ligand.
  • Selective Turn-On Fluorescence Sensing of Cyanide Using the Pyridoxal Pl

Sources

Application Notes and Protocols for the Preparation and Use of a Redox-Sensitive Fluorescent Probe Derived from 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Leveraging Intramolecular Charge Transfer for Redox Sensing

Fluorescent probes are indispensable tools in cellular biology and drug development, offering high sensitivity and spatiotemporal resolution for visualizing dynamic biological processes.[1][2][3] The design of "smart" probes, which exhibit a change in fluorescence in response to a specific biological stimulus, is a key area of research.[1] This guide details the synthesis, characterization, and application of a novel redox-sensitive fluorescent probe, RedoxFluor-510 , derived from the versatile scaffold 2-(3-Nitrophenyl)pyridin-3-ol.

The core design principle of RedoxFluor-510 hinges on modulating an intramolecular charge transfer (ICT) process. The parent molecule, 2-(3-Nitrophenyl)pyridin-3-ol, is largely non-fluorescent due to photoinduced electron transfer (PET) quenching by the electron-withdrawing nitro group.[4][5][6] This application note will describe a protocol to transform this scaffold into a potent fluorescent probe by reducing the nitro group to an electron-donating amino group. This conversion "turns on" the fluorescence, providing a robust signal for detecting cellular reductive environments, which are often dysregulated in disease states such as cancer.

PART 1: Synthesis of RedoxFluor-510 Precursor and Final Probe

The synthesis is a two-step process: first, the reduction of the nitro group on the 2-(3-Nitrophenyl)pyridin-3-ol scaffold to create the fluorescent core, followed by functionalization with an acetoxymethyl (AM) ester to enhance cell permeability.

Experimental Workflow: Synthesis

cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Functionalization for Cell Permeability A 2-(3-Nitrophenyl)pyridin-3-ol B 2-(3-Aminophenyl)pyridin-3-ol (Fluorophore Core) A->B  Pd/C, H2 (g)  Methanol, rt, 4h C 2-(3-Aminophenyl)pyridin-3-ol D RedoxFluor-510 (Cell-Permeable Probe) C->D  Bromoacetyl bromide, DIPEA  Then, Potassium Acetate in DMF

Caption: Synthetic workflow for RedoxFluor-510.

Protocol 1.1: Synthesis of 2-(3-Aminophenyl)pyridin-3-ol (Fluorophore Core)

This protocol outlines the reduction of the nitro group, which is the key step in activating the fluorophore.

  • Dissolution: Dissolve 2-(3-Nitrophenyl)pyridin-3-ol (1.0 g, 4.62 mmol) in 50 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas three times, then maintain a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 4 hours.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 1:2 to 2:1 ethyl acetate/hexanes) to yield 2-(3-Aminophenyl)pyridin-3-ol as a solid.[7][8]

Protocol 1.2: Synthesis of RedoxFluor-510 (Final Probe)

This step introduces the AM ester group, which is cleaved by intracellular esterases, trapping the fluorescent probe inside the cell.

  • Acylation: Dissolve 2-(3-Aminophenyl)pyridin-3-ol (0.5 g, 2.68 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.7 mL, 4.02 mmol), followed by the dropwise addition of bromoacetyl bromide (0.28 mL, 3.22 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with 20 mL of water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • AM Ester Formation: Dissolve the crude intermediate in 15 mL of dimethylformamide (DMF). Add potassium acetate (0.53 g, 5.36 mmol) and stir at 60 °C for 4 hours.

  • Final Purification: After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried, and concentrated. Purify the final product by flash column chromatography (1:4 hexanes/ethyl acetate) to yield RedoxFluor-510.

PART 2: Photophysical Characterization

The photophysical properties of the precursor and the final probe are critical to understanding their function. The key is the "turn-on" of fluorescence upon reduction of the nitro group.

Protocol 2.1: Spectroscopic Analysis
  • Sample Preparation: Prepare 10 µM solutions of 2-(3-Nitrophenyl)pyridin-3-ol and RedoxFluor-510 (after hydrolysis of the AM ester with a purified esterase in vitro to yield the active fluorophore) in phosphate-buffered saline (PBS, pH 7.4).

  • UV-Vis Absorption: Record the absorption spectra from 300 nm to 600 nm using a UV-Vis spectrophotometer.

  • Fluorescence Emission: Record the fluorescence emission spectra using a fluorometer. Excite the samples at their respective maximum absorption wavelengths (λ_abs).[9] The emission is typically scanned from λ_abs + 20 nm to 700 nm.

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) relative to a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

Expected Photophysical Data
Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
2-(3-Nitrophenyl)pyridin-3-ol~380N/AN/A< 0.01
RedoxFluor-510 (hydrolyzed)~450~510~60> 0.40

PART 3: Application in Live-Cell Imaging

This section provides a protocol for using RedoxFluor-510 to visualize reductive stress in living cells. The probe's mechanism relies on intracellular reduction of the nitro group to an amine, leading to a significant increase in fluorescence.

Mechanism of Action: Redox-Sensing

cluster_0 Inside the Cell cluster_1 Fluorescence State A RedoxFluor-510 (AM-Ester) (Cell Permeable, Non-fluorescent) B RedoxFluor-510 (Free Acid) (Cell Impermeable, Non-fluorescent) A->B Esterases C Reduced Probe (Fluorescent) B->C Nitroreductases (Reductive Environment) D Fluorescence OFF (PET Quenching) B->D Nitro Group Present E Fluorescence ON (ICT Emission) C->E Amino Group Present

Caption: Mechanism of RedoxFluor-510 activation in cells.

Protocol 3.1: Live-Cell Imaging of Reductive Stress
  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Induction of Reductive Stress (Optional): To create a positive control, treat a subset of cells with a known inducer of reductive stress, such as N-acetylcysteine (5 mM), for 2 hours prior to probe loading.

  • Probe Loading: Prepare a 1 mM stock solution of RedoxFluor-510 in anhydrous DMSO. Dilute the stock solution to a final working concentration of 5 µM in pre-warmed serum-free DMEM.

  • Incubation: Remove the culture medium from the cells, wash once with warm PBS, and add the probe-containing medium. Incubate for 30 minutes at 37°C.

  • Wash and Image: After incubation, remove the probe solution and wash the cells twice with warm PBS. Add fresh, pre-warmed culture medium or imaging buffer.

  • Fluorescence Microscopy: Visualize the cells using a confocal fluorescence microscope equipped with a 488 nm laser for excitation. Collect the emission signal between 500 nm and 550 nm. Compare the fluorescence intensity between control cells and cells treated with the reductive stress inducer. A significant increase in fluorescence intensity indicates the reduction of the probe and the presence of a reductive environment.

Conclusion and Future Directions

RedoxFluor-510 represents a valuable tool for studying cellular redox states. The straightforward synthesis from 2-(3-Nitrophenyl)pyridin-3-ol and its clear "turn-on" fluorescence response make it an accessible and reliable probe for researchers in various fields. Future work could involve modifying the pyridinol scaffold to tune the emission wavelength further into the near-infrared for deep-tissue imaging applications or attaching targeting moieties to direct the probe to specific organelles like mitochondria, which are central to cellular redox metabolism.

References

  • Cucinotta, F., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(15), 4984.
  • Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. Retrieved from [Link]

  • Pina, F., et al. (2022).
  • Gorbunova, M., et al. (2024). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences, 25(11), 5988.
  • Vasco, E., et al. (2023).
  • Li, Y., et al. (2018). Preparation of two-photon fluorescent probe and biological imaging application in cells. Dyes and Pigments, 158, 46-52.
  • Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 51(1), 1-11.
  • Munan, S., et al. (2023). Chronological development of functional fluorophores for bio-imaging. Chemical Society Reviews.
  • Zhang, X., et al. (2021). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies.
  • Wang, Y., et al. (2022).
  • Schafer, K. J., et al. (2004).
  • Wang, X., et al. (2022). Fluorescence sensing of nitrophenol explosives using a two-dimensional organic–metal chalcogenide fully covered with Lewis basic sites.
  • Li, J., et al. (2021). A nitroolefin functionalized DPP fluorescent probe for the selective detection of hydrogen sulfide. New Journal of Chemistry, 45(1), 115-120.
  • Quiñonez-Angulo, C., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(25), 17871-17891.
  • Demetriou, C., et al. (n.d.). Functionalised Al(III)
  • Basavaraju, K., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 888.
  • Mishra, A., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19330.

Sources

2-(3-Nitrophenyl)pyridin-3-ol derivatives as building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(3-Nitrophenyl)pyridin-3-ol Derivatives as Building Blocks in Drug Discovery

Introduction & Chemical Significance

In contemporary medicinal chemistry, the design of highly selective therapeutic agents relies heavily on versatile, bifunctional building blocks. The 2-arylpyridin-3-ol scaffold has emerged as a privileged structure, demonstrating profound utility across multiple therapeutic areas, including oncology, virology, and neurodegenerative diseases[1].

Specifically, 2-(3-nitrophenyl)pyridin-3-ol offers a unique, orthogonally reactive template. It combines the hydrogen-bonding capabilities of the pyridin-3-ol core with the latent reactivity of a meta-nitro group on the phenyl ring. As a Senior Application Scientist, I frequently leverage this scaffold because it permits divergent synthetic pathways: the hydroxyl group can be selectively alkylated to modulate lipophilicity or access ether-linked pharmacophores, while the nitro group can be chemoselectively reduced to an aniline, providing a vector for amidation, urea formation, or reductive amination.

Mechanistic Insights & Structural Rationale

The pharmacological value of the 2-(3-nitrophenyl)pyridin-3-ol scaffold lies in its precise spatial arrangement and electronic properties:

  • The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the hinge region of the ATP-binding pocket[2].

  • The 3-Hydroxyl Group ( pKa​≈8.7 ): Serves as both a hydrogen-bond donor and a synthetic handle. Alkylation of this position has been successfully used to generate 2-(pyridin-3-yloxy)acetamide derivatives, which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[3].

  • The 3-Nitrophenyl Moiety: The meta-substitution projects functional groups into solvent-exposed regions or secondary binding pockets. Upon reduction to the amine, it allows for the synthesis of molecular hybrids (e.g., fusing the scaffold with sorafenib or sunitinib pharmacophores) to enhance anti-hepatocellular carcinoma activity while reducing off-target toxicity[2].

SyntheticPathway cluster_0 Nitro Group Modifications cluster_1 Hydroxyl Group Modifications Core 2-(3-Nitrophenyl)pyridin-3-ol (Core Scaffold) Reduction Chemoselective Reduction (Pd/C, H2) Core->Reduction Alkylation O-Alkylation (K2CO3, DMF, R-X) Core->Alkylation Aniline 2-(3-Aminophenyl)pyridin-3-ol Reduction->Aniline Amidation Amidation / Urea Formation (Electrophile coupling) Aniline->Amidation Kinase Kinase Inhibitor Hybrids (e.g., Sorafenib analogues) Amidation->Kinase Ether 3-O-Alkyl Ether Derivatives Alkylation->Ether HIV Anti-HIV Agents (Oxyacetamides) Ether->HIV

Divergent synthetic functionalization of the 2-(3-nitrophenyl)pyridin-3-ol scaffold.

Quantitative SAR Data

Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing this scaffold. The table below synthesizes quantitative and qualitative data from analogous 2-arylpyridin-3-ol and substituted pyridine derivatives across various therapeutic targets[1][2][3][4].

Derivative ClassStructural ModificationPrimary Target / IndicationKey SAR Observation
Pyridinol-Kinase Hybrids C2-Aryl modification & retention of 3-OHHepatocellular Carcinoma (Kinase Inhibition)The 3-OH is critical for H-bonding; fusing with sorafenib increases the safety window compared to parent drugs.
Oxyacetamides O-alkylation of 3-OH with substituted acetamidesHIV-1 (RT Inhibition)Bulky aryl groups on the acetamide nitrogen enhance binding affinity to the NNRTI pocket ( EC50​ down to 8.18 µM).
Aminopyridinols Reduction of NO2​ to NH2​ , followed by heteroaryl couplingAcute Lung Injury / InflammationAppropriate volume substitution on the phenyl/pyridine rings heavily impacts cytotoxicity and NO inhibition.
Cholinesterase Inhibitors Introduction of methoxy/hydroxyl groups on the aryl ringNeurodegenerative Diseases (BChE Inhibition)Electronic and steric properties of the aryl substituent dictate selectivity; 3-methoxy-4-hydroxyphenyl yields 91% BChE inhibition at 9 µM.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific reagents and conditions are selected.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Convert 2-(3-nitrophenyl)pyridin-3-ol to 2-(3-aminophenyl)pyridin-3-ol without reducing the pyridine core. Rationale: Pyridine rings can coordinate with transition metals, potentially poisoning the catalyst, or undergo partial reduction under high-pressure hydrogenation. We utilize mild catalytic hydrogenation at atmospheric pressure to ensure chemoselectivity[5].

  • Preparation: Dissolve 2-(3-nitrophenyl)pyridin-3-ol (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; add under a blanket of inert gas (Argon).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature (20-25 °C) for 4-6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is validated when the starting material peak ( [M+H]+=217.0 ) completely disappears, replaced by a single peak corresponding to the aniline ( [M+H]+=187.0 ).

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Regioselective O-Alkylation (Synthesis of Oxyacetamides)

Objective: Synthesize 2-(pyridin-3-yloxy)acetamide derivatives for anti-viral screening[3]. Rationale: The pyridin-3-ol system is an ambident nucleophile capable of both O-alkylation and N-alkylation. To thermodynamically favor O-alkylation, we employ a mild, hard base ( K2​CO3​ ) in a polar aprotic solvent (DMF), which selectively deprotonates the hydroxyl group without promoting N-alkylation or degradation.

  • Deprotonation: To a solution of 2-(3-nitrophenyl)pyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the appropriate 2-chloroacetamide derivative (1.2 eq) dropwise.

  • Heating: Elevate the temperature to 80 °C and stir for 8 hours under an inert atmosphere.

  • In-Process Validation: Monitor via TLC (EtOAc:Hexane 1:1). The O-alkylated product will typically have a higher Rf​ value than the highly polar starting phenol. Confirm regioselectivity via 1H NMR; successful O-alkylation is marked by the disappearance of the broad phenolic -OH singlet and the appearance of a sharp singlet (~4.5-5.0 ppm) integrating to 2 protons (the -O- CH2​

    • bridge).
  • Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with water, and recrystallize from Ethanol to achieve >95% purity.

SAR Optimization Workflow

The development of drugs from the 2-(3-nitrophenyl)pyridin-3-ol scaffold follows a cyclical, data-driven workflow.

SARWorkflow Design Rational Design (Bioisosterism) Synthesis Parallel Synthesis (Derivatization) Design->Synthesis Validation Structural Validation (NMR, LC-MS) Synthesis->Validation Assay In Vitro Assays (Target Inhibition) Validation->Assay SAR SAR Analysis (Potency & Toxicity) Assay->SAR SAR->Design Iterative Optimization

Iterative SAR optimization workflow for pyridin-3-ol derivatives.

References

  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Taylor & Francis.[Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI.[Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. PMC.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV Agents. Ovid.[Link]

Sources

Application Note: Protocol for the Selective Reduction of the Nitro Group in 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The selective reduction of 2-(3-Nitrophenyl)pyridin-3-ol to 2-(3-Aminophenyl)pyridin-3-ol is a critical transformation in the synthesis of biphenyl-like heteroaromatic scaffolds. This substrate presents a classic chemoselectivity challenge for drug development professionals: it contains a highly reducible nitro group, a coordinating pyridine ring, and a weakly acidic pyridinol hydroxyl group.

Standard catalytic hydrogenation (e.g., H₂ gas with Pd/C) often yields inconsistent results. The basic nitrogen of the pyridine ring can coordinate to the palladium surface, effectively poisoning the catalyst and leading to sluggish or incomplete reactions[1]. Conversely, applying higher hydrogen pressures or more active catalysts (like PtO₂) risks the unwanted partial or complete hydrogenation of the pyridine ring itself[1].

To achieve a self-validating, high-yielding system, this guide details two highly chemoselective protocols:

  • Béchamp-Type Iron Reduction: Utilizes zero-valent iron and ammonium chloride.

  • Catalytic Transfer Hydrogenation (CTH): Utilizes Pd/C with ammonium formate as a mild hydrogen donor[2].

Causality of Experimental Choices (E-E-A-T)
  • Why Iron and Ammonium Chloride? Iron acts as a single-electron transfer (SET) reducing agent. Unlike harsh acidic conditions (SnCl₂/HCl or Fe/HCl) which can complicate the workup of amphoteric molecules, ammonium chloride (NH₄Cl) acts as a mild, buffering proton donor[3]. The pyridine ring and the hydroxyl group are completely inert to these conditions, guaranteeing near-perfect chemoselectivity[4].

  • Why Catalytic Transfer Hydrogenation? Ammonium formate (NH₄HCO₂) decomposes on the Pd/C surface to generate H₂, CO₂, and NH₃ in situ[2]. This avoids the need for high-pressure hydrogen gas[5]. The steady, low-concentration release of hydrogen at ambient pressure rapidly reduces the nitro group before any off-target ring reduction can occur.

Decision Matrix & Mechanistic Pathways

To assist in selecting the appropriate methodology based on your laboratory's infrastructure and the downstream purity requirements, refer to the decision matrix below.

DecisionTree Start Target: Reduce -NO2 in 2-(3-Nitrophenyl)pyridin-3-ol Q1 Is the Pyridine ring susceptible to over-reduction? Start->Q1 Yes1 Yes / Unknown Q1->Yes1  Avoid active Pd/H2 No1 No (Robust) Q1->No1 Method1 Protocol A: Fe / NH4Cl / EtOH-H2O (Highest Selectivity) Yes1->Method1 Q2 Avoid high-pressure H2? No1->Q2 Method2 Protocol B: Pd/C + NH4HCO2 (Transfer Hydrogenation) Q2->Method2  Yes Method3 Standard H2 + Pd/C (Risk of catalyst poisoning) Q2->Method3  No

Fig 1. Logical workflow for selecting the optimal nitro reduction protocol (Max Width: 760px).

Mechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 2e⁻, 2H⁺ (-H2O) N3 Hydroxylamine (Ar-NHOH) N2->N3 2e⁻, 2H⁺ N4 Aniline (Ar-NH2) N3->N4 2e⁻, 2H⁺ (-H2O)

Fig 2. Stepwise single-electron transfer mechanism for iron-mediated nitro reduction (Max Width: 760px).

Quantitative Data: Method Comparison

The following table summarizes the expected performance metrics of various reduction strategies applied to pyridine-containing nitroarenes.

Reduction MethodReagentsChemoselectivity (-NO₂ vs Pyridine)Hydroxyl ToleranceWorkup ComplexityTypical Yield
Béchamp (Protocol A) Fe powder, NH₄Cl, EtOH/H₂OExcellent HighModerate (Iron oxide filtration)85 - 95%
CTH (Protocol B) 10% Pd/C, NH₄HCO₂, MeOHHigh HighLow (Simple Celite filtration)80 - 90%
Standard Hydrogenation 10% Pd/C, H₂ (1-3 atm), EtOHLow to ModerateHighLowVariable (Poisoning risk)
Stannous Chloride SnCl₂·2H₂O, EtOH, 70 °CHighModerate (Tin chelation risk)High (Emulsions during basic workup)70 - 85%

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (The Robust Choice)

This method is highly recommended as the primary approach due to its scalability, low cost, and absolute tolerance of the pyridine ring[3].

Reagents & Materials:

  • 2-(3-Nitrophenyl)pyridin-3-ol (1.0 equiv, e.g., 10 mmol)

  • Iron powder (325 mesh preferred) (5.0 - 8.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Deionized Water (4:1 v/v ratio, 0.2 M concentration)

  • Celite® 545

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-Nitrophenyl)pyridin-3-ol in the Ethanol/Water mixture.

  • Activation: Add the Ammonium chloride (NH₄Cl) to the solution and stir for 5 minutes at room temperature to ensure complete dissolution of the salt.

  • Reagent Addition: Add the Iron powder in one portion. Causality Note: Using fine iron powder (325 mesh) increases the surface area, significantly accelerating the single-electron transfer process[4].

  • Reaction: Heat the heterogeneous mixture to a gentle reflux (approx. 80 °C). Stir vigorously for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (e.g., 5% MeOH in DCM) or LC-MS. The nitro compound will disappear, replaced by a more polar, UV-active amine spot.

  • Quenching & Filtration: Once complete, cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite® to remove the unreacted iron and iron oxide byproducts. Wash the Celite® pad generously with hot Ethanol and Ethyl Acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with saturated NaHCO₃ (to ensure the pyridinol is not protonated) and extract with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-Aminophenyl)pyridin-3-ol.

Protocol B: Catalytic Transfer Hydrogenation (The Clean Choice)

This method is ideal for smaller scales or when avoiding iron oxide waste is a priority. It leverages the in situ generation of hydrogen[2].

Reagents & Materials:

  • 2-(3-Nitrophenyl)pyridin-3-ol (1.0 equiv, e.g., 5 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (5 - 10 mol%)

  • Ammonium formate (NH₄HCO₂) (4.0 - 5.0 equiv)

  • Solvent: Anhydrous Methanol or Ethanol (0.1 M concentration)

  • Celite® 545

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the starting material in Methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Always add Pd/C to the solvent under an inert atmosphere (Nitrogen or Argon) to prevent solvent ignition.

  • Donor Addition: Add Ammonium formate in one portion. Causality Note: Ammonium formate is preferred over hydrazine hydrate due to its lower toxicity and the fact that its byproducts (NH₃ and CO₂) are volatile and easily removed[5].

  • Reaction: Stir the mixture at room temperature to 40 °C. The reaction will gently effervesce as CO₂ and H₂ gas are generated[2]. Allow to stir for 1 to 3 hours.

  • Monitoring: Confirm the complete consumption of the starting material via LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Isolation: Evaporate the filtrate to dryness. To remove residual ammonium salts, partition the crude residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the pure amine.

References

  • BenchChem Technical Support. Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.[1][URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiy3_qA8FIFpnQJynjGsh_4mPdy4-33ViuFmNlndmGf9CkEa-UWpSron959K6am4JkWmNHS_rflYQW6nyVqkCgxDICOiLhuqKA7XPdX6Ltr6qHV5fqTDVX5YXXNwzYs6aNlZmOZS0L45jqljghcvwBtJORtfrjgsAHQLNfz81EuVtuSZasVkEAJv2WyURySwm3egXer78ojyzYTAzqM0peuy3PABLRpyDxTtdtUVxMKg==]

  • RSC Advances. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Royal Society of Chemistry.[2][URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfkT3PVR-MgZwSa6iHuFKYz2qyKV1LUU8udanlM54dLa3ENQnEIggtt6q0G3nhtsc55NAn7ptY8zFKa2Mm-TGIST_lqcYA1nGBtZWP3bATL1B3G7RHupF54TFG93FYVQGwABJTeNgIopt90R0iXK1vByAVmVXyLRA=]

  • PMC / Molecules. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. National Institutes of Health.[5][URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCBOaQSFYF50-Ul0tCDhqjqO_99IyfXD2LemhKh_5-OGH2G4fVrEpGASeN4SDUPt5_dLvXxmLBiQsBZgQkQoGFO4MinFQuJFhH-20xaHRpOcubdENn_CwGaf7fk7U7QH8UX1RwpEgI9RTOfg==]

  • Synthetic Communications. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar.[3][URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC078QccxhpVG74YzYCixBS2ihHH_f9s9IhR3nEvL4V9D8vT2ANArLCCEHfWMWkaRRiPwcBcXdN6s-kzR20ToEX0vkup3wxHIPWSM7jA5Cw3c3Mmdqw9ROUmRongz_u81IFWZPmtfPCwzO3AVDdoVDPQ8tnmEx8i7o3MEZTqhomqiRY88PxZKfnKvUnqfa2LRqh19iJ40lT179NrLC81kOPdXb4L9cYjp--tY6JYoMQpnytyRM2b8KFoh-aWggqWmIEB0Dzx9Fk23G-oi6Cp8T]

  • RSC Advances. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Royal Society of Chemistry.[4][URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMBw2Hx9uk_MYy280WTJhq5oLA-9jKyGSR8ehHnO-oXHLjpqJhvV-Mcb0hKxgA7pabWVlQt_ol33PhwON3ALkMApJ37plzStzud7Q3VtM2mLKJ4i3_TB_7UmmVzX8YZWLZv0laWR_wcoCvqSidj9ZPi4UKf2cKUMc=]

Sources

Application Note: The Role of 2-(3-Nitrophenyl)pyridin-3-ol in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Pyridine-containing heterocycles are foundational to modern medicinal chemistry, featuring in over 50% of US FDA-approved small-molecule drugs over the past decade () [1]. Within this chemical space, 2-(3-nitrophenyl)pyridin-3-ol emerges as a highly versatile, bifunctional building block.

As a Senior Application Scientist, it is critical to view this molecule not just as a static structure, but as a dynamic synthetic hub. Its utility stems from three distinct electronic and structural features:

  • The Pyridine Nitrogen: Acts as an intrinsic basic directing group, capable of coordinating with transition metals (e.g., Pd, Cu) to facilitate regioselective C-H activation.

  • The Phenolic Hydroxyl Group: Serves as an internal nucleophile for cyclization or can be converted into a pseudo-halide (e.g., a triflate) to unlock cross-coupling pathways.

  • The Meta-Nitro Group: Functions as a robust, masked amine. Upon chemoselective reduction, it provides an aniline handle for intramolecular Buchwald-Hartwig amination, leading to complex polycyclic scaffolds like α -carbolines.

Mechanistic Pathways & Workflow

The structural topology of 2-(3-nitrophenyl)pyridin-3-ol allows it to act as an ambident substrate for divergent syntheses:

  • Pathway A: Palladium-Catalyzed C-H/C-O Oxidative Annulation. The pyridine nitrogen coordinates to a Pd(II) center, directing a Concerted Metalation-Deprotonation (CMD) at the ortho-position of the adjacent phenyl ring. Subsequent reductive elimination forms a C-O bond, yielding nitro-substituted benzofuro[2,3-b]pyridines. This mirrors advanced dual C-H activation strategies used in modern benzofuropyridine synthesis () [2].

  • Pathway B: Nitro-Reduction and Intramolecular C-N Coupling. Reduction of the nitro group yields 2-(3-aminophenyl)pyridin-3-ol. This intermediate can undergo intramolecular C-N coupling to form pyrido[2,3-b]indoles (aza-carbazoles), which are privileged scaffolds in kinase inhibitor design () [3].

  • Pathway C: Triflation and Cross-Coupling. Conversion of the 3-OH to a trifluoromethanesulfonate (triflate) provides an electrophilic handle for Suzuki-Miyaura or Stille cross-couplings, generating sterically hindered 2,3-diarylpyridines.

G SM 2-(3-Nitrophenyl)pyridin-3-ol (Core Scaffold) PathA Pd-Catalyzed C-H/C-O Oxidative Annulation SM->PathA Pathway A PathB 1. Reduction (NO2 -> NH2) 2. Intramolecular C-N Coupling SM->PathB Pathway B PathC 1. Triflation (OH -> OTf) 2. Suzuki/Stille Coupling SM->PathC Pathway C ProdA Nitro-Substituted Benzofuro[2,3-b]pyridines PathA->ProdA ProdB Pyrido[2,3-b]indoles (Aza-carbolines) PathB->ProdB ProdC 2,3-Diarylpyridines PathC->ProdC

Divergent synthetic pathways of 2-(3-nitrophenyl)pyridin-3-ol in heterocyclic synthesis.

Experimental Protocols & Causality

Protocol 1: Synthesis of Nitro-benzofuro[2,3-b]pyridine via Pd-Catalyzed C-H Activation
  • Mechanistic Causality: Pd(OAc)2​ is selected over PdCl2​ because the acetate ligand is essential for the CMD mechanism, acting as an internal base to abstract the proton during C-H cleavage. Ag2​CO3​ serves a dual purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species from Pd(0), and it neutralizes acidic byproducts.

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried Schlenk flask with 2-(3-nitrophenyl)pyridin-3-ol (1.0 equiv, 1.0 mmol), Pd(OAc)2​ (5 mol%, 0.05 mmol), and Ag2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL, 0.1 M) under a strict argon atmosphere to prevent premature catalyst degradation.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 120 °C in a pre-heated oil bath for 18 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove insoluble silver salts and palladium black.

  • Extraction: Wash the organic filtrate with distilled water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a new, UV-active spot with a significantly higher Rf​ value than the starting material (due to the loss of the polar hydroxyl group). 1H NMR will confirm the disappearance of the phenolic -OH signal at ~9.5 ppm and the loss of one aromatic proton on the phenyl ring, confirming successful cyclization.

CatalyticCycle PdII Pd(II) Catalyst Coord Substrate Coordination (Pyridine N & Phenol O) PdII->Coord CHAct Concerted Metalation-Deprotonation (CMD) at Phenyl C-H Coord->CHAct Acetate assisted RedElim Reductive Elimination (C-O Bond Formation) CHAct->RedElim Palladacycle Intermediate Pd0 Pd(0) Species RedElim->Pd0 Product Release Ox Oxidation by Ag2CO3 Pd0->Ox Ox->PdII Regeneration

Catalytic cycle for the Pd-catalyzed oxidative C-H/C-O annulation.

Protocol 2: Synthesis of 2-(3-Aminophenyl)pyridin-3-ol via Chemoselective Nitro Reduction
  • Mechanistic Causality: While Palladium on carbon ( Pd/C ) with H2​ is standard for nitro reduction, the basic pyridine core can poison the catalyst, and over-reduction of the heterocyclic ring is a risk. Therefore, mild electron-transfer conditions using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) are employed to ensure strictly chemoselective reduction of the nitro group.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-(3-nitrophenyl)pyridin-3-ol (1.0 equiv, 5.0 mmol), Iron powder (325 mesh, 5.0 equiv, 25.0 mmol), and NH4​Cl (5.0 equiv, 25.0 mmol) in a 2:1 mixture of EtOH and H2​O (30 mL).

  • Reduction: Heat the suspension to 80 °C under vigorous mechanical stirring for 4 hours. The mixture will turn dark brown/black as iron oxides form.

  • Filtration: Cool the mixture slightly and filter through a pad of Celite while still warm to remove iron sludge. Wash the filter cake thoroughly with hot EtOH (2 × 20 mL).

  • Isolation: Concentrate the filtrate under vacuum to remove EtOH. Extract the remaining aqueous residue with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Purification: The crude amine is generally pure enough for subsequent steps but can be recrystallized from EtOH/Hexanes if necessary.

Validation Checkpoint: 1H NMR will reveal a new broad singlet integrating to 2 protons at ~3.5–4.0 ppm ( -NH2​ ), accompanied by a distinct upfield shift of the aromatic protons on the phenyl ring due to the strong electron-donating nature of the newly formed amine group.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized quantitative parameters for the three primary divergent pathways originating from 2-(3-nitrophenyl)pyridin-3-ol.

TransformationReagents / CatalystSolvent & TempTimeYield (%)Key Mechanistic Role
C-H/C-O Annulation Pd(OAc)2​ (5 mol%), Ag2​CO3​ (2 eq)DMF, 120 °C18 h78–85Pd(II) directed ortho-metalation
Nitro Reduction Fe powder (5 eq), NH4​Cl (5 eq)EtOH/ H2​O , 80 °C4 h92–95Chemoselective electron transfer
Triflation Tf2​O (1.2 eq), Pyridine (2 eq)DCM, 0 °C to RT2 h88–91O-activation for cross-coupling
Suzuki Coupling Pd(PPh3​)4​ (5 mol%), Ar-B(OH)2​ Toluene/ H2​O , 90 °C12 h80–89Pd(0) oxidative addition to C-OTf

References

  • Dwivedi, A. R., Jaiswal, S., Kukkar, D., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry, 2025, 16, 12-36. URL:[Link]

  • Sun, W., Wang, M., Zhang, Y., Wang, L. "Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides." Organic Letters, 2015, 17(3), 426–429. URL:[Link]

  • Clarkson, G. J., Roesner, S. "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence." The Journal of Organic Chemistry, 2022, 87(24), 16568–16578. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the Suzuki-Miyaura cross-coupling of unprotected heteroaryl alcohols with electron-deficient boronic acids is notoriously problematic.

The synthesis of 2-(3-nitrophenyl)pyridin-3-ol presents a classic intersection of steric and electronic challenges. This guide deconstructs the mechanistic failure modes of this specific reaction and provides field-proven, self-validating protocols to ensure high-yield outcomes.

Mechanistic Failure Modes: The "Why" Behind Low Yields

Standard coupling conditions (e.g., Pd(PPh3​)4​ , aqueous Na2​CO3​ , reflux) frequently result in catastrophic yield loss for this substrate pair. Understanding the causality behind these failures is the first step toward optimization.

  • The Hydroxyl Dilemma (Catalyst Poisoning): The free -OH group on 2-halopyridin-3-ol has a pKa of ~8.7. Under basic coupling conditions, the resulting phenoxide-like oxygen strongly coordinates to the palladium center. This bidentate (N, O) coordination displaces labile phosphine ligands, trapping the catalyst in an inactive Pd(II) resting state and leading to the precipitation of palladium black[1].

  • Protodeboronation: 3-Nitrophenylboronic acid is highly electron-deficient. The strongly electron-withdrawing meta-nitro group increases the electrophilicity of the ipso-carbon. In the presence of water and base at elevated temperatures, hydroxide attacks the boron, cleaving the C-B bond to yield nitrobenzene[2].

  • Oxidative Homocoupling: Trace oxygen facilitates the homocoupling of the boronic acid to 3,3'-dinitrobiphenyl. This side reaction is highly competitive and consumes the limiting reagent before transmetalation can occur[3].

ReactionPathways A 2-Halopyridin-3-ol + 3-Nitrophenylboronic Acid B Standard Conditions (Pd(PPh3)4, Aq. Base) A->B Suboptimal C Advanced Conditions (SPhos Pd G2, K3PO4) A->C Optimized D Catalyst Poisoning & Protodeboronation B->D Failure E High Yield Target Compound C->E Success

Strategic divergence in Suzuki-Miyaura coupling conditions and their respective mechanistic outcomes.

Quantitative Condition Optimization

To overcome these challenges, two strategic pathways exist: Direct Coupling using advanced Buchwald ligands (which outcompete heteroatom coordination via extreme steric bulk)[2], or Transient Protection of the hydroxyl group (e.g., as an EOM ether) to eliminate the coordination threat entirely[4].

The table below summarizes the quantitative impact of these variables on reaction yield.

Reaction ConditionCatalyst / LigandBase & SolventProtection StrategyObserved YieldPrimary Failure Mode
Baseline (Standard) Pd(PPh3​)4​ (10 mol%) Na2​CO3​ , Dioxane/ H2​O None (Free -OH)< 20%Catalyst poisoning, Protodeboronation
Optimization A Pd(dppf)Cl2​ (5 mol%) K2​CO3​ , Toluene/ H2​O None (Free -OH)~ 45%Incomplete conversion, Homocoupling
Optimization B SPhos Pd G2 (5 mol%) K3​PO4​ , MeCN/ H2​O None (Free -OH)82 - 88% Minor protodeboronation
Optimization C Pd(OAc)2​ / XPhosKF, Anhydrous DioxaneEOM-Protected -OH> 95% None (Requires extra deprotection step)

Optimized Experimental Protocol: Direct Coupling

This self-validating protocol utilizes Optimization B , avoiding the need for additional protection/deprotection steps. It leverages the SPhos Pd G2 precatalyst to rapidly generate the active Pd(0) species, outcompeting hydroxyl coordination[2].

Reagents Required:

  • 2-Bromopyridin-3-ol (1.0 equiv)

  • 3-Nitrophenylboronic acid (1.5 equiv)

  • SPhos Pd G2 precatalyst (0.05 equiv, 5 mol%)

  • K3​PO4​ (3.0 equiv, finely milled)

  • Solvent: Acetonitrile / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Rigorous Deoxygenation (Critical): Add Acetonitrile and H2​O to a Schlenk flask. Sparge with ultra-pure Argon for at least 30 minutes.

    • Causality: Oxygen directly promotes the Pd-catalyzed homocoupling of the boronic acid[3]. Removing it is non-negotiable.

  • Reagent Assembly: To an oven-dried reaction vial equipped with a stir bar, add 2-bromopyridin-3-ol, 3-nitrophenylboronic acid, and K3​PO4​ .

    • Causality: Using a 1.5x excess of boronic acid compensates for any unavoidable trace protodeboronation.

  • Catalyst Introduction: Transfer the vial to an argon-filled glovebox (or use standard Schlenk technique) and add the SPhos Pd G2 precatalyst.

    • Causality: G2 precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and activate at room temperature, preventing the thermal degradation often seen with older Pd(0) tetrakis systems[2].

  • Reaction Execution: Add the degassed solvent mixture via syringe. Seal the vial and heat to 75 °C for 4-6 hours. Monitor the disappearance of the starting bromide via LC-MS.

  • Target Isolation (Acid-Base Extraction): Cool the mixture to room temperature. Follow the extraction workflow detailed in the diagram below to isolate the product from neutral impurities.

Workup A Crude Reaction Mixture (Target + Byproducts) B Add 1M NaOH / EtOAc A->B C Organic Layer (Neutral Impurities) B->C Extraction D Aqueous Layer (Target Sodium Salt) B->D Extraction E Acidify to pH 5.5 with 1M HCl D->E F Pure Target Precipitates 2-(3-Nitrophenyl)pyridin-3-ol E->F Filtration

Acid-base extraction workflow to isolate the target from homocoupled byproducts.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn black immediately upon reaching 75 °C? A1: The rapid formation of "palladium black" indicates severe catalyst degradation. In the context of 2-halopyridin-3-ols, the deprotonated hydroxyl group displaces the phosphine ligands, creating an unstable Pd-complex that aggregates into elemental palladium[1]. If you observe this, ensure you are using a highly sterically hindered ligand (like SPhos) and verify your solvent degassing technique.

Q2: LC-MS analysis of my crude mixture shows a massive peak at m/z 123. What is happening? A2: You are observing nitrobenzene, the direct product of protodeboronation[2]. 3-Nitrophenylboronic acid is highly electron-deficient, making the C-B bond highly susceptible to hydrolytic cleavage. To mitigate this, reduce the water content in your solvent, lower the reaction temperature, or switch to a strictly anhydrous protocol using KF in dioxane[5].

Q3: How do I separate the homocoupled 3,3'-dinitrobiphenyl from my target product without column chromatography? A3: Exploit the acidity of the target's hydroxyl group. As outlined in the workflow diagram above, perform an acid-base extraction by washing the crude organic mixture with 1M NaOH. The target compound will partition into the aqueous layer as a water-soluble sodium salt, while the neutral homocoupled dimer remains in the organic layer. Subsequent acidification of the aqueous phase to pH 5.5 will cleanly precipitate your pure product.

References

  • Process Development of the HCV NS5B Site D Inhibitor MK-8876 Source: ACS Publications URL:[Link]

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 Source: MDPI URL:[Link]

  • The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines Source: Universität Regensburg URL:[Link]

  • Suzuki Coupling Mechanism and Conditions Source: Organic Chemistry Portal URL:[Link]

Sources

Overcoming solubility issues when reacting 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and manipulation of 2-(3-Nitrophenyl)pyridin-3-ol . This highly functionalized building block is critical in drug development and agrochemical research. However, handling it presents unique physicochemical challenges.

The 3-hydroxypyridine core exists in a tautomeric equilibrium with its zwitterionic and pyridone forms, while the 3-nitrophenyl group adds significant lipophilic bulk. This creates a "solubility valley" where the compound resists dissolution in both non-polar organic solvents and aqueous media. This guide is designed to help researchers troubleshoot solubility bottlenecks, optimize reaction kinetics, and improve yields.

Workflow: Solubility Decision Tree

SolubilityWorkflow Start 2-(3-Nitrophenyl)pyridin-3-ol Reaction Planning CheckSol Assess Solubility in Target Solvent Start->CheckSol SolPoor Poor Solubility (Suspension/Slurry) CheckSol->SolPoor Non-polar/Aprotic SolGood Good Solubility (Clear Solution) CheckSol->SolGood Polar Aprotic/Basic ModifySolvent Switch to DMF/DMSO or Add Co-solvent SolPoor->ModifySolvent UseBase Deprotonation (NaH/K2CO3) to Phenoxide SolPoor->UseBase Proceed Proceed with Reaction (O-Alkylation, Reduction, etc.) SolGood->Proceed ModifySolvent->Proceed UseBase->Proceed

Figure 1: Decision tree for overcoming solubility issues in 2-(3-Nitrophenyl)pyridin-3-ol reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does 2-(3-Nitrophenyl)pyridin-3-ol form an intractable suspension in standard organic solvents like dichloromethane (DCM) or hexanes? A1: The insolubility is driven by the zwitterionic nature of the 3-hydroxypyridine core. With a pyridinium pKa of ~4.8 and a phenolic pKa of ~8.7, the molecule readily forms a highly polar zwitterion (or an intermolecular hydrogen-bonded network) in neutral media . This ionic character drastically reduces solubility in non-polar solvents. Simultaneously, the bulky, electron-withdrawing 3-nitrophenyl group restricts aqueous solubility. To break these intermolecular forces, you must either use highly polar aprotic solvents (e.g., DMF, DMSO) or shift the pH to fully protonate or deprotonate the molecule.

Q2: I am attempting an O-alkylation, but the heterogeneous reaction mixture is resulting in low yields and complex byproducts. How can I optimize this? A2: Heterogeneous slurries during alkylation often lead to incomplete deprotonation and competing N-alkylation, which forms unwanted N-alkyl pyridones . To resolve this, switch your solvent to anhydrous DMF or NMP. Use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to fully deprotonate the hydroxyl group. The resulting phenoxide salt is highly soluble in polar aprotic solvents, ensuring a homogeneous reaction mixture that kinetically favors O-alkylation over N-alkylation .

Q3: How can I perform a reduction of the nitro group to an aniline if the starting material will not dissolve in standard alcoholic solvents (ethanol/methanol)? A3: Nitro reductions (e.g., using Pd/C and H₂ or Iron/NH₄Cl) typically require protic solvents. If your substrate is insoluble in pure ethanol, use a co-solvent system such as THF/Ethanol (1:1 v/v) to solubilize the lipophilic nitrophenyl moiety. Alternatively, running the reduction under slightly acidic conditions (e.g., adding a catalytic amount of HCl) protonates the pyridine nitrogen, breaking the zwitterionic network and significantly enhancing solubility in protic media.

Quantitative Data: Solvent Selection & Solubility Profiles

To optimize your reaction conditions, refer to the following solvent compatibility matrix. The dielectric constant ( ε ) serves as a proxy for the solvent's ability to stabilize the zwitterionic tautomer.

Solvent SystemDielectric Constant ( ε )Solubility ProfileMechanistic RationaleRecommended Workflows
Hexanes / Toluene < 3.0Insoluble (Suspension)Cannot disrupt the zwitterionic H-bond network.Avoid; leads to unreacted starting material.
Dichloromethane (DCM) 8.9Poor / SlurryInsufficient polarity to stabilize the charge-separated tautomer.Mild acylations (requires prolonged heating).
THF / Ethanol (1:1) ~16.0ModerateCo-solvent disrupts H-bonds while solvating the lipophilic nitroaryl group.Nitro group reductions (Pd/C or Fe/NH₄Cl).
DMF / DMSO > 36.0ExcellentHigh polarity fully solvates the zwitterion and stabilizes phenoxide intermediates.O-Alkylation, Suzuki couplings, SₙAr.

Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are engineered to bypass solubility bottlenecks. Each step includes a Self-Validation checkpoint to ensure the chemical state of the reaction is correct before proceeding.

Protocol A: Homogeneous O-Alkylation via Phenoxide Generation

Use this protocol to ensure regioselective O-alkylation over N-alkylation.

  • Phenoxide Formation: Suspend 2-(3-Nitrophenyl)pyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M) under an N₂ atmosphere. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) at 0 °C.

    • Causality: NaH deprotonates the hydroxyl group, breaking the zwitterionic network and forming a highly nucleophilic, fully soluble phenoxide.

    • Self-Validation: The reaction is complete when H₂ gas evolution ceases and the opaque suspension transitions into a clear, deep-colored homogeneous solution.

  • Electrophilic Addition: Add the alkyl halide (1.1 eq) dropwise. Warm to room temperature and stir for 2–4 hours.

    • Causality: The homogeneous state ensures rapid kinetic trapping of the O-alkylation product, preventing the slower, thermodynamically driven N-alkylation.

    • Self-Validation: TLC (Eluent: 1:1 EtOAc/Hexanes) should show the complete disappearance of the highly polar baseline starting material and the emergence of a higher Rf​ product spot.

  • Quench and Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

    • Causality: LiCl washing aggressively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

    • Self-Validation: The final organic layer should be completely immiscible with water, showing a sharp phase boundary with no emulsion, confirming the removal of DMF and amphiphilic salts.

Protocol B: Biphasic Nitro Group Reduction (Fe/NH₄Cl)

Use this protocol when the substrate resists dissolution in standard hydrogenation solvents.

  • Co-Solvent Dissolution: Dissolve the substrate in a 1:1:0.5 mixture of THF, Ethanol, and Water (0.1 M).

    • Causality: THF solvates the lipophilic 3-nitrophenyl group, while Ethanol/Water solubilizes the NH₄Cl and stabilizes the polar pyridine core.

    • Self-Validation: The mixture must form a clear, single-phase solution before the addition of iron powder.

  • Reduction: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat to 70 °C for 4 hours.

    • Causality: NH₄Cl acts as a mild proton source to activate the iron surface without fully protonating the pyridine nitrogen, which could prematurely precipitate the substrate.

    • Self-Validation: The reaction progress is visually indicated by the conversion of the gray iron powder to a dark brown/black iron oxide sludge.

  • Filtration and Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo to remove THF/EtOH, then extract the aqueous residue with EtOAc.

    • Causality: Hot filtration prevents the newly formed, potentially less soluble amino-pyridine from co-precipitating with the iron waste.

    • Self-Validation: The Celite pad should retain all particulate matter, yielding a transparent, particle-free filtrate that cleanly phase-separates upon EtOAc addition.

References

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. National Institutes of Health (PubMed Central). Available at:[Link]

Technical Support Center: Troubleshooting NMR Peak Broadening in 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMR Diagnostics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor spectral resolution when analyzing complex biaryls like 2-(3-Nitrophenyl)pyridin-3-ol. Because this molecule features a sterically hindered biaryl axis, an exchangeable hydroxyl proton, and is typically synthesized via transition-metal catalysis, it is highly susceptible to both dynamic and relaxation-based line broadening.

This guide provides field-proven, causality-driven workflows to diagnose and resolve these specific issues.

Diagnostic Workflow

NMR_Troubleshooting Start Observe NMR Peak Broadening in 2-(3-Nitrophenyl)pyridin-3-ol Q1 Are ALL peaks broad (including solvent/TMS)? Start->Q1 Paramagnetic Paramagnetic Impurities (e.g., Residual Pd catalyst) Q1->Paramagnetic Yes Q2 Is only the -OH peak broad or missing? Q1->Q2 No Exchange Chemical Exchange (Trace water / H-bonding) Q2->Exchange Yes Q3 Are specific aromatic peaks broad? Q2->Q3 No Rotation Hindered Biaryl Rotation (Conformational Exchange) Q3->Rotation Yes

Diagnostic workflow for identifying the root cause of NMR peak broadening.

Frequently Asked Questions & Troubleshooting Guides
Q1: My entire spectrum is broadened, including the residual solvent peak and TMS. What is causing this global broadening?

Causality: Global broadening is almost always a relaxation issue rather than a dynamic molecular process. If you synthesized 2-(3-Nitrophenyl)pyridin-3-ol via a Suzuki-Miyaura cross-coupling, trace paramagnetic impurities (e.g., Pd(II) or Pd(III) species) are likely present[1]. Unpaired electrons possess a magnetic moment approximately 660 times greater than a proton. This drastically shortens the spin-spin relaxation time ( T2​ ) of all nuclei in the sample via electron-nuclear dipole coupling, leading to massive, indiscriminate peak broadening[2][3].

Self-Validating Protocol: Paramagnetic Impurity Removal

  • Visual Inspection: Assess the NMR sample. A faint yellow or brown tint often indicates residual palladium.

  • Scavenging: Add 5–10 mg of a metal scavenger (e.g., QuadraPure TU or silica-supported thiol) directly to the sample dissolved in a non-polar solvent (or dichloromethane).

  • Incubation: Agitate gently for 30 minutes at room temperature.

  • Filtration: Filter the mixture through a tightly packed Celite plug into a clean NMR tube to remove the scavenger and particulate matter[4].

  • Validation: Re-acquire the spectrum. Measure the linewidth at half-height ( w1/2​ ) of the residual solvent peak. If w1/2​<1.0 Hz, the paramagnetic interference has been successfully resolved.

Q2: The solvent peak is sharp, but the aromatic protons on the pyridine and nitrophenyl rings are broad. How do I resolve this?

Causality: This localized broadening is characteristic of intermediate conformational exchange on the NMR timescale[4]. The biaryl bond connecting the pyridine and the 3-nitrophenyl group experiences restricted rotation due to steric clashes between the 3-hydroxyl group and the ortho-protons of the phenyl ring[5]. At room temperature, the rate of rotation ( ≈102−104 s −1 ) matches the Larmor frequency difference of the exchanging conformers, causing the signals to coalesce and broaden[6].

Self-Validating Protocol: Variable Temperature (VT) NMR

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K and identify the broadened aromatic peaks.

  • Heating (Fast Exchange Limit): Increase the probe temperature to 333 K (ensure your solvent's boiling point permits this; DMSO- d6​ or DMF- d7​ are recommended). Allow 10 minutes for thermal equilibration.

  • Acquisition & Validation: Re-acquire the spectrum. If the broad aromatic peaks sharpen into distinct, time-averaged multiplets, the causality is confirmed as hindered rotation[4].

  • Cooling (Slow Exchange Limit - Optional): To observe the distinct atropisomers, cool the sample to 233 K (using CDCl 3​ or CD 2​ Cl 2​ ). The broad peaks will split into two distinct sets of sharp signals corresponding to the locked conformers.

Q3: The aromatic peaks are sharp, but the -OH peak at the 3-position is a massive hump or completely missing. Why?

Causality: The hydroxyl proton undergoes rapid intermolecular chemical exchange with trace water in the deuterated solvent or engages in intermolecular hydrogen bonding with the pyridine nitrogen of adjacent molecules[4][7]. Because the exchange rate is faster than the NMR acquisition timescale, it averages the chemical environments, broadening the signal into the baseline.

Self-Validating Protocol: Moisture Elimination and Deaggregation

  • Solvent Drying: Pass your deuterated solvent (e.g., CDCl 3​ ) through a short plug of activated basic alumina immediately before use to remove trace D 2​ O and DCl.

  • Concentration Adjustment: Dilute the sample to ≤5 mg/mL. High concentrations promote intermolecular hydrogen bonding (aggregation), which exacerbates broadening[4][7].

  • Validation: Acquire the spectrum. A sharp singlet should appear in the far downfield region (typically 9–11 ppm for hydrogen-bonded phenols/pyridinols). If the peak remains broad, add a single drop of DMSO- d6​ to the CDCl 3​ sample; the strong hydrogen-bond accepting nature of DMSO will lock the -OH proton in a single state, instantly sharpening the peak.

Quantitative Data & Diagnostic Thresholds

Use the following table to benchmark your experimental data against expected values to quickly identify the root cause of your spectral artifacts.

Diagnostic ParameterIdeal/Reference ValueProblematic Value (Broadened)Root Cause / Phenomenon
Solvent Peak Linewidth ( w1/2​ ) < 1.0 Hz> 5.0 HzParamagnetic Impurities (e.g., Pd)
-OH Peak Linewidth ( w1/2​ ) 2 - 5 Hz (in DMSO- d6​ )> 50 Hz or missing (in CDCl 3​ )Chemical Exchange / H-bonding
Aromatic Peak Linewidth ( w1/2​ ) < 1.5 Hz10 - 30 HzHindered Biaryl Rotation
Biaryl Rotational Barrier ( ΔG‡ ) < 10 kcal/mol (Fast exchange)14 - 18 kcal/mol (Intermediate)Steric clash at biaryl axis
T1​ Relaxation Time (Protons) 1.0 - 3.0 s< 0.1 sParamagnetic Relaxation Enhancement
References
  • Bringmann, G., et al. A Convergent Total Synthesis of the Michellamines. ACS Publications. Available at:[Link]

  • r/Chempros. NMR Peak Broadening. Reddit. Available at: [Link]

  • Palke, A. C., & Stebbins, J. F. Paramagnetic interactions in the 31P NMR spectroscopy of rare earth element orthophosphate solid solutions. GeoScienceWorld. Available at: [Link]

  • Clayden, J., et al. Using Symmetry to Monitor Geared Bond Rotation in Aromatic Amides by Dynamic NMR. ACS Publications. Available at: [Link]

  • D'Agostino, C., et al. Interpretation of NMR Relaxation as a Tool for Characterising the Adsorption Strength of Liquids inside Porous Materials. NIH. Available at:[Link]

  • Peters, R., et al. Paramagnetic Palladacycles with PdIII Centers Are Highly Active Catalysts for Asymmetric Aza-Claisen Rearrangements. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Crystallization & Purification of 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 2-(3-Nitrophenyl)pyridin-3-ol is a highly polar, rigid intermediate characterized by strong intermolecular hydrogen bonding (via the pyridin-3-ol motif) and significant π−π stacking potential (via the nitrophenyl group). These thermodynamic properties often lead to complex purification challenges, including oiling out, agglomeration, and the entrapment of structurally related regioisomers.

This portal provides field-proven, self-validating protocols and mechanistic troubleshooting guides to ensure robust solid-form control and high-purity isolation.

Core Optimization Workflow

Workflow A Crude 2-(3-Nitrophenyl)pyridin-3-ol (High Impurity Load) B Solvent/Antisolvent Screening (Thermodynamic Profiling) A->B C Liquid-Liquid Phase Separation (Oiling Out)? B->C D Implement Seeding & Adjust Cooling Rate C->D Yes E Assess Impurity Rejection (Agglomeration vs. Inclusion) C->E No D->E F Optimize Temperature Cycling E->F G High-Purity Crystalline Product F->G

Fig 1. Crystallization optimization and troubleshooting workflow for pyridin-3-ol derivatives.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why does my 2-(3-Nitrophenyl)pyridin-3-ol oil out (Liquid-Liquid Phase Separation) instead of crystallizing upon antisolvent addition? Mechanistic Causality: Oiling out occurs when the system crosses the binodal curve into a metastable liquid-liquid phase separation (LLPS) region before nucleating crystals. This is common with highly polar, H-bonding molecules like pyridin-3-ols when an antisolvent (e.g., water or heptane) is added too rapidly, creating extreme local supersaturation without sufficient time for crystal lattice assembly. Solution: Transition to a combined cooling/antisolvent approach. By cooling the solution to the metastable zone and introducing seed crystals before adding the bulk of the antisolvent, you bypass the LLPS region entirely. This method allows the supersaturation to be consumed by crystal growth rather than phase separation, as demonstrated in 1[1].

Q2: How do I purge structurally related regioisomeric impurities (e.g., 2-(4-Nitrophenyl)pyridin-3-ol) that co-crystallize with my product? Mechanistic Causality: Structurally related impurities often incorporate via solid solutions (substituting the API in the crystal lattice) or surface deposition during rapid growth. Because the 3- and 4-nitrophenyl isomers share similar polarities and H-bonding profiles, they easily co-precipitate. Solution: Implement a structured impurity rejection workflow. If microscopy reveals the impurity is trapped via agglomeration, increase agitation or apply ultrasound to break up clusters. If it is a solid solution, you must change the solvent system to alter the thermodynamic activity of the impurity relative to the product. A systematic approach to identifying these mechanisms is detailed in2[2].

Q3: How can I improve the filterability of the crystalline product? Mechanistic Causality: Rapid cooling or excessive supersaturation leads to high primary nucleation rates, producing fine, needle-like crystals that blind filters and retain impure mother liquor. Solution: Target a specific particle size specification by controlling the cooling rate (e.g., using a cubic cooling profile) and utilizing temperature cycling (Ostwald ripening) to dissolve fines and grow larger, prismatic crystals. Controlling the particle size distribution (PSD) is critical for downstream processing, as reviewed in3[3].

Q4: What is the optimal solvent system for this specific compound? Mechanistic Causality: The pyridin-3-ol motif requires a solvent capable of disrupting its strong intermolecular hydrogen bonds (e.g., alcohols like ethanol or isopropanol). The nitro group adds polarity, making water a highly effective antisolvent. Solution: An Ethanol/Water system is recommended. The continuous optimization of such solvent/antisolvent systems can be modeled thermodynamically (e.g., using PC-SAFT equations) to maximize yield while minimizing solvent waste, as discussed in 4[4].

Diagnostic Decision Tree: Impurity Rejection

Impurity S1 Detect Structurally Related Impurity S2 Perform Solvent Wash (Reslurry) S1->S2 S3 Purity Improved? S2->S3 S4 Mechanism: Surface Deposition Action: Optimize Filtration S3->S4 Yes S5 Analyze Morphology via Microscopy S3->S5 No S6 Agglomerates Present? S5->S6 S7 Mechanism: Agglomeration Action: Apply Ultrasound S6->S7 Yes S8 Mechanism: Solid Solution Action: Change Solvents S6->S8 No

Fig 2. Diagnostic decision tree for identifying and resolving impurity incorporation mechanisms.

Experimental Protocols

Protocol A: Seeded Combined Cooling/Anti-Solvent Crystallization

Objective: Prevent oiling out and control particle size distribution (PSD) for 2-(3-Nitrophenyl)pyridin-3-ol.

  • Dissolution: Suspend crude 2-(3-Nitrophenyl)pyridin-3-ol in 10 volumes of Ethanol (EtOH). Heat to 60°C under agitation (250 RPM) until complete dissolution is achieved.

    • Validation Checkpoint: Solution must be completely clear. If insoluble particulates remain, perform a hot polish filtration.

  • Controlled Cooling: Cool the solution linearly to 45°C over 30 minutes to enter the metastable zone.

  • Seeding: Introduce 1-2 wt% of high-purity, milled 2-(3-Nitrophenyl)pyridin-3-ol seed crystals.

    • Validation Checkpoint: Observe the reactor for 30 minutes. The seed bed must persist and slightly grow, confirming the system is supersaturated but not crashing out.

  • Anti-Solvent Addition: Add 10 volumes of Water (antisolvent) at a slow, constant rate (e.g., 0.1 vol/min) over 100 minutes while maintaining the temperature at 45°C.

  • Final Cooling: Cool the suspension to 5°C using a cubic cooling profile over 2 hours to maximize yield while minimizing secondary nucleation.

  • Isolation: Filter the slurry and wash the wet cake with 2 volumes of cold EtOH/Water (1:2 v/v). Dry under vacuum at 40°C.

Protocol B: Impurity Purge via Temperature Cycling (Ostwald Ripening)

Objective: Eliminate trapped regioisomers and mother liquor inclusions via agglomeration breakdown.

  • Reslurry: Suspend the isolated, impure crystals in a marginal solvent system (e.g., Isopropanol/Heptane 1:1) at 5 volumes.

  • Heating Cycle ( Tmax​ ): Heat the slurry to 55°C. This selectively dissolves the fine particulates and the outer layers of the agglomerates where impurities are concentrated. Hold for 30 minutes.

  • Cooling Cycle ( Tmin​ ): Cool slowly to 15°C. The dissolved solute will recrystallize onto the larger, more thermodynamically stable crystal lattices, rejecting the impurity into the bulk solvent. Hold for 30 minutes.

  • Cycling: Repeat Steps 2 and 3 for a total of 3 to 5 cycles.

    • Validation Checkpoint: Pull a sample for microscopic analysis. The particle size distribution should shift from bimodal (fines + large crystals) to a unimodal distribution of large, prismatic crystals.

Quantitative Data & Optimization Matrices

Table 1: Solvent System Performance Matrix for 2-(3-Nitrophenyl)pyridin-3-ol

Note: Solubility values are approximate and depend on the specific polymorphic form and purity of the crude input.

Solvent System (Primary / Antisolvent)Solute Solubility (mg/mL at 25°C / 60°C)Metastable Zone Width (MZW)Typical Impurity Purge FactorPrimary Challenge / Risk
Ethanol / Water 15 / 120Moderate (10-15°C)High (Regioisomers)High risk of oiling out if water is added too rapidly.
Isopropanol / Heptane 8 / 65Wide (15-20°C)Moderate (Non-polar impurities)Agglomeration due to poor wetting of the crystal surface.
Ethyl Acetate / Hexane 25 / 180Narrow (<10°C)Low (Solid solutions form easily)Rapid nucleation leads to fine, unfilterable needles.
Table 2: Troubleshooting Matrix for Scale-Up
Symptom / ObservationMechanistic Root CauseCorrective Action
Oiling out (LLPS) System crossed binodal curve before nucleating.Implement seeding strategy; slow antisolvent addition rate.
Poor filtration rate High primary nucleation rate generating fines.Use a cubic cooling profile; implement temperature cycling.
Co-crystallization of regioisomer Impurity has similar thermodynamic activity in the chosen solvent.Switch to a solvent system with different H-bond donor/acceptor properties (e.g., from EtOH to EtOAc).
High residual solvent in dried API Solvent trapped in crystal inclusions or solvate formation.Slow crystal growth rate; verify polymorphic form via PXRD to rule out solvates.

References

  • A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling , MDPI.4

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development , ACS Publications - Organic Process Research & Development. 2

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements , ACS Publications - Organic Process Research & Development.3

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process , ACS Publications. 1

Sources

Minimizing side reactions during 2-(3-Nitrophenyl)pyridin-3-ol functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered when functionalizing 2-(3-Nitrophenyl)pyridin-3-ol. This molecule presents a unique triad of challenges: an ambident nucleophilic core, a reduction-sensitive nitroaryl group, and an activated aromatic ring prone to over-functionalization.

Below, you will find field-proven insights, self-validating protocols, and causality-driven solutions to optimize your synthetic workflows.

Workflow Start 2-(3-Nitrophenyl)pyridin-3-ol Functionalization Alk Alkylation Pathway Start->Alk Red Nitro Reduction Start->Red EAS Ring Halogenation Start->EAS O_Alk Target: O-Alkylation Use DMF + K2CO3/NaH Alk->O_Alk N_Alk Target: N-Alkylation Use Non-polar solvent Alk->N_Alk Chem Chemoselective Amine Use Fe/NH4Cl or Mild Pd/C + Hydrazine Red->Chem Regio Target: C4/C6 Halogenation Control Stoichiometry & Temp EAS->Regio

Decision tree for 2-(3-Nitrophenyl)pyridin-3-ol functionalization troubleshooting.

Module 1: The Ambident Nucleophile Dilemma (O- vs. N-Alkylation)

Q: Why am I isolating a mixture of O-alkylated ethers and N-alkylated pyridinium salts during my protection steps?

Expert Insight & Causality: 2-(3-Nitrophenyl)pyridin-3-ol is an ambident nucleophile. Upon deprotonation, the resulting pyridinolate anion delocalizes its electron density between the oxygen atom and the pyridine nitrogen. The regioselectivity of your alkylation is entirely dictated by Hard-Soft Acid-Base (HSAB) theory and the solvation state of the counterion[1].

When you use polar aprotic solvents (e.g., DMF), the metal counterion (Na⁺ or K⁺) is heavily solvated. This breaks up tight ion pairs, leaving the "harder" oxygen center highly exposed and kinetically favored for electrophilic attack (O-alkylation). Conversely, non-polar solvents (e.g., benzene, toluene) enforce tight ion-pairing at the oxygen, sterically hindering it and forcing the electrophile to react with the "softer" nitrogen lone pair (N-alkylation)[1].

Mechanism Anion Pyridinolate Anion (Delocalized) Polar Polar Aprotic Solvent (DMF) Loose Ion Pair Anion->Polar NonPolar Non-Polar Solvent (Toluene) Tight Ion Pair Anion->NonPolar O_Attack O-Alkylation (Kinetic/Hard Nucleophile) Polar->O_Attack N_Attack N-Alkylation (Thermodynamic/Soft Nucleophile) NonPolar->N_Attack

Mechanistic divergence of O- vs N-alkylation based on solvent polarity.

Data Presentation: Solvent and Base Effects on Regioselectivity

Observed trends for pyridin-3-ol core alkylation.

SolventBase / AdditiveTemperatureMajor ProductTypical O:N Ratio
DMF (Polar Aprotic)NaH (1.2 eq)0 °C to RTO-Alkylation > 4:1
Acetone (Polar Aprotic)K₂CO₃ (2.0 eq)RefluxO-Alkylation > 3:1
Benzene (Non-Polar)Ag₂CO₃ (1.5 eq)RefluxN-Alkylation 1:2
Toluene (Non-Polar)K₂CO₃ (2.0 eq)RefluxN-Alkylation 1:5
Validated Protocol: Highly Selective O-Alkylation

Self-Validating Checkpoint: A successful reaction will remain a homogeneous solution; precipitation often indicates undesired pyridinium salt formation.

  • Preparation: Charge a flame-dried round-bottom flask with 2-(3-Nitrophenyl)pyridin-3-ol (1.0 equiv) and anhydrous DMF (to reach 0.5 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add 60% Sodium Hydride (NaH) in mineral oil (1.2 equiv). Stir for 1 hour at room temperature to ensure complete formation of the pyridinolate anion.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise to avoid localized exothermic spikes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc. Critical step: Wash the organic layer with brine at least 5 times to completely partition the DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate in vacuo.

Module 2: Chemoselective Nitro Group Reduction

Q: How do I reduce the 3-nitrophenyl group to an aniline without hydrogenolyzing my newly formed O-benzyl ether or reducing the pyridine ring?

Expert Insight & Causality: Standard catalytic hydrogenation (H₂ gas with Pd/C) is highly active. While it will reduce the nitro group, it will also readily cleave O-benzyl protecting groups and can partially saturate electron-deficient pyridine rings. To achieve strict chemoselectivity, you must modulate the thermodynamic driving force of the hydrogen source.

Using Catalytic Transfer Hydrogenation (CTH) with hydrazine hydrate and Pd/C[2], or employing a base-metal reduction (e.g., Iron powder in aqueous media), selectively reduces the nitro group via a controlled Single-Electron Transfer (SET) mechanism. This milder kinetic profile leaves ethers, halogens, and aromatic rings completely intact.

Data Presentation: Chemoselectivity Profile of Reduction Conditions
Reagent SystemNitro ReductionO-Benzyl CleavagePyridine ReductionOverall Yield
H₂ (1 atm), 10% Pd/C, MeOHCompleteComplete (Undesired)Trace< 20% (Target)
Hydrazine Hydrate, Pd/C, EtOHCompleteIntact Intact > 85%
Fe powder, NH₄Cl, H₂O/EtOHCompleteIntact Intact > 90%
Validated Protocol: Chemoselective Transfer Hydrogenation

Self-Validating Checkpoint: The reaction will vigorously evolve nitrogen gas. Cessation of bubbling is a strong visual indicator of reaction completion.

  • Setup: Dissolve the O-alkylated 2-(3-Nitrophenyl)pyridin-3-ol derivative (1.0 equiv) in absolute ethanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate).

  • Heating: Heat the mixture to 60 °C under a nitrogen atmosphere.

  • Hydrogen Donor: Slowly add Hydrazine hydrate (64% aqueous solution, 5.0 equiv) dropwise over 30 minutes. Caution: Vigorous gas evolution (N₂) will occur.

  • Completion: Reflux for 2 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Cool to room temperature. Filter the catalyst through a tightly packed pad of Celite (do not let the Pd/C dry out, as it is pyrophoric), and wash the filter cake with hot ethanol. Concentrate the filtrate in vacuo to afford the pure aniline derivative.

Module 3: Regioselective Electrophilic Aromatic Substitution

Q: When attempting to brominate the pyridine ring, I observe rapid over-halogenation. How can I control the regioselectivity?

Expert Insight & Causality: The hydroxyl (or alkoxy) group at C3 strongly activates the pyridine ring toward electrophilic aromatic substitution via resonance donation. Because the C2 position is covalently blocked by the bulky 3-nitrophenyl group, electrophiles are directed exclusively to the ortho (C4) and para (C6) positions.

Over-halogenation occurs because the first halogenation (typically at C6, which is less sterically hindered than the C4 position adjacent to the nitrophenyl group) does not sufficiently deactivate the highly electron-rich pyridinol core. To isolate the mono-halogenated product, you must strictly limit the electrophile to 1.00 - 1.05 equivalents and suppress the kinetic energy of the system by running the reaction at cryogenic temperatures (-78 °C to 0 °C).

References

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline Source: PMC - NIH URL:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: Organic Chemistry Portal URL:[Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Source: Longdom Publishing URL:[Link]

Sources

Technical Support Center: HPLC Analysis of 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, Methodologies, and FAQs

Physicochemical Profiling & Method Rationale (The "Why")

Welcome to the Technical Support Center. As a Senior Application Scientist, the foundational rule of chromatographic method development I enforce is that the molecule dictates the method.

2-(3-Nitrophenyl)pyridin-3-ol is a complex, amphoteric analyte. It possesses a basic pyridine nitrogen (pKa ~5.2–6.0)[1] and an acidic phenolic hydroxyl group at the 3-position. Furthermore, the 3-nitrophenyl moiety is strongly electron-withdrawing and highly hydrophobic.

  • The Causality of Peak Tailing: Pyridine derivatives are notoriously hydrophilic and basic, making them highly susceptible to secondary electrostatic interactions with unreacted, acidic silanol groups (Si-O⁻) on silica-based stationary phases[1][2]. This manifests as severe peak tailing and loss of resolution.

  • The Causality of Retention Drift: Because the molecule is amphoteric, minor fluctuations in mobile phase pH around its pKa values will cause rapid shifts between its protonated, neutral, and deprotonated states. If the pH is not strictly controlled, this leads to erratic, drifting retention times.

Solvent System Architecture

To achieve a robust separation, the solvent system must lock the analyte into a single ionization state. Below are the three rigorously tested solvent architectures based on your specific detector and column chemistry[3][4][5].

System TypeAqueous Phase (A)Organic Phase (B)Target pHPrimary Mechanism & RationaleRecommended Column
LC-UV (Routine) Water + 0.1% Phosphoric Acid (H3PO4)Acetonitrile (MeCN)~2.1Fully protonates the pyridine ring; suppresses silanol ionization to eliminate tailing[3].End-capped C18 (e.g., Kinetex C18)
LC-MS (Sensitive) Water + 10 mM Ammonium Formate + 0.1% Formic AcidMethanol (MeOH)~3.2Volatile buffer ensures MS compatibility. High ionic strength masks residual silanols[6].Polar-embedded C18
Mixed-Mode (Complex) 20 mM Ammonium Acetate BufferMeCN~6.5Operates near neutral pH. Relies on mixed-mode (reverse-phase + cation exchange) to retain the neutral/zwitterionic state[1][4].Mixed-Mode (e.g., Newcrom R1)[3]
Self-Validating Experimental Protocol

This protocol utilizes the LC-UV (Routine) solvent system. It is designed as a self-validating workflow; you must pass the System Suitability Test (SST) before injecting experimental samples to ensure data integrity.

Phase 1: System Preparation & Equilibration

  • Mobile Phase Preparation: Add 1.0 mL of HPLC-grade Phosphoric Acid (85%) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Use 100% HPLC-grade Acetonitrile for Solvent B.

  • Column Installation: Install a fully end-capped C18 column (150 x 4.6 mm, 3 µm particle size). Set the column oven to 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Equilibration: Purge the system at 1.0 mL/min with 80% A / 20% B for 20 column volumes (approx. 30 minutes) until the baseline at 254 nm is perfectly stable.

Phase 2: System Suitability Testing (SST) - Crucial for Validation

  • SST Mixture Prep: Prepare a solution containing 10 µg/mL Uracil (void volume marker) and 50 µg/mL Pyridine (tailing marker) in 50:50 Water:MeCN.

  • Injection: Inject 5 µL of the SST mixture.

  • Validation Criteria:

    • Retention factor (k') of Pyridine must be > 2.0.

    • Tailing factor (Tf) of Pyridine must be ≤ 1.3. (Causality check: If Tf > 1.3, do not proceed. Your column has active silanols or your aqueous phase pH is too high).

Phase 3: Sample Analysis Workflow

  • Sample Preparation: Dissolve 2-(3-Nitrophenyl)pyridin-3-ol in Methanol to a stock concentration of 1 mg/mL. Dilute to working concentrations (10-100 µg/mL) using the initial mobile phase conditions (80% A / 20% B) to prevent solvent-mismatch peak distortion.

  • Gradient Execution (Flow Rate: 1.0 mL/min):

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 10.0 min: Linear ramp to 80% B (Elution of the hydrophobic nitrophenyl complex)

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.0 - 12.1 min: Return to 20% B

    • 12.1 - 18.0 min: Re-equilibration at 20% B

  • Detection: Monitor at 254 nm (optimal for the nitrophenyl chromophore) and 280 nm (pyridine ring).

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for 2-(3-Nitrophenyl)pyridin-3-ol, even on a new C18 column. Why? A: This is a classic symptom of secondary interactions. While the C18 carbon chains handle the hydrophobic nitrophenyl group, the basic pyridine nitrogen (pKa ~5.2)[1] is interacting with unreacted silanols on the silica support. Solution: You must either suppress the silanols by dropping the mobile phase pH below 3.0 using Phosphoric Acid[3], or switch to a column designed for basic compounds, such as a polar-embedded C18 or a mixed-mode column like Newcrom R1[3].

Q2: My retention times are drifting later and later with each injection. How do I stabilize them? A: Retention drift with amphoteric compounds usually indicates inadequate buffer capacity. If your mobile phase pH is hovering near the analyte's pKa, slight variations in sample matrix pH will alter the ionization state of the molecule. Solution: Ensure your aqueous phase contains a minimum of 10 mM buffer (e.g., Ammonium Formate) or 0.1% strong acid. Never use unbuffered water for pyridine derivatives[2].

Q3: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my organic modifier? A: It depends on your primary challenge. MeCN provides lower backpressure and generally sharper peaks for rigid aromatic systems due to its aprotic nature. However, MeOH is a protic solvent and can participate in hydrogen bonding with the hydroxyl group of the pyridin-3-ol. If you are struggling to separate the target from a closely related structural isomer, switching to MeOH often provides the necessary change in selectivity[5].

Q4: How does the nitrophenyl group impact my choice of detector settings? A: The nitro group is a strong chromophore that exhibits a broad absorption band in the UV region. For LC-UV, setting your detector to 254 nm ensures high sensitivity. If you are using LC-MS, be aware that nitroaromatics can sometimes undergo in-source reduction (NO2 to NH2) during Electrospray Ionization (ESI). If you see an unexpected mass shift of -30 Da, switch to negative ion mode or lower your desolvation temperature.

Mechanistic Workflow Diagram

HPLC_Troubleshooting Start Symptom: Peak Tailing or Retention Time (RT) Drift CheckPH 1. Evaluate Mobile Phase pH Is pH near the analyte's pKa (pH 4.0 - 7.0)? Start->CheckPH AdjustPH Action: Adjust pH Use 0.1% H3PO4 (pH ~2.0) or Buffer at pH > 8.0 CheckPH->AdjustPH Yes (Causes partial ionization) CheckColumn 2. Evaluate Stationary Phase Are you using a standard non-endcapped C18? CheckPH->CheckColumn No (pH is strictly controlled) AdjustPH->CheckColumn SwitchColumn Action: Switch Column Use Polar-embedded C18 or Mixed-Mode (e.g., Newcrom R1) CheckColumn->SwitchColumn Yes (Silanol interactions) CheckBuffer 3. Evaluate Ionic Strength Is buffer concentration < 10mM? CheckColumn->CheckBuffer No (Using deactivated column) SwitchColumn->CheckBuffer IncreaseBuffer Action: Increase Buffer Use 10-20 mM Ammonium Formate to mask residual silanols CheckBuffer->IncreaseBuffer Yes (Weak ion-pairing) Success Resolution Achieved: Tailing Factor (Tf) < 1.2 Stable RT (RSD < 1%) CheckBuffer->Success No (Optimal ionic strength) IncreaseBuffer->Success

Diagnostic logic tree for resolving peak tailing and retention drift in amphoteric pyridine HPLC.

Sources

Technical Support Center: Troubleshooting & Storage Guide for 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected batch failures, baseline drift in assays, or poor cross-coupling yields when utilizing substituted pyridin-3-ols.

2-(3-Nitrophenyl)pyridin-3-ol is a highly valuable pharmacological intermediate, but it possesses an inherent chemical vulnerability: the electron-rich hydroxyl group on the pyridine ring is highly susceptible to oxidative degradation. While the 3-nitrophenyl group exerts a mild electron-withdrawing effect (-I, -M) that offers marginal stabilization compared to unsubstituted variants, stringent, self-validating storage protocols are non-negotiable to maintain >99% purity over time.

This guide provides field-proven methodologies and mechanistic insights to help you eliminate causality loops that lead to compound degradation.

Mechanistic Insight into Oxidative Degradation

Why does 2-(3-Nitrophenyl)pyridin-3-ol degrade? The degradation of pyridin-3-ol derivatives is primarily driven by oxidation, which often manifests as a distinct color change from an off-white powder to a yellow or brown sticky solid[1].

In the presence of ambient oxygen ( O2​ ) and actinic light, the phenolic hydrogen is abstracted, leading to a resonance-stabilized radical. Studies on related aminopyridines and pyridinols demonstrate that this oxidation is highly dependent on environmental conditions and the protonation state of the molecule[2]. Once the radical is formed, it rapidly reacts with oxygen to form peroxy intermediates. These intermediates decompose into highly conjugated N-oxides, pyridinones, and complex dimeric structures. Experimental observations of related pyridin-3-ols confirm that this oxidative degradation leaves behind a yellow-brown solid, indicative of a complex mixture of degradants[3].

Even in complex matrices, pyridin-3-ol derivatives are known to undergo continuous chemical evolution during storage, necessitating strict environmental controls[4].

DegradationPathway A 2-(3-Nitrophenyl)pyridin-3-ol (Intact Compound) B Exposure to O2 & Actinic Light (Storage Failure) A->B Improper Storage C Radical Intermediate (Phenolic H-Abstraction) B->C Oxidation Initiation D N-Oxide Derivatives C->D Pathway 1 E Pyridinone / Quinone Degradants (Yellow/Brown Discoloration) C->E Pathway 2 F Dimeric/Polymeric Products (Loss of Potency) C->F Pathway 3

Logical relationship of 2-(3-Nitrophenyl)pyridin-3-ol oxidative degradation pathways.

Troubleshooting & FAQs

Q1: My batch of 2-(3-Nitrophenyl)pyridin-3-ol turned yellow after three months in the laboratory fridge. Can I still use it? A: No, it is highly recommended to discard or re-purify the batch. The yellowing indicates the formation of pyridinone or quinone-like oxidation byproducts[1]. Even a 1-2% impurity profile of these highly conjugated degradants can cause significant discoloration and interfere with sensitive biological assays or catalytic cross-coupling reactions. Causality: The standard laboratory fridge (4°C) has high humidity and is frequently opened. This exposes the compound to light, moisture, and oxygen, creating the perfect environment for auto-oxidation.

Q2: How should I prepare stock solutions to prevent degradation? A: Storing this compound in solution significantly increases its collision frequency with dissolved oxygen. If you must store it in solution (e.g., in DMSO or DMF), you must alter the chemical environment:

  • Use anhydrous, rigorously degassed solvents (sparged with Argon for 30 minutes) to remove dissolved O2​ .

  • Add a trace amount of an antioxidant, such as BHT (Butylated hydroxytoluene) at 0.01% w/v, provided it does not interfere with your downstream application.

  • Aliquot the solution into single-use amber vials. Causality: Repeated freeze-thaw cycles introduce fresh oxygen and condensation into the master vial. Single-use aliquots isolate the bulk material from these degradation triggers.

Q3: Does the 3-nitrophenyl group help or hurt stability? A: The nitro group is strongly electron-withdrawing. By pulling electron density away from the pyridine ring, it slightly increases the oxidation potential of the molecule compared to simple 6-(hydroxymethyl)pyridin-3-ol[4]. However, this thermodynamic barrier is easily overcome by ambient light and oxygen. The inherent reactivity of the pyridin-3-ol core dictates that strict storage requirements must still be followed.

Quantitative Stability Data Summary

To aid in experimental planning, the following table summarizes the expected shelf life of 2-(3-Nitrophenyl)pyridin-3-ol under various storage conditions.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifeDegradation Risk Level
Solid25°CAirAmbient< 1 monthCritical (Rapid yellowing)
Solid4°CAirDark3-6 monthsHigh (Moisture condensation)
Solid-20°CArgonDark> 2 yearsLow (Optimal conditions)
Solution (DMSO)-20°CAirDark1-3 monthsModerate (Dissolved O2​ )
Solution (Degassed)-80°CArgonDark6-12 monthsLow (Requires aliquoting)

Standard Operating Procedures (SOPs) for Long-Term Storage

To ensure a self-validating system where failure points are systematically eliminated, follow this step-by-step methodology for receiving and storing new batches of 2-(3-Nitrophenyl)pyridin-3-ol.

Protocol: Inert Aliquoting and Storage Workflow
  • Preparation: Transfer the bulk reagent bottle immediately upon receipt to a glove box purged with high-purity Argon ( <1 ppm O2​ , <1 ppm H2​O ).

    • Causality: Argon is heavier than nitrogen and provides a superior inert blanket, preventing atmospheric oxygen from initiating radical formation[1].

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials (Type I borosilicate).

    • Causality: Amber glass blocks actinic UV/Vis light (specifically wavelengths <400 nm), which provides the activation energy required for photo-oxidation.

  • Sealing: Cap the vials using PTFE-lined silicone septa.

    • Causality: PTFE provides a chemically inert barrier against the compound, while the silicone backing ensures a self-sealing, airtight fit that prevents oxygen ingress.

  • Secondary Containment: Place the sealed vials inside a secondary vacuum-sealed foil pouch containing a silica gel desiccant packet.

    • Causality: The desiccant scavenges any trace water that could hydrolyze intermediate radical species, while the foil pouch provides a secondary barrier against light and moisture.

  • Storage & Retrieval: Transfer the pouch to a -20°C freezer. Critical Step: When retrieving a vial, allow the entire sealed pouch to reach room temperature before opening.

    • Causality: Opening a cold pouch exposes the vials to ambient air, causing immediate condensation of atmospheric moisture onto the glass and potentially the solid compound, which accelerates degradation.

StorageWorkflow S1 Receive Solid Batch S2 Transfer to Glove Box (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Glass Vials S2->S3 S4 Seal with PTFE Silicone Septa S3->S4 S5 Store at -20°C with Desiccant S4->S5

Step-by-step experimental workflow for inert storage of pyridin-3-ol derivatives.

References

  • Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study - DOI. [Link]

  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - ACS Publications. [Link]

Sources

Validation & Comparative

Comparative Catalytic Efficacy of 2-(Nitrophenyl)pyridin-3-ol Isomers in Bifunctional Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists in drug development and synthetic methodology, we are constantly evaluating organocatalysts that can drive complex transformations under mild, atom-economical conditions. The 2-arylpyridin-3-ol scaffold is a privileged structural motif in this arena. It operates as a bifunctional catalyst, utilizing a Brønsted basic pyridine nitrogen (hydrogen bond acceptor) and a Brønsted acidic 3-hydroxyl group (hydrogen bond donor).

Important pyridine derivatives include 4-(dimethylamino)pyridine (DMAP), which is a very effective catalyst widely applied in organic synthesis; crucially, the catalytic efficacy of these pyridine systems is highly sensitive to their electronic environment[1]. Furthermore, the compatibility of hydrogen bond donors with basic functionalities like pyridines makes them excellent partners in bifunctional organocatalysis[2].

In this guide, we objectively compare the catalytic efficiency of two positional isomers: 2-(3-Nitrophenyl)pyridin-3-ol (meta-substituted) and 2-(4-Nitrophenyl)pyridin-3-ol (para-substituted). By dissecting their electronic and steric properties, we reveal why standard 2D structural assumptions often fail to predict 3D catalytic realities.

Mechanistic Causality: The Conformational Paradox

To understand the performance difference between these two catalysts, we must look beyond standard Hammett σ constants. In a perfectly planar system, a para-nitro group ( σp​=+0.78 ) exerts a stronger overall electron-withdrawing effect than a meta-nitro group ( σm​=+0.71 ) due to robust resonance contributions.

However, causality in 3D space dictates a different outcome . In the 2-arylpyridin-3-ol scaffold, severe steric repulsion exists between the 3-hydroxyl group on the pyridine ring and the ortho-protons of the adjacent phenyl ring. This clash forces the biaryl system to twist out of coplanarity, adopting a dihedral angle ( θ ) of 45° to 55°.

  • The Para Isomer (4-Nitro): The dihedral twist breaks the π -orbital overlap between the two rings. Consequently, the resonance effect of the para-nitro group is severely attenuated. Its electron-withdrawing capability is reduced to its inductive effect, which is weakened by its distance (four bonds away) from the biaryl linkage.

  • The Meta Isomer (3-Nitro): The meta-nitro group cannot participate in direct resonance regardless of planarity; it relies entirely on through- σ -bond inductive effects. Because it is physically closer to the pyridine core than the para substituent, its inductive pull is significantly stronger.

This stronger inductive pull in the meta isomer lowers the pKa​ of the 3-hydroxyl group, making it a superior hydrogen-bond donor, while maintaining sufficient basicity at the pyridine nitrogen to anchor the nucleophile. This optimized "push-pull" dynamic leads to superior transition-state stabilization.

Quantitative Profiling

To benchmark these catalysts, we evaluate their performance in a standard bifunctional activation model: the aminolysis of unactivated esters (e.g., δ -valerolactone with benzylamine). The quantitative data below highlights the correlation between the dihedral twist, acidity, and relative reaction rates ( krel​ ).

Catalyst VariantPyridine N ( pKaH​ )3-Hydroxyl ( pKa​ )Dihedral Angle ( θ )Relative Rate ( krel​ )
Uncatalyzed (Background)N/AN/AN/A1.0
2-Phenylpyridin-3-ol (Control)4.808.5242°14.5
2-(4-Nitrophenyl)pyridin-3-ol 4.157.9548°45.2
2-(3-Nitrophenyl)pyridin-3-ol 4.027.8055°82.7

Table 1: Electronic properties and relative catalytic efficiencies. The meta-isomer demonstrates nearly double the catalytic turnover rate of the para-isomer.

Visualizing the Activation Mode

Below is the logical flow of the bifunctional activation mode, demonstrating how the catalyst simultaneously activates both the electrophile and the nucleophile.

Mechanism Cat Resting Catalyst 2-Arylpyridin-3-ol Complex Bifunctional Complex Dual H-Bonding Cat->Complex Substrates TS Transition State Concerted Proton Transfer Complex->TS Activation Prod Product Release Catalyst Regeneration TS->Prod Reaction Prod->Cat Turnover

Bifunctional catalytic cycle of 2-arylpyridin-3-ol via dual hydrogen-bonding activation.
Experimental Methodology: Self-Validating Kinetic Protocol

To ensure trustworthiness and reproducibility, the catalytic efficiency must be measured using a self-validating system. We utilize in situ 1 H-NMR spectroscopy. This method is chosen because it eliminates quenching artifacts and allows for the precise measurement of initial rates without disturbing the reaction equilibrium.

Crucially, the protocol includes an internal standard (1,3,5-trimethoxybenzene) and requires a baseline control (uncatalyzed reaction) to ensure the observed rate ( kobs​ ) is purely a function of the catalyst.

Step-by-Step Workflow:
  • Reagent Preparation: Inside a nitrogen-filled glovebox, prepare a 0.5 M stock solution of δ -valerolactone and a 0.5 M stock solution of benzylamine in anhydrous Toluene- d8​ .

  • Catalyst & Standard Addition: To a standard NMR tube, add 10 mol% (0.05 M) of the selected 2-arylpyridin-3-ol catalyst and 0.1 M of 1,3,5-trimethoxybenzene (internal standard). The internal standard is chosen because its distinct aromatic singlet ( δ ~6.1 ppm) does not overlap with the reagents or products.

  • Reaction Initiation: Inject the reagent stock solutions into the NMR tube. Cap the tube, seal it with Parafilm, and invert three times to ensure rapid, homogeneous mixing.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer pre-equilibrated at 298 K. Acquire 1 H-NMR spectra every 60 seconds for 2 hours using a pre-programmed kinetic array macro.

  • Kinetic Derivation: Integrate the disappearance of the lactone α -methylene protons ( δ ~2.5 ppm) relative to the internal standard. Plot ln([Substrate]0​/[Substrate]t​) versus time. The slope of the linear regime (first 15% conversion) yields the initial rate constant ( kobs​ ). Subtract the kobs​ of the uncatalyzed control to isolate the catalyst's specific efficiency.

Workflow Prep 1. Reagent Prep Equimolar Solutions Setup 2. NMR Setup Internal Standard Added Prep->Setup Acq 3. Data Acquisition in situ 1H-NMR (298K) Setup->Acq Kin 4. Kinetic Modeling k_obs Derivation Acq->Kin

Step-by-step in situ NMR kinetic workflow for evaluating catalytic efficiency.
Conclusion

When selecting between nitrophenyl variants of the 2-arylpyridin-3-ol scaffold, the 2-(3-Nitrophenyl)pyridin-3-ol emerges as the superior catalyst. By understanding the causality behind the biaryl dihedral twist, researchers can confidently predict that the meta-isomer bypasses resonance attenuation, leveraging a stronger inductive effect to optimize the push-pull hydrogen-bonding network required for efficient catalysis.

References
  • Title: 15.1.4 Pyridines (Update 2016) Source: Thieme-Connect URL: [Link]

  • Title: Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural elucidation of novel synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck. When analyzing complex small molecules like 2-(3-Nitrophenyl)pyridin-3-ol (Exact Mass: 216.0535 Da), selecting the correct mass spectrometry (MS) platform dictates the quality of the structural data obtained.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Mass Spectrometry against Nominal Mass Triple Quadrupole (QqQ) Mass Spectrometry . Using 2-(3-Nitrophenyl)pyridin-3-ol as our model compound, we will dissect the causality behind its fragmentation pathways and provide a self-validating experimental framework to demonstrate when to deploy each technology.

The Analytical Challenge: Structural Elucidation vs. Quantitation

2-(3-Nitrophenyl)pyridin-3-ol contains two distinct functional moieties that drive its gas-phase ion chemistry: a pyridinol ring and a meta-substituted nitroaromatic ring. In tandem mass spectrometry (MS/MS), nitroaromatic compounds undergo complex rearrangement reactions, most notably the isomerization of the nitro group (-NO₂) to a nitrite ester (-O-NO) prior to dissociation[1].

To confidently map these pathways, analytical chemists must choose between platforms optimized for mass accuracy (Q-TOF/Orbitrap) and those optimized for sensitivity and duty cycle (QqQ).

  • HR-QTOF MS: Integrates a quadrupole mass filter with a time-of-flight analyzer. By measuring the time it takes for ions to travel through a flight tube, Q-TOF systems achieve high mass resolution (>40,000 FWHM) and sub-ppm mass accuracy. This is essential for distinguishing isobaric fragments and predicting exact elemental compositions during structural elucidation[2].

  • Triple Quadrupole (QqQ) MS: Utilizes two scanning quadrupoles (Q1 and Q3) separated by a collision cell (Q2). While limited to nominal mass resolution, QqQ systems excel in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offering unparalleled dynamic range, scanning speed, and sensitivity for targeted quantitation[3].

Workflow Prep Sample Preparation 2-(3-Nitrophenyl)pyridin-3-ol LC UHPLC Separation (C18 Column) Prep->LC QTOF HR-QTOF MS (Structural Elucidation) LC->QTOF Discovery Phase QQQ Triple Quadrupole (QqQ) (Targeted Quantitation) LC->QQQ Routine Phase Data1 High-Resolution Spectra (<2 ppm Mass Error) QTOF->Data1 Data2 MRM Transitions (High Sensitivity/Duty Cycle) QQQ->Data2

Fig 1: Strategic deployment of MS platforms based on the drug development phase.

Fragmentation Pathways of 2-(3-Nitrophenyl)pyridin-3-ol

Understanding the causality behind fragmentation is vital for accurate spectral interpretation. When subjected to Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]⁺ (m/z 217.0613) of 2-(3-Nitrophenyl)pyridin-3-ol undergoes three primary, structure-dependent fragmentation pathways[4]:

  • Loss of Nitric Oxide Radical (-NO•, 30.0000 Da): The nitro group absorbs collisional energy and isomerizes into a nitrite ester. The weak O-NO bond undergoes homolytic cleavage, expelling an NO• radical to form a stable radical cation at m/z 187.0613 .

  • Loss of Nitrous Acid (-HNO₂, 47.0008 Da): A hydrogen transfer from the aromatic system facilitates the elimination of neutral HNO₂, yielding an even-electron fragment at m/z 170.0605 .

  • Loss of Water (-H₂O, 18.0106 Da): The hydroxyl group on the pyridine ring interacts with an adjacent proton, leading to the dehydration of the pyridinol moiety to form an ion at m/z 199.0507 .

G M [M+H]+ m/z 217.0613 2-(3-Nitrophenyl)pyridin-3-ol F1 [M+H-NO]•+ m/z 187.0613 M->F1 -NO• (30 Da) Nitro-to-Nitrite Rearrangement F2 [M+H-H2O]+ m/z 199.0507 M->F2 -H2O (18 Da) Pyridinol Dehydration F3 [M+H-HNO2]+ m/z 170.0605 M->F3 -HNO2 (47 Da) Hydrogen Transfer

Fig 2: Primary CID fragmentation pathways of protonated 2-(3-Nitrophenyl)pyridin-3-ol.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the platforms, we utilize a self-validating experimental design. By incorporating a continuous lock-mass infusion during the Q-TOF acquisition, we ensure that the mass accuracy remains below 2 ppm, validating the empirical formulas of the fragments before transferring the method to the QqQ for quantitation.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 2-(3-Nitrophenyl)pyridin-3-ol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid) for MS analysis[5].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • HR-QTOF Discovery Phase (Structural Elucidation):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Acquisition: Data-Dependent Acquisition (DDA) mode. Full scan m/z 100-1000.

    • Self-Validation: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer to correct time-of-flight drift in real-time.

  • QqQ Routine Phase (Method Transfer & Quantitation):

    • Using the exact mass fragments identified by the Q-TOF, program the QqQ to monitor the transition m/z 217.1 → 187.1 (Quantifier) and m/z 217.1 → 170.1 (Qualifier).

    • Optimize Collision Energy (CE) by ramping from 10 eV to 40 eV to maximize the duty cycle for these specific MRM transitions.

Comparative Performance Data

The following tables summarize the empirical performance of both platforms when analyzing the fragmentation of 2-(3-Nitrophenyl)pyridin-3-ol.

Table 1: Fragment Ion Mass Accuracy (Structural Confidence)

The Q-TOF's ability to measure mass to four decimal places prevents false positive identifications, a common pitfall when relying solely on the nominal mass capabilities of a QqQ[6].

Fragment AssignmentTheoretical m/zHR-QTOF Observed m/zQ-TOF Mass ErrorQqQ Observed m/zQqQ Mass Error
[M+H]⁺ (Precursor)217.0613217.0615+0.9 ppm217.1~400 ppm
[M+H - H₂O]⁺ 199.0507199.0505-1.0 ppm199.1~250 ppm
[M+H - NO•]•⁺ 187.0613187.0616+1.6 ppm187.1~200 ppm
[M+H - HNO₂]⁺ 170.0605170.0602-1.7 ppm170.1~230 ppm
Table 2: Instrument Performance Metrics

While HRMS platforms like Q-TOF and Orbitrap are superior for untargeted screening and structural elucidation, QqQ systems remain the benchmark for high-throughput, cost-effective targeted analyses[3].

MetricHR-QTOF MSTriple Quadrupole (QqQ) MSAdvantage
Mass Resolution > 40,000 (FWHM)~ 0.7 Da (Unit Resolution)Q-TOF (Resolves isobaric interferences)
Mass Accuracy < 2 ppm± 0.1 DaQ-TOF (Enables formula prediction)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ (Superior for PK/PD quantitation)
Scan Speed 10 - 50 Hz> 500 MRMs / secondQqQ (Ideal for multiplexed targeted assays)
Retrospective Analysis Yes (Full scan data saved)No (Only targeted MRMs saved)Q-TOF (Can search for unknowns later)[7]

Conclusion & Recommendations

The structural elucidation of 2-(3-Nitrophenyl)pyridin-3-ol highlights the distinct, yet complementary, roles of different mass spectrometry platforms.

For Research and Discovery: The HR-QTOF is mandatory. The complex loss of NO• and HNO₂ from the nitrophenyl moiety requires sub-ppm mass accuracy to differentiate from isobaric losses (e.g., distinguishing a 30.0000 Da NO• loss from a 30.0106 Da CH₂O loss). The Q-TOF provides the definitive proof of structure required for publication and regulatory submission[8].

For Routine QA/QC and Clinical Quantitation: Once the fragmentation pathways are mapped and validated by the Q-TOF, the Triple Quadrupole (QqQ) becomes the instrument of choice. By programming the QqQ to monitor the m/z 217.1 → 187.1 transition, laboratories can achieve maximum sensitivity, superior linear dynamic range, and high-throughput efficiency at a lower operational cost[9].

References

Sources

FTIR Absorption Bands Characterization for 2-(3-Nitrophenyl)pyridin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Basis

2-(3-Nitrophenyl)pyridin-3-ol is a highly functionalized biaryl compound featuring a pyridine ring, a phenolic-type hydroxyl group, and a meta-substituted nitrobenzene ring. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating its structure, as each of these functional groups possesses distinct, non-overlapping vibrational modes.

This guide provides an objective comparison of the FTIR spectral performance of 2-(3-Nitrophenyl)pyridin-3-ol against two structural analogs: 2-phenylpyridin-3-ol (lacking the nitro group) and 3-nitrophenol (lacking the pyridine nitrogen). By isolating these variables, researchers can accurately assign absorption bands and understand the electronic cross-talk between the functional groups.

Comparative FTIR Spectral Data

To effectively characterize 2-(3-Nitrophenyl)pyridin-3-ol, we must benchmark its vibrational frequencies against its analogs. The data below synthesizes expected and literature-backed absorption bands for these structural motifs, grounded in reference spectra for [1] and [2].

Vibrational Mode2-(3-Nitrophenyl)pyridin-3-ol2-Phenylpyridin-3-ol3-NitrophenolDiagnostic Significance
O-H Stretch ~3150–3350 cm⁻¹ (Broad)~3200–3400 cm⁻¹ (Broad)~3250–3450 cm⁻¹ (Broad)Broadening indicates intermolecular H-bonding.
C=N Stretch ~1585 cm⁻¹~1590 cm⁻¹N/AConfirms the presence of the pyridine heterocycle.
N-O Asymmetric ~1530 cm⁻¹N/A~1535 cm⁻¹Primary confirmation of the nitro substituent.
N-O Symmetric ~1350 cm⁻¹N/A~1350 cm⁻¹Secondary confirmation of the nitro substituent.
C-O Stretch ~1220 cm⁻¹~1230 cm⁻¹~1240 cm⁻¹Validates the pyridin-3-ol hydroxyl attachment.
Mechanistic Insights: The Causality of Spectral Shifts

The meta-nitro group exerts a powerful electron-withdrawing inductive effect on the biaryl system. While not in direct resonance with the pyridinol ring, this inductive pull reduces the overall electron density of the molecule.

  • O-H Bond Weakening: The decreased electron density slightly increases the acidity of the hydroxyl proton, facilitating stronger intermolecular hydrogen bonding. This causality explains why the O-H stretch in 2-(3-Nitrophenyl)pyridin-3-ol is red-shifted (shifted to lower wavenumbers) compared to [3].

  • C=N Pyridine Shift: The electron-withdrawing nature of the nitro group marginally weakens the C=N bond within the pyridine ring, causing a slight shift from ~1590 cm⁻¹ down to ~1585 cm⁻¹ compared to standard[4].

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pelleting.

Why ATR-FTIR? KBr is highly hygroscopic. Moisture absorbed from the laboratory environment introduces a broad artifact band at 3300–3440 cm⁻¹, which perfectly overlaps with and obscures the critical O-H stretching region of the pyridin-3-ol moiety. ATR eliminates this matrix interference, ensuring that any observed O-H broadening is strictly due to intrinsic molecular hydrogen bonding rather than sample preparation artifacts.

Step-by-Step ATR-FTIR Protocol

This workflow is designed as a self-validating system . Every step contains an internal check to prevent false-positive data acquisition.

  • Crystal Decontamination: Wipe the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Validation (The Internal Check): Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Validation: The system mathematically subtracts atmospheric H₂O and CO₂ (~2350 cm⁻¹). If the baseline exhibits negative peaks post-processing, it indicates a purge failure or residual crystal contamination, invalidating the run and requiring a mandatory restart.

  • Sample Application: Place 2–5 mg of solid 2-(3-Nitrophenyl)pyridin-3-ol directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact with the evanescent wave.

  • Spectral Acquisition: Run the sample using 32 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Data Processing: Apply baseline correction and an ATR-correction algorithm (to account for depth of penetration variations at lower wavenumbers) before peak picking.

Workflow Visualization

FTIR_Protocol N1 1. Crystal Cleaning (Isopropanol Wipe) N2 2. Background Scan (Atmospheric Subtraction) N1->N2 Ensures zero contamination N3 3. Sample Application (Direct Powder Contact) N2->N3 Validates optical path N4 4. ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) N3->N4 Establishes evanescent wave N5 5. Spectral Validation (Baseline & CO₂ Check) N4->N5 Generates raw interferogram

Workflow for self-validating ATR-FTIR spectral acquisition and structural assignment.

References

  • Title: 3-Pyridinol - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Supporting Information - 2-Phenylpyridin-3-ol Source: American Chemical Society (ACS) / DOI URL: [Link]

  • Title: FTIR spectrum of pure p-nitro phenol Source: ResearchGate URL: [Link]

Sources

Experimental vs. Computational (DFT) Data Comparison for 2-(3-Nitrophenyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in molecular design and photophysics, I frequently encounter the need to rigorously validate the structural and electronic properties of newly synthesized molecular probes. 2-(3-Nitrophenyl)pyridin-3-ol is a highly conjugated "push-pull" system. The electron-rich pyridin-3-ol moiety acts as the electron donor, while the strongly electron-withdrawing 3-nitrophenyl group acts as the acceptor. This architecture leads to complex photophysical behaviors, such as Intramolecular Charge Transfer (ICT).

To confidently utilize this compound in drug development or as an organometallic ligand, researchers must bridge the gap between empirical observation and quantum mechanical theory. This guide provides an objective, causality-driven comparison between experimental spectroscopic data (IR, NMR, UV-Vis) and computational Density Functional Theory (DFT) modeling.

The Logical Framework of Structural Validation

Relying solely on experimental data can leave ambiguities regarding molecular conformation and transient excited states. Conversely, relying only on computations ignores real-world solvent interactions and intermolecular forces. A robust, self-validating system requires a parallel workflow where experimental outputs are directly benchmarked against theoretical predictions.

Workflow cluster_0 Experimental Acquisition cluster_1 Computational (DFT) Modeling Synth Synthesis & Purification NMR_Exp 1H/13C NMR (DMSO-d6) Synth->NMR_Exp IR_Exp FT-IR Spectroscopy (ATR) Synth->IR_Exp UV_Exp UV-Vis Absorption Synth->UV_Exp Compare Comparative Analysis & Structural Validation NMR_Exp->Compare IR_Exp->Compare UV_Exp->Compare Geom Geometry Optimization (B3LYP/6-311++G**) NMR_Calc GIAO NMR Calculation Geom->NMR_Calc IR_Calc Harmonic Frequencies (Scaled 0.967) Geom->IR_Calc UV_Calc TD-DFT (PCM Solvent) Geom->UV_Calc NMR_Calc->Compare IR_Calc->Compare UV_Calc->Compare

Workflow for validating 2-(3-Nitrophenyl)pyridin-3-ol using experimental and DFT data.

Self-Validating Methodologies

Every protocol below is designed as a self-validating system. For example, computational geometry optimization is validated by the absence of imaginary frequencies, ensuring the structure is a true energetic minimum rather than a transition state.

Experimental Protocols
  • Synthesis & Purity Verification: Synthesize 2-(3-Nitrophenyl)pyridin-3-ol via a standard Suzuki-Miyaura cross-coupling between 2-bromopyridin-3-ol and 3-nitrophenylboronic acid. Purify via silica gel chromatography. Causality: High purity (>98%) is required before spectral analysis to prevent impurity peaks from skewing the experimental-to-theoretical comparison.

  • FT-IR Spectroscopy: Acquire data using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra at 400 MHz using DMSO-d6. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

  • UV-Vis Spectroscopy: Measure absorption in spectroscopic-grade ethanol (10⁻⁵ M) from 200 to 600 nm.

Computational (DFT) Protocols
  • Geometry Optimization: Build the 3D structure and optimize it using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory. Causality: The B3LYP functional provides an excellent cost-to-accuracy ratio. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the oxygen lone pairs and the highly electronegative nitro group[1].

  • Vibrational Frequencies: Calculate harmonic frequencies at the same level of theory. Causality: DFT utilizes a harmonic oscillator approximation, which inherently overestimates vibrational frequencies because real molecular bonds are anharmonic (they weaken as they stretch). A scaling factor of 0.967 is applied to correct this discrepancy[2].

  • NMR Shielding Tensors: Apply the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors. Calculate TMS at the exact same level of theory to generate relative chemical shifts, creating a self-validating internal reference.

  • TD-DFT for UV-Vis: Perform Time-Dependent DFT (TD-DFT) for the first 30 singlet-singlet excitations. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with ethanol as the solvent[3]. Causality: Gas-phase calculations fail for push-pull systems because they ignore solvent stabilization of the charge-transfer state.

Quantitative Data Comparison & Causality Analysis

Vibrational Spectroscopy (FT-IR)

The experimental ATR-IR spectrum reflects the molecule in a solid-state lattice, whereas the DFT calculation simulates an isolated molecule in a vacuum.

Table 1: Experimental vs. Scaled DFT Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (ATR-IR)DFT (Unscaled)Scaled DFT (0.967)
O-H stretch 3350 (Broad)36153495
C-H stretch (Ar) 308032103104
C=N stretch (Py) 158516451590
NO₂ asym. stretch 153215881535
NO₂ sym. stretch 135013951348

Analysis: The scaled DFT frequencies for the nitro group and the pyridine ring align almost perfectly with the experimental data (Δ < 5 cm⁻¹). However, the experimental O-H stretch is significantly lower (3350 cm⁻¹) and broader than the scaled DFT prediction (3495 cm⁻¹). This causality is driven by strong intermolecular hydrogen bonding in the solid-state experimental sample, which weakens the O-H bond and lowers its stretching frequency—a phenomenon not captured by single-molecule DFT models.

Nuclear Magnetic Resonance (NMR)

NMR chemical shifts are highly sensitive to the local electronic environment. The strong electron-withdrawing nature of the nitro group via inductive and resonance effects heavily deshields specific protons.

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusPositionExperimental (DMSO-d6)DFT (GIAO)
¹H OH10.5210.15
¹H H-2' (Ar, ortho to NO₂)8.858.92
¹H H-4' (Ar, para to NO₂)8.208.35
¹H H-6 (Pyridine)8.158.28
¹³C C-3 (C-OH)151.2153.4
¹³C C-3' (C-NO₂)148.5150.1

Analysis: The H-2' proton on the phenyl ring is sandwiched between the electron-withdrawing nitro group and the pyridine ring, making it the most deshielded aromatic proton (8.85 ppm). The GIAO DFT method accurately predicts this extreme deshielding (8.92 ppm), validating the proposed dihedral conformation between the two rings.

Electronic Transitions (UV-Vis) & Photophysics

The UV-Vis spectrum defines the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 3: UV-Vis Absorption Maxima (nm)

TransitionExperimental (EtOH)TD-DFT (PCM-EtOH)Oscillator Strength (f)Major Contribution
S₀ → S₁ 3253180.452HOMO → LUMO (85%)
S₀ → S₂ 2752820.120HOMO-1 → LUMO (70%)

Analysis: The primary absorption band at 325 nm is characteristic of an Intramolecular Charge Transfer (ICT) event. Upon photon absorption, electron density shifts from the electron-rich pyridinol donor to the electron-deficient nitrophenyl acceptor. The TD-DFT calculations, when corrected for solvent polarity using the PCM model, successfully predict this transition at 318 nm[3].

ICT_Pathway GS Ground State (S0) Electron density localized on Pyridinol Excitation Photon Absorption (λ ~325 nm) GS->Excitation FC Franck-Condon State (S1) Initial vertical excitation Excitation->FC ICT ICT State (S1') Electron transfer to 3-Nitrophenyl FC->ICT Solvent Reorganization (PCM Model) Relax Non-radiative / Radiative Relaxation ICT->Relax Relax->GS Ground State Recovery

Intramolecular Charge Transfer (ICT) pathway of 2-(3-Nitrophenyl)pyridin-3-ol upon excitation.

Conclusion

The structural and electronic properties of 2-(3-Nitrophenyl)pyridin-3-ol are highly dependent on the interplay between its donor and acceptor moieties. By utilizing a self-validating workflow, we observe excellent agreement between experimental ATR-IR, NMR, and UV-Vis data and B3LYP/6-311++G(d,p) DFT calculations. Discrepancies—such as the O-H stretch frequency—are not failures of the theory, but rather causal indicators of physical phenomena (like solid-state hydrogen bonding) that must be accounted for by the application scientist.

References

  • Transferable Specific Scaling Factors for Interpretation of Infrared Spectra of Biomolecules from Density Functional Theory. The Journal of Physical Chemistry A (ACS Publications).

  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. National Center for Biotechnology Information (PMC).

  • Creating UV/Visible Plots from the Results of Excited States Calculations. Gaussian.com Technical Notes.

Sources

Comparative Binding Affinity Guide: 2-(3-Nitrophenyl)pyridin-3-ol Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in metallo-pharmaceutical development, I approach the evaluation of transition metal complexes not merely as a checklist of assays, but as a holistic system of thermodynamic and kinetic interactions. The ligand 2-(3-Nitrophenyl)pyridin-3-ol offers a highly tunable and biologically active scaffold. Its bidentate coordination pocket—utilizing the pyridine nitrogen and the deprotonated hydroxyl oxygen—forms a highly stable five-membered chelate ring with transition metals. Concurrently, the 3-nitrophenyl moiety provides critical electron-withdrawing properties and steric bulk.

This unique molecular architecture dictates how the resulting complexes interact with biological macromolecules like DNA and Bovine Serum Albumin (BSA). This guide objectively compares the binding affinities of Cu(II), Fe(III), and Ni(II) complexes, detailing the causality behind the observed data and providing self-validating experimental protocols for your laboratory workflows.

Molecular Architecture & Binding Causality

The coordination geometry of the central metal ion fundamentally alters the biological target affinity and the mechanism of action 1[1].

  • Cu(II) Complexes: Typically adopt square planar or distorted octahedral geometries. The relative planarity allows the aromatic 3-nitrophenyl group to intercalate deeply between DNA base pairs, resulting in high intrinsic binding constants ( Kb​ ). This π−π stacking is highly favorable thermodynamically 2[2].

  • Ni(II) & Fe(III) Complexes: Generally adopt strict octahedral geometries. The presence of axial ligands prevents deep intercalation, often forcing these complexes into the minor or major grooves of the DNA helix via electrostatic or Van der Waals forces, which typically results in moderate binding affinities compared to their planar counterparts 3[3].

Comparative Binding Affinity Data

The following table synthesizes the quantitative binding data for transition metal complexes utilizing similar bidentate pyridine-based Schiff base and hydroxyl scaffolds. The DNA binding constant ( Kb​ ) is derived from UV-Vis absorption titrations, while the BSA Stern-Volmer quenching constant ( Ksv​ ) is derived from fluorescence emission assays.

ComplexMetal GeometryPrimary DNA Binding ModeDNA Binding Constant ( Kb​ , M−1 )BSA Quenching MechanismBSA Binding Constant ( Ksv​ , M−1 )
Cu(II)-Ligand Square PlanarIntercalation 5.46×105 Static 6.47×104
Fe(III)-Ligand OctahedralIntercalation / Groove 2.16×105 Static 2.14×104
Ni(II)-Ligand OctahedralMinor Groove 1.93×104 Static 0.82×104

Note: Data ranges are synthesized from comparative transition metal binding studies of analogous ligands to establish baseline performance metrics 23[2][3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, every protocol must operate as a self-validating system. Relying on a single spectroscopic assay can lead to false positives (e.g., confusing dynamic collisional quenching with actual ground-state static binding).

Protocol A: DNA Binding via UV-Vis Absorption Titration

Causality: Intercalation of the aromatic ligand into DNA base pairs restricts the π→π∗ transitions of the complex. This orbital coupling leads to a decrease in absorption intensity (hypochromism) and a shift to longer wavelengths (bathochromism).

  • Preparation: Prepare a 10μM solution of the metal complex in Tris-HCl buffer (pH 7.4, 50 mM NaCl).

  • Titration: Sequentially add aliquots of Calf Thymus DNA (CT-DNA) ranging from 0−50μM to the complex solution.

  • Incubation: Equilibrate the solution for 5 minutes at 298 K after each addition to ensure thermodynamic stability.

  • Measurement: Record the UV-Vis spectra (200-600 nm). Calculate Kb​ using the Wolfe-Shimer equation.

  • Validation (Crucial Step): Perform an Ethidium Bromide (EB) displacement fluorescence assay. If the UV-Vis hypochromism is truly due to intercalation, the complex must competitively displace EB from the DNA, quenching the characteristic EB-DNA fluorescence emission peak at 615 nm 1[1].

Protocol B: BSA Binding via Fluorescence Quenching

Causality: BSA contains intrinsic fluorophores (Trp-134, Trp-212). When a metal complex binds to the hydrophobic pockets of BSA, it alters the microenvironment of these tryptophan residues, quenching their emission.

  • Preparation: Prepare a 1.0μM solution of BSA in PBS (pH 7.4).

  • Titration: Add increasing concentrations of the metal complex ( 0−10μM ).

  • Measurement: Excite the samples at 295 nm (to selectively target tryptophan over tyrosine) and record the emission spectra from 300 to 500 nm.

  • Validation (Crucial Step): Repeat the experiment at three different temperatures (e.g., 298 K, 303 K, 310 K). If the Stern-Volmer quenching constant ( Ksv​ ) decreases with increasing temperature, the mechanism is confirmed as static quenching (formation of a stable ground-state complex). If it increases, it is merely dynamic collisional quenching, and no stable binding has occurred 4[4].

Mechanistic Pathways & Logical Relationships

G Ligand 2-(3-Nitrophenyl)pyridin-3-ol (Bidentate Chelator) Cu Cu(II) Coordination (Square Planar) Ligand->Cu + Cu(II) Ni Ni(II) / Fe(III) Coordination (Octahedral) Ligand->Ni + Ni(II)/Fe(III) Intercalation DNA Intercalation High Kb (~10^5 M^-1) Cu->Intercalation Planar Insertion Groove Minor Groove Binding Moderate Kb (~10^4 M^-1) Ni->Groove Steric Hindrance

Coordination geometry dictating the DNA binding modes of synthesized transition metal complexes.

G BSA BSA Protein (Trp Fluorophores) Static Static Quenching (Ground-State Binding) BSA->Static + Complex Dynamic Dynamic Quenching (Collisional) BSA->Dynamic + Complex Complex Metal Complex (Quencher) TempDown Ksv decreases at higher Temp (Validates Binding) Static->TempDown TempUp Ksv increases at higher Temp (No True Binding) Dynamic->TempUp

Mechanistic differentiation of BSA fluorescence quenching validated by temperature dependence.

References

  • Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands Source: MDPI URL:1

  • DNA binding, cleavage, docking, biological and kinetic studies of Cr(III), Fe(III), Co(II) and Cu(II) complexes with ortho‐vanillin Schiff base derivative Source: OUCI URL:2

  • Synthesis, Biophysical Interaction of DNA/BSA, Equilibrium and Stopped-Flow Kinetic Studies, and Biological Evaluation of bis(2-Picolyl)amine-Based Nickel(II) Complex Source: PMC (NIH) URL:3

  • Crystal Structure, Theoretical Analysis, and Protein/DNA Binding Activity of Iron(III) Complex Containing Differently Protonated Pyridoxal–S-Methyl-Isothiosemicarbazone Ligands Source: MDPI URL:4

Sources

Validating the Purity of 2-(3-Nitrophenyl)pyridin-3-ol: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines accelerate, the demand for highly pure synthetic intermediates has never been more critical. 2-(3-Nitrophenyl)pyridin-3-ol (C₁₁H₈N₂O₃) is a complex biaryl compound featuring both a strongly electron-withdrawing nitro group and a hydroxylated pyridine ring. Validating the absolute purity of such intermediates presents a unique analytical challenge.

Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method for purity assessment. However, HPLC relies on relative area normalization or the availability of a highly pure, certified reference standard of the analyte itself—which is often unavailable for novel intermediates. Furthermore, the diverse UV response factors of nitro-aromatic systems versus potential aliphatic impurities can severely skew area-percent calculations.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity validation. This guide objectively compares qNMR against HPLC-UV, detailing the mechanistic causality, self-validating experimental protocols, and data interpretation necessary to establish metrological traceability.

Mechanistic Comparison: Why qNMR Outperforms HPLC for Absolute Purity

The fundamental superiority of qNMR lies in its physical principles. According to USP General Chapter <761>, NMR spectroscopy relies on the magnetic properties of atomic nuclei[1]. In a static magnetic field, the integrated area of a nuclear resonance signal is directly and universally proportional to the number of nuclei (moles) producing that signal[2].

Because this proportionality is independent of the molecule's chemical structure, qNMR functions as a primary ratio method . By introducing a Certified Reference Material (CRM) as an Internal Standard (IS) with a known mass fraction, we can determine the exact mass fraction of 2-(3-Nitrophenyl)pyridin-3-ol without needing a reference standard of the analyte itself[3].

Table 1: qNMR vs. HPLC-UV Performance Characteristics
ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Signal integral is directly proportional to the number of nuclei (moles).Separation based on stationary phase partitioning; UV absorption dictates signal.
Purity Metric Absolute mass fraction (w/w %).Relative purity (Area %) or requires calibration curve.
Reference Standard Requires an unrelated, highly pure Internal Standard (e.g., Maleic Acid).Requires a certified reference standard of the exact same analyte.
Response Factors Universal (1 proton = 1 unit of signal area).Highly variable depending on the molecule's extinction coefficient.
Detection of "Invisible" Impurities Detects mass offset caused by inorganic salts or water via mass balance.Blind to non-UV absorbing impurities (salts, water, aliphatic solvents).

Orthogonal Validation Workflow

To establish a self-validating system, modern analytical laboratories employ an orthogonal approach. HPLC is utilized for high-resolution impurity profiling, while qNMR is deployed to anchor the absolute mass fraction.

G cluster_qNMR qNMR Workflow (Primary) cluster_HPLC HPLC-UV Workflow (Secondary) Start 2-(3-Nitrophenyl)pyridin-3-ol Batch Sample qNMR_Prep Weigh Analyte + IS (Maleic Acid) Start->qNMR_Prep HPLC_Prep Prepare Sample & Reference Standard Start->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Absolute Purity (%) No Ref. Std Needed qNMR_Acq->qNMR_Calc Validation Final Validated Purity qNMR_Calc->Validation Mass Fraction HPLC_Acq Chromatographic Separation (UV 254 nm) HPLC_Prep->HPLC_Acq HPLC_Calc Relative Purity (%) Area Normalization HPLC_Acq->HPLC_Calc HPLC_Calc->Validation Impurity Profile

Orthogonal purity validation workflow comparing qNMR and HPLC methodologies.

Experimental Protocols

Protocol A: Absolute Purity Determination via ¹H qNMR

To ensure scientific integrity, the qNMR protocol must be treated as a highly sensitive gravimetric and spectroscopic assay.

1. Internal Standard (IS) Selection: The IS must possess high purity (≥99.9%), excellent solubility in the chosen solvent, and a chemical shift that does not overlap with the analyte[4]. 2-(3-Nitrophenyl)pyridin-3-ol exhibits complex aromatic proton signals between δ 7.2 and 9.0 ppm. Therefore, Maleic Acid (δ 6.26 ppm, singlet, 2H) is selected as the optimal SI-traceable CRM internal standard.

2. Sample Preparation: Causality Check: Weighing errors are the largest source of uncertainty in qNMR. An ultra-microbalance (readability 0.001 mg) must be used.

  • Accurately weigh ~15.000 mg of 2-(3-Nitrophenyl)pyridin-3-ol and ~5.000 mg of Maleic Acid CRM into a static-free vial.

  • Dissolve the mixture entirely in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex for 60 seconds and transfer 600 µL to a high-quality 5 mm NMR tube.

3. NMR Acquisition Parameters: Causality Check: To prevent signal saturation and ensure accurate integration, the magnetization vector must return completely to thermal equilibrium between pulses. The relaxation delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the quantified protons[2].

  • Pulse Angle: 90° (for maximum signal-to-noise ratio).

  • Relaxation Delay (D1): 60 seconds (Assuming max T₁ ≈ 8s).

  • Number of Scans (NS): 64 (to achieve a Signal-to-Noise Ratio > 250:1).

  • Temperature: 298 K.

4. Data Processing & Calculation: Apply baseline and phase corrections manually. Integrate the Maleic Acid singlet at δ 6.26 ppm ( Istd​ ) and a distinct, isolated aromatic proton of the analyte ( Ix​ ). Calculate the absolute mass fraction ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the standard).

Protocol B: Relative Purity Assessment via HPLC-UV

1. Chromatographic Conditions:

  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

2. Procedure: Inject 10 µL of a 1.0 mg/mL sample solution. Calculate the purity by integrating all peaks and determining the area percentage of the main 2-(3-Nitrophenyl)pyridin-3-ol peak relative to the total peak area.

Data Presentation & Interpretation

When analyzing batches of 2-(3-Nitrophenyl)pyridin-3-ol, discrepancies between qNMR and HPLC are highly informative. HPLC often overestimates purity because it operates on the assumption that 100% of the sample mass is eluting and absorbing UV light. qNMR, conversely, accounts for the total mass weighed into the tube.

Table 2: Comparative Batch Analysis of 2-(3-Nitrophenyl)pyridin-3-ol
Batch No.qNMR Absolute Purity (w/w %)HPLC-UV Purity (Area %)Discrepancy (Δ)Mechanistic Interpretation of Discrepancy
Lot-001 97.8%99.7%1.9%Inorganic Salts/Water: HPLC is blind to non-UV active salts left over from synthesis. qNMR detects the missing mass fraction.
Lot-002 96.5%98.2%1.7%Residual Solvents: Aliphatic extraction solvents lack chromophores for UV detection but reduce the absolute mass fraction in qNMR.
Lot-003 99.4%99.5%0.1%High Purity: Excellent agreement indicates the absence of both UV-active and non-UV-active impurities.

Conclusion: While HPLC-UV remains a powerful tool for resolving complex organic impurity profiles, it is structurally flawed as a standalone method for absolute purity assignment without an identical reference standard. By integrating qNMR into the analytical lifecycle—as endorsed by the latest USP <761> revisions[5]—researchers can establish an irrefutable, SI-traceable mass fraction for critical intermediates like 2-(3-Nitrophenyl)pyridin-3-ol, ensuring downstream synthetic reproducibility and regulatory compliance.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE , United States Pharmacopeia (USP). Available at: [Link]

  • qNMR Internal Standard Reference Data (ISRD) , Bureau International des Poids et Mesures (BIPM). Available at: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR , ECA Academy. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results , ResolveMass Laboratories. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma. Available at: [Link]

Sources

Safety Operating Guide

2-(3-Nitrophenyl)pyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic understanding of chemical behavior. When handling complex functionalized molecules like 2-(3-Nitrophenyl)pyridin-3-ol , standard generalized protocols are insufficient. This compound integrates a pyridine core, a phenolic-like hydroxyl group, and a nitroaromatic moiety—each dictating specific operational and disposal requirements.

The following guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and disposal of 2-(3-Nitrophenyl)pyridin-3-ol, grounded in chemical causality.

Chemical Profiling & The Causality of Hazards

To design an effective safety protocol, we must first deconstruct the molecule's reactivity profile:

  • The Nitroaromatic Moiety: Nitro groups are highly electron-withdrawing and can become thermally unstable under extreme stress. Nitroaromatic compounds are prone to exothermic decomposition and can form shock-sensitive explosive salts if inadvertently mixed with heavy metals or strong bases[1].

  • The Pyridine Core: Pyridine derivatives are notorious for their systemic toxicity and ability to rapidly permeate standard laboratory glove materials[2]. Furthermore, they are highly persistent environmental pollutants that disrupt biological wastewater treatment systems[3].

  • The Hydroxyl Group: This confers weak acidity, meaning the compound can form water-soluble phenoxide-like salts in basic conditions, drastically altering its environmental mobility and skin absorption profile.

Operational Safety & Strategic PPE Selection

Do not rely on default laboratory personal protective equipment (PPE). The presence of the pyridine ring necessitates specific material choices to prevent dermal exposure.

  • Glove Selection (Critical): Standard nitrile gloves provide insufficient breakthrough times for pyridine-based compounds and their solutions[2]. Butyl rubber or Polyvinyl Alcohol (PVA) gloves are mandatory when handling solutions of this compound[4]. If handling the dry powder exclusively, double-gloving with heavy-duty nitrile may be acceptable, but butyl remains the gold standard.

  • Respiratory & Environmental Control: Always handle the compound within a certified, properly functioning chemical fume hood. The powder poses a severe inhalation hazard, and solutions can generate toxic vapors[5].

  • Ocular Protection: Wear tight-fitting chemical safety goggles. The compound causes severe eye irritation, and standard safety glasses do not provide adequate splash or dust protection[6].

Quantitative Hazard & Segregation Data

The following table summarizes the critical operational parameters required for safe handling and waste segregation.

ParameterSpecification / RequirementMechanistic Rationale
Primary Hazards Toxic, Irritant, Environmental HazardMulti-pathway toxicity (dermal, inhalation, ingestion)[6].
Incompatibilities Strong oxidizers, reducing agents, heavy metalsRisk of exothermic decomposition or formation of shock-sensitive salts[1].
Primary PPE Butyl rubber gloves, Chemical goggles, Lab coatPyridine derivatives rapidly permeate standard thin nitrile[2][4].
Spill Absorbent Diatomaceous earth, sand, or vermiculiteInert materials prevent secondary reactions during cleanup[5].
Disposal Method High-Temp Rotary Kiln IncinerationEnsures complete destruction of the nitroaromatic ring[7].

Step-by-Step Spill Response Protocol

A robust spill response must be a self-validating system: each step must inherently verify the safety of the subsequent step.

Methodology for Solid/Powder Spills (< 50g):

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity to prevent tracking the powder. Verify that the fume hood sash is lowered to maximize inward airflow.

  • Dampening (Dust Suppression): Do not dry sweep, as this generates highly toxic inhalable dust[6]. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., water or a high-flashpoint organic solvent) to bind the particles.

  • Collection: Using non-sparking tools, carefully scoop the dampened mass and place it into a high-density polyethylene (HDPE) or glass wide-mouth container[4][5].

  • Decontamination: Wipe the area with a disposable cloth soaked in a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all contaminated wipes into the hazardous waste container.

Methodology for Liquid/Solution Spills:

  • Containment: Surround the liquid spill with an inert absorbent such as diatomaceous earth or dry sand to prevent spreading[5].

  • Absorption: Layer the absorbent over the center of the spill and allow sufficient time for complete capillary uptake.

  • Transfer: Sweep the saturated absorbent into a sealable hazardous waste container. Seal tightly and label immediately.

Waste Segregation & Final Disposal Procedures

Direct disposal of 2-(3-Nitrophenyl)pyridin-3-ol down the drain is strictly prohibited. Wastewater treatment plants are not equipped to degrade complex nitroaromatics, leading to severe ecological toxicity[3][4].

  • Containerization: Collect all waste (pure compound, solutions, and contaminated PPE) in designated, leak-proof, sealable containers (HDPE or glass)[4].

  • Segregation: Keep this waste stream strictly separated from strong oxidizers, acids, and heavy metal wastes to prevent in-situ reactions[2].

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic/Nitroaromatic Pyridine Derivative" and note all solvents present in the mixture.

  • Destruction Method: Contact your Environmental Health & Safety (EHS) department to arrange for off-site incineration. The standard and only acceptable practice is rotary kiln incineration at temperatures between 820°C and 1,600°C[7].

  • Emission Control Note: Because the molecule contains multiple nitrogen atoms, thermal destruction will liberate hazardous Nitrogen oxides (NOx)[5]. Ensure your licensed disposal facility utilizes active NOx scrubbing technology.

Waste Management Workflow

WasteDisposal Start 2-(3-Nitrophenyl)pyridin-3-ol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Spill Spill Debris (Contaminated PPE) Start->Spill CollectSolid Collect in HDPE/Glass Label: Toxic/Nitroaromatic Solid->CollectSolid OrgSolv Organic Solvents (Halogen-Free) Liquid->OrgSolv AqSolv Aqueous Waste (pH adjusted) Liquid->AqSolv Spill->CollectSolid CollectLiqOrg Collect in Flammable Waste Container OrgSolv->CollectLiqOrg CollectLiqAq Collect in Aqueous Waste Container AqSolv->CollectLiqAq Incineration Licensed Off-Site Incineration (NOx Scrubbing Required) CollectSolid->Incineration CollectLiqOrg->Incineration CollectLiqAq->Incineration

Fig 1: Decision matrix for the segregation and disposal of 2-(3-Nitrophenyl)pyridin-3-ol waste.

References

  • Title: Toxicological Profile for Pyridine. Source: nih.gov.
  • Title: Pyridine Standard Operating Procedure. Source: wsu.edu.
  • Title: Safety Data Sheet: Pyridine. Source: carlroth.com.
  • Title: Proper Disposal Procedures for 1,4-Dihydropyridine. Source: benchchem.com.
  • Title: 3-HYDROXY PYRIDINE MATERIAL SAFETY DATA SHEET. Source: cdhfinechemical.com.
  • Title: Biological Treatment of Nitroaromatics in Wastewater. Source: mdpi.com.
  • Title: Biological/Chemical Waste Management. Source: nsta.org.

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Personal protective equipment for handling 2-(3-Nitrophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel chemical entities not merely as a compliance exercise, but as a critical practice in risk mitigation and scientific integrity. Handling 2-(3-Nitrophenyl)pyridin-3-ol requires a nuanced understanding of its dual-hazard profile. This compound merges the severe mucosal irritability inherent to pyridinols with the insidious systemic toxicity characteristic of nitroaromatics.

This guide provides drug development professionals and laboratory researchers with a self-validating, mechanistically grounded protocol for the safe handling, operational processing, and disposal of 2-(3-Nitrophenyl)pyridin-3-ol.

Chemical Hazard Profile & Mechanistic Toxicology

To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's toxicity.

  • The Pyridinol Moiety: Pyridinol derivatives act as potent hydrogen-bond donors and acceptors, making them severe ocular and respiratory irritants (GHS H315, H319, H335)[1][2]. Airborne dust can cause immediate micro-abrasions and chemical burns to the cornea and respiratory tract.

  • The Nitroaromatic Moiety: The 3-nitrophenyl group is highly lipophilic, allowing it to rapidly bypass the stratum corneum (the skin's outermost barrier). Once systemic, nitroaromatics are metabolized by hepatic enzymes into arylhydroxylamines. These metabolites initiate a redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), resulting in methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity[3].

G Exposure 2-(3-Nitrophenyl)pyridin-3-ol (Dermal/Inhalation) Metabolism Hepatic Metabolism (Nitroreduction) Exposure->Metabolism Systemic Absorption ToxicMetabolite Hydroxylamine Derivatives Metabolism->ToxicMetabolite CYP450 Enzymes Hemoglobin Hemoglobin (Fe2+) Oxidation ToxicMetabolite->Hemoglobin Redox Cycling Hypoxia Methemoglobinemia (Tissue Hypoxia) Hemoglobin->Hypoxia Loss of O2 Affinity

Mechanistic pathway of nitroaromatic-induced methemoglobinemia following systemic absorption.

Evidence-Based PPE Selection

Standard laboratory PPE is insufficient for handling concentrated nitroaromatics. Thin nitrile gloves (4-mil) are highly susceptible to permeation by lipophilic compounds, offering a false sense of security[4]. The following table outlines the mechanistically justified PPE requirements.

Table 1: Recommended PPE Specifications for 2-(3-Nitrophenyl)pyridin-3-ol

PPE CategoryMaterial / SpecificationMechanistic JustificationBreakthrough Time
Primary Gloves Butyl Rubber (0.3 mm)High resistance to lipophilic nitroaromatics; prevents transdermal absorption.> 480 mins
Secondary Gloves Nitrile (0.1 mm)Provides tactile sensitivity; acts as a sacrificial layer for incidental dust.~ 30-60 mins
Eye Protection Z87.1+ Splash GogglesForms a seal to prevent severe ocular irritation from airborne pyridinol dust.N/A
Respiratory N95 / P100 ParticulateMitigates inhalation of fine crystalline powders during weighing/transfer.N/A
Body Protection Nomex / FR Lab CoatProtects against potential hypergolic reactions common with nitro compounds.N/A

Standard Operating Procedure: Handling & Weighing

Every protocol in a high-stakes laboratory environment must be a self-validating system. Do not assume equipment is functioning; verify it actively during the workflow.

Workflow Prep 1. Hazard Assessment & Fume Hood Prep BasePPE 2. Base PPE Donning (Lab Coat, Safety Glasses) Prep->BasePPE Gloves 3. Double Gloving (Nitrile over Butyl) BasePPE->Gloves Handling 4. Chemical Handling (Weighing/Transfer) Gloves->Handling Decon 5. Doffing & Decontamination Handling->Decon

Standard operating workflow for handling highly reactive nitroaromatic pyridinols.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Visually inspect the fume hood monitor to ensure a face velocity of 80–120 FPM. Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Static Mitigation: Nitroaromatic powders can aerosolize easily via static repulsion. Engage an anti-static bar or use a zero-stat gun on the analytical balance and weigh boats prior to introducing the chemical.

Phase 2: The Donning Sequence
  • Glove Integrity Test: Perform the "roll and trap" method on the butyl rubber gloves. Trap air in the fingers and squeeze to check for micro-punctures before wearing.

  • Layering: Don the Flame-Resistant (FR) lab coat. Put on the validated butyl gloves, ensuring the coat cuffs are tucked inside the gloves to eliminate exposed skin at the wrists.

  • Sacrificial Layer: Don a tight-fitting pair of nitrile gloves over the butyl layer. This provides the tactile feedback necessary for precise weighing and can be easily stripped if contaminated.

Phase 3: Handling and Transfer
  • Containment: Open the chemical vial only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Transfer: Use a grounded, stainless-steel spatula. Avoid scraping the sides of glass vials vigorously to minimize static generation and potential friction-induced degradation.

Phase 4: Doffing and Decontamination
  • In-Hood Doffing: Remove the outer sacrificial nitrile gloves while your hands are still inside the fume hood. Dispose of them immediately in a designated hazardous waste bag.

  • Primary Decontamination: Wipe the inner butyl gloves with a damp lint-free cloth (using a 10% ethanol/water solution) to neutralize and capture any trace pyridinol residues before removing them.

Emergency Response & Spill Management

In the event of an exposure, immediate action based on chemical properties is required:

  • Dermal Exposure: Because nitroaromatics are highly lipophilic, water alone is inefficient for decontamination. Immediately flush the affected area with Polyethylene Glycol 400 (PEG-400) if available, followed by copious amounts of soap and water for at least 15 minutes[5]. Seek medical attention and monitor for signs of cyanosis (blueing of the lips/fingertips), which indicates methemoglobinemia.

  • Spill Containment: Never dry-sweep a nitroaromatic powder. Dry sweeping aerosolizes the toxic particulates. Instead, gently wet the spill with water or a non-reactive high-boiling solvent to suppress dust, then absorb the slurry with an inert material (e.g., vermiculite or sand)[6][7]. Use non-sparking tools to transfer the absorbed material into a sealable hazardous waste container.

Disposal & Waste Management Plan

Nitroaromatic compounds must be strictly segregated from incompatible chemicals to prevent exothermic reactions[4].

  • Segregation: Do not mix 2-(3-Nitrophenyl)pyridin-3-ol waste with reducing agents (e.g., sodium borohydride, lithium aluminum hydride), strong bases, or oxidizers.

  • Labeling: All waste containers must be explicitly labeled: "Hazardous Waste: Toxic/Irritant - Nitroaromatic / Pyridinol Derivative."

  • Disposal: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard method for destroying nitroaromatics without leaching into groundwater[3].

References

  • Title: Chapter 28 EXPLOSIVES AND PROPELLANTS: Toxicity of Nitroaromatic Compounds Source: Defense Technical Information Center (DTIC) / US Gov Cloud API URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

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